Dibutyltin diacetate
Beschreibung
Eigenschaften
IUPAC Name |
[acetyloxy(dibutyl)stannyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H9.2C2H4O2.Sn/c2*1-3-4-2;2*1-2(3)4;/h2*1,3-4H2,2H3;2*1H3,(H,3,4);/q;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJLKTTCRRLHVGL-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O4Sn | |
| Record name | DIBUTYLTIN DIACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20132 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3020419 | |
| Record name | Dibutyltin diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3020419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dibutyltin diacetate is a clear yellow liquid. (NTP, 1992), Liquid, Clear yellow liquid; [Hawley] Colorless or yellow liquid; mp = 10 deg C; [HSDB] Colorless liquid; [MSDSonline] | |
| Record name | DIBUTYLTIN DIACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20132 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Acetic acid, 1,1'-(dibutylstannylene) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dibutyltin diacetate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4755 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
266 °F at 2 mmHg (NTP, 1992), 130 °C @ 2 mm Hg | |
| Record name | DIBUTYLTIN DIACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20132 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DIBUTYLTIN DIACETATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4115 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
290 °F (NTP, 1992), 143 °C (290 °F) (OPEN CUP) | |
| Record name | DIBUTYLTIN DIACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20132 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DIBUTYLTIN DIACETATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4115 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
less than 1 mg/mL at 59 °F; forms white precipitate (NTP, 1992), Sol in water and most org solvents | |
| Record name | DIBUTYLTIN DIACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20132 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DIBUTYLTIN DIACETATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4115 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.31 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.31 at 25 °C | |
| Record name | DIBUTYLTIN DIACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20132 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DIBUTYLTIN DIACETATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4115 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
12.1 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 12.1 (Air = 1) | |
| Record name | DIBUTYLTIN DIACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20132 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DIBUTYLTIN DIACETATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4115 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
1.3 [mmHg], 1.3 mm Hg at 20 °C | |
| Record name | Dibutyltin diacetate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4755 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | DIBUTYLTIN DIACETATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4115 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
... IT IS EXTREMELY DIFFICULT TO PREPARE DIALKYLTIN COMPOUNDS AS PURE COMPOUNDS, THERE GENERALLY BEING PRESENT TRACES OF THE CORRESPONDING TRIALKYL DERIVATIVES. /DIALKYLTIN COMPOUNDS/ | |
| Record name | DIBUTYLTIN DIACETATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4115 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
COLORLESS LIQUID, Clear, yellow liquid | |
CAS No. |
1067-33-0, 17523-06-7 | |
| Record name | DIBUTYLTIN DIACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20132 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Dibutyltin diacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1067-33-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dibutyltin diacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001067330 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(acetato)dibutyltin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017523067 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DIBUTYLTIN DIACETATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8786 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetic acid, 1,1'-(dibutylstannylene) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dibutyltin diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3020419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibutyltin di(acetate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.663 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Bis(acetato)dibutyltin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.731 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIBUTYLTIN DIACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BC9AZH1UZG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DIBUTYLTIN DIACETATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4115 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
less than 53.6 °F (NTP, 1992), 10 °C | |
| Record name | DIBUTYLTIN DIACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20132 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DIBUTYLTIN DIACETATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4115 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-Depth Technical Guide to Dibutyltin Diacetate: Properties, Protocols, and Catalytic Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dibutyltin diacetate (DBTDA) is an organotin compound with significant industrial applications, primarily as a catalyst in the synthesis of polyurethanes, silicones, and in esterification and transesterification reactions. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its characterization, and a visualization of its catalytic mechanism. All quantitative data is presented in clear, tabular formats for ease of reference and comparison.
Physical Properties
This compound is a colorless to slightly yellow liquid with a characteristic acetic acid odor.[1][2] It is a dense liquid that is heavier than water.[3] A summary of its key physical properties is presented in Table 1. Variations in reported values are noted, which can be attributed to different experimental conditions and purity levels.
Table 1: Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₂₄O₄Sn | [1][4][5] |
| Molecular Weight | 351.03 g/mol | [1][4][6] |
| Appearance | Colorless to slightly yellow liquid | [1][4][7] |
| Odor | Acetic acid-like | [1][4] |
| Melting Point | 7-10 °C | [4][6][7] |
| < 12 °C | [8] | |
| -49 °C | [3] | |
| Boiling Point | 142-145 °C at 10 mmHg | [6][7] |
| 130 °C at 2 mmHg | [1][8] | |
| ~140 °C | [3] | |
| Density | 1.31-1.32 g/mL at 25 °C | [4][7] |
| 1.31 g/cm³ at 25 °C | [8] | |
| ~1.1 g/cm³ | [3] | |
| Vapor Pressure | 1.3 mmHg at 25 °C | [1][7] |
| Refractive Index (n20/D) | 1.471 - 1.477 | [4][7] |
| 1.482 at 20 °C | [1] | |
| Flash Point | >110 °C | [4] |
| 143 °C | [9] | |
| 143.3 °C | [8] | |
| Solubility | Insoluble in water | [3][7][8] |
| Soluble in organic solvents (e.g., ethanol, acetone, toluene) | [3] |
Chemical Properties
This compound's chemical behavior is characterized by its reactivity and catalytic activity. It is stable under normal laboratory conditions but can react with strong oxidizing agents, acids, and bases.[8] A key chemical characteristic is its susceptibility to hydrolysis when exposed to air, which can result in the precipitation of solids.[7]
Its primary industrial value stems from its function as a catalyst. It is highly effective in promoting the formation of polyurethanes by accelerating the reaction between isocyanates and polyols.[3][10] It also serves as a catalyst for the crosslinking of silicone sealants and in esterification and transesterification reactions.[11][12]
In biological systems, organotin compounds like this compound are known to have toxic effects. They are believed to suppress DNA and protein synthesis and induce apoptosis.[1] The dibutyltin moiety is considered the primary driver of its toxicity.[12] this compound can undergo monooxygenase or nonenzymatic cleavage to form butyltin derivatives.[1][13]
Experimental Protocols
This section outlines the methodologies for the synthesis of this compound and the determination of its key physical and chemical properties.
Synthesis of this compound
A common method for the preparation of this compound involves the reaction of dibutyltin oxide with an excess of glacial acetic acid.[14]
Protocol:
-
Weigh an excess amount of glacial acetic acid and add it to a reaction kettle.
-
Start a stirring device and gradually add dibutyltin oxide while continuing to stir.
-
Heat the reaction mixture to a temperature between 60-80 °C.
-
Maintain this temperature and continue stirring for 1-2 hours, or until the dibutyltin oxide has completely dissolved.
-
Apply a vacuum and heat the mixture to 105 °C, then stop heating and maintain the temperature for 20-30 minutes to remove some of the unreacted acetic acid.
-
Continue heating to 110 °C under vacuum for 2-3.5 hours until no more low-boiling-point substances are distilled off.
-
The remaining product is this compound.
Determination of Physical Properties
Standard laboratory procedures for determining the physical properties of liquid organic compounds are applicable to this compound.
3.2.1. Melting Point Determination (Capillary Method)
-
A small sample of the liquid is cooled until it solidifies.
-
A small amount of the solid is introduced into a glass capillary tube.
-
The capillary tube is placed in a melting point apparatus (e.g., Mel-Temp or Thiele tube) alongside a calibrated thermometer.[7][9]
-
The sample is heated at a slow, controlled rate (e.g., 1-2 °C/min).[9]
-
The temperature range from the appearance of the first liquid droplet to the complete melting of the solid is recorded as the melting point range.[8][9]
3.2.2. Boiling Point Determination (Thiele Tube Method)
-
A few milliliters of the liquid sample are placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.
-
The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil.[15][16]
-
The Thiele tube is gently heated, causing a stream of bubbles to emerge from the open end of the capillary tube.[15]
-
Heating is discontinued, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[16]
3.2.3. Solubility Determination
-
Add a small, measured amount of this compound (e.g., 0.1 g) to a test tube containing a measured volume of the solvent (e.g., 3 mL) to be tested (e.g., water, ethanol, toluene).
-
Vigorously shake the test tube for a set period (e.g., 1 minute).[17]
-
Allow the mixture to stand and observe if the this compound has dissolved to form a single phase (soluble), remains as a separate phase (insoluble), or partially dissolves.[17]
Chemical Analysis (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is a common technique for the analysis of organotin compounds, including this compound.[14] This often requires a derivatization step to increase the volatility of the compound.
General Protocol Outline:
-
Extraction: The sample containing this compound is extracted with a suitable organic solvent under acidic conditions.[6]
-
Derivatization: The extracted organotin compounds are derivatized, for example, by ethylation using sodium tetraethylborate, to form more volatile derivatives.[6]
-
GC-MS Analysis: The derivatized sample is injected into a gas chromatograph for separation, followed by detection and identification using a mass spectrometer.[6][14]
Mandatory Visualizations
Catalytic Mechanism in Polyurethane Formation
This compound acts as a Lewis acid catalyst in the formation of polyurethanes from isocyanates and polyols.[4] The tin atom coordinates with the oxygen of the polyol's hydroxyl group, increasing its nucleophilicity and facilitating its attack on the electrophilic carbon of the isocyanate group.[4]
Caption: Catalytic cycle of polyurethane formation mediated by this compound.
Experimental Workflow for GC-MS Analysis
The following diagram illustrates a typical workflow for the analysis of this compound in a sample matrix using GC-MS.
Caption: Workflow for the GC-MS analysis of this compound.
Conclusion
This compound is a versatile organotin compound with well-defined physical and chemical properties that make it an effective catalyst in various industrial processes. Understanding these properties and the appropriate experimental protocols for its handling and analysis is crucial for researchers and professionals in the fields of chemistry and materials science. The provided data and methodologies offer a comprehensive resource for the safe and effective use of this compound in research and development.
References
- 1. westlab.com [westlab.com]
- 2. This compound (DBTA) - Ataman Kimya [atamanchemicals.com]
- 3. mt.com [mt.com]
- 4. allhdi.com [allhdi.com]
- 5. agilent.com [agilent.com]
- 6. shimadzu.com [shimadzu.com]
- 7. SSERC | Melting point determination [sserc.org.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.ucalgary.ca [chem.ucalgary.ca]
- 10. nbinno.com [nbinno.com]
- 11. ohans.com [ohans.com]
- 12. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 13. This compound | C12H24O4Sn | CID 16682740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. This compound (dibutyltin measurement expressed as this compound) - analysis - Analytice [analytice.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 17. saltise.ca [saltise.ca]
Dibutyltin diacetate synthesis from dibutyltin oxide and acetic acid.
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of dibutyltin diacetate from dibutyltin oxide and acetic acid. The document provides comprehensive experimental protocols, quantitative data, and mechanistic insights to support research and development in chemistry and drug development.
Introduction
This compound (DBTDA) is an organotin compound widely utilized as a catalyst in various chemical reactions, including the production of polyurethanes and silicones.[1] Its synthesis from dibutyltin oxide and acetic acid is a common and efficient method. This guide presents a detailed procedure for this synthesis, along with key analytical data for product characterization.
Reaction Scheme and Mechanism
The synthesis of this compound from dibutyltin oxide and acetic acid is a direct esterification reaction. The overall reaction is as follows:
(C₄H₉)₂SnO + 2 CH₃COOH → (C₄H₉)₂Sn(OOCCH₃)₂ + H₂O
The reaction is believed to proceed via a Lewis acid-catalyzed mechanism. The tin atom in dibutyltin oxide acts as a Lewis acid, coordinating to the carbonyl oxygen of acetic acid. This coordination increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the oxygen atom of another acetic acid molecule or the dibutyltin oxide itself, leading to the formation of the diacetate and water.
Experimental Protocol
This protocol is adapted from established synthesis methodologies and provides a clear, step-by-step procedure for the preparation of this compound.[2]
3.1. Materials and Equipment
-
Reactants:
-
Dibutyltin oxide ((C₄H₉)₂SnO)
-
Glacial acetic acid (CH₃COOH)
-
-
Equipment:
-
Reaction kettle with a stirring device and heating mantle
-
Condenser
-
Vacuum pump
-
Receiving flask
-
Standard laboratory glassware
-
3.2. Procedure
-
Charging the Reactor: Charge the reaction kettle with an excess of glacial acetic acid. The recommended molar ratio of acetic acid to dibutyltin oxide is between 4:1 and 6:1.[2]
-
Addition of Dibutyltin Oxide: Begin stirring the acetic acid at a moderate speed (150-250 rpm) and gradually add the dibutyltin oxide to the reactor.[2]
-
Reaction: Heat the mixture to 60-80°C and maintain this temperature for 1-2 hours, or until the dibutyltin oxide has completely dissolved.[2]
-
Removal of Excess Acetic Acid (Step 1): Apply a vacuum to the system and heat the mixture to 105°C. Once this temperature is reached, stop heating but maintain the vacuum for 20-30 minutes to distill off the bulk of the excess acetic acid.[2]
-
Removal of Excess Acetic Acid (Step 2): Resume heating to 110°C and maintain this temperature under vacuum for 2-3.5 hours, or until no more low-boiling substances are distilled off.[2]
-
Product Isolation: Cool the reaction mixture and discharge the liquid product, which is this compound.
Data Presentation
Table 1: Reaction Parameters
| Parameter | Value | Reference |
| Molar Ratio (Acetic Acid : Dibutyltin Oxide) | 4:1 to 6:1 | [2] |
| Stirring Speed | 150 - 250 rpm | [2] |
| Reaction Temperature | 60 - 80 °C | [2] |
| Reaction Time | 1 - 2 hours | [2] |
| Vacuum Distillation Temperature (Step 1) | 105 °C | [2] |
| Vacuum Distillation Time (Step 1) | 20 - 30 minutes | [2] |
| Vacuum Distillation Temperature (Step 2) | 110 °C | [2] |
| Vacuum Distillation Time (Step 2) | 2 - 3.5 hours | [2] |
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₄O₄Sn | [3] |
| Molecular Weight | 351.03 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Melting Point | 7-10 °C | [3] |
| Boiling Point | 142-145 °C at 10 mmHg | [3] |
| Density | 1.32 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | 1.471 | [3] |
| Solubility | Soluble in organic solvents (e.g., benzene, toluene, ethanol, acetone), insoluble in water. | [4] |
Table 3: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Peaks and Assignments |
| ¹H NMR | Signals corresponding to the butyl groups (CH₃, CH₂, CH₂, Sn-CH₂) and the acetate group (CH₃). |
| ¹³C NMR | Resonances for the carbon atoms of the butyl chains and the carbonyl and methyl carbons of the acetate groups. |
| IR Spectroscopy | Characteristic strong absorption bands for the C=O stretching of the acetate groups and C-H stretching of the butyl groups. |
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Experimental workflow for this compound synthesis.
References
An In-depth Technical Guide to the Spectroscopic Data of Dibutyltin Diacetate (CAS Number: 1067-33-0)
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: The CAS number 1067-33-0 provided in the topic corresponds to Dibutyltin diacetate . The mention of "Diphenoxylate hydrochloride" in the initial query appears to be a discrepancy, as its CAS number is 3810-80-8. This guide will focus exclusively on the spectroscopic data for this compound.
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. It includes structured data tables for easy reference, detailed experimental protocols for each spectroscopic technique, and a workflow diagram for spectroscopic analysis.
Spectroscopic Data Summary
The following sections present the available spectroscopic data for this compound in a structured tabular format.
1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed peak assignments for ¹H and ¹³C NMR of this compound are not consistently available in publicly accessible databases. The data presented below is compiled from available spectral images and general knowledge of organotin compounds.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~0.9 | Triplet | -CH₃ of butyl groups |
| ~1.3 | Multiplet | -CH₂-CH₃ of butyl groups |
| ~1.5 | Multiplet | Sn-CH₂-CH₂- of butyl groups |
| ~2.1 | Singlet | -O-C(=O)-CH₃ (acetate methyl protons) |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency. The data above represents typical values.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~13.6 | -CH₃ of butyl groups |
| ~26.7 | -CH₂-CH₃ of butyl groups |
| ~27.3 | Sn-CH₂-CH₂- of butyl groups |
| ~23.0 | -O-C(=O)-CH₃ (acetate methyl carbon) |
| ~180.0 | -O-C(=O)-CH₃ (acetate carbonyl carbon) |
Note: The signal for the carbon atom directly attached to the tin (Sn-CH₂) is often broad and may be difficult to observe. The chemical shift range for the alkyl carbons is reported to be between 13.5 and 27.2 ppm.
1.2. Infrared (IR) Spectroscopy
The IR spectrum of this compound shows characteristic absorptions for the functional groups present in the molecule.
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2950-2850 | Strong | C-H stretching (butyl groups) |
| ~1720-1740 | Strong | C=O stretching (acetate carbonyl) |
| ~1465 | Medium | C-H bending (butyl groups) |
| ~1375 | Medium | C-H bending (acetate methyl) |
| ~1200-1000 | Strong | C-O stretching (acetate) |
| ~600-500 | Medium-Weak | Sn-C stretching |
Data is derived from the gas-phase IR spectrum available in the NIST Chemistry WebBook.[1][2]
1.3. Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of this compound is characterized by the molecular ion and several fragment ions resulting from the loss of butyl and acetate groups.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 351 | Low | [M]⁺ (Molecular ion) |
| 293 | High | [M - C₄H₉]⁺ |
| 235 | Medium | [M - 2C₄H₉]⁺ or [Sn(OOCCH₃)₂]⁺ |
| 179 | High | [Sn(C₄H₉)]⁺ |
| 177 | High | Isotopic peak of [Sn(C₄H₉)]⁺ |
| 57 | High | [C₄H₉]⁺ |
| 43 | High | [CH₃CO]⁺ |
Note: The tin atom has several isotopes, which will result in a characteristic isotopic pattern for tin-containing fragments.
Experimental Protocols
The following are general methodologies for obtaining the spectroscopic data presented above.
2.1. NMR Spectroscopy
-
Sample Preparation: A solution of this compound is prepared by dissolving 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.
-
¹H NMR Acquisition: The sample is placed in the spectrometer and the magnetic field is shimmed to achieve homogeneity. A standard proton pulse sequence is used to acquire the spectrum. Typical parameters include a 90° pulse, a spectral width of 10-15 ppm, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: A carbon pulse program, often with proton decoupling to simplify the spectrum to single lines for each unique carbon, is used. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time are typically required compared to ¹H NMR.
2.2. FTIR Spectroscopy
-
Sample Preparation: As this compound is a liquid at room temperature, the spectrum can be obtained directly. A common method is Attenuated Total Reflectance (ATR). A small drop of the liquid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). Alternatively, a thin film of the liquid can be placed between two salt plates (e.g., NaCl or KBr) for transmission analysis.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of the clean ATR crystal or empty salt plates is recorded. The sample is then placed on the crystal or between the plates, and the sample spectrum is acquired. The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (typically 4000-400 cm⁻¹).
2.3. Mass Spectrometry
-
Sample Introduction: For a volatile liquid like this compound, the sample can be introduced into the mass spectrometer via direct injection or through a gas chromatograph (GC-MS).
-
Ionization: Electron Ionization (EI) is a common method for this type of compound. The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: An electron multiplier or other detector records the abundance of each ion, generating the mass spectrum.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for spectroscopic analysis of a chemical compound.
References
Mechanism of catalysis for Dibutyltin diacetate in esterification.
An In-depth Technical Guide on the Catalytic Mechanism of Dibutyltin Diacetate in Esterification
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (DBTDA) is a versatile and efficient organotin catalyst widely employed in industrial and laboratory-scale esterification and transesterification reactions.[1][2] Its efficacy stems from its function as a Lewis acid, facilitating the nucleophilic attack of an alcohol on a carboxylic acid or ester. This technical guide provides a comprehensive overview of the catalytic mechanism of DBTDA in esterification, drawing upon spectroscopic, kinetic, and computational studies of organotin catalysts. The guide details the proposed catalytic cycles, presents available quantitative data, outlines experimental protocols for mechanistic studies, and provides visualizations of the key pathways.
Introduction to this compound (DBTDA)
This compound, with the chemical formula (C₄H₉)₂Sn(OOCCH₃)₂, is an organotin compound recognized for its catalytic activity in various chemical transformations, including the synthesis of polyurethanes, silicones, and polyesters.[3][4] In the realm of ester synthesis, DBTDA offers several advantages, such as high catalytic activity under mild conditions, good solubility in organic solvents, and a reduced tendency to cause side reactions compared to strong Brønsted acids.[1][5] The labile nature of its acetate ligands is believed to contribute to its enhanced reactivity compared to other organotin catalysts like dibutyltin dilaurate (DBTDL).[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 1067-33-0 |
| Molecular Formula | C₁₂H₂₄O₄Sn |
| Molar Mass | 351.03 g/mol [6] |
| Appearance | Colorless to pale yellow liquid[3] |
| Melting Point | 7-10 °C |
| Boiling Point | 142-145 °C at 10 mmHg |
| Density | ~1.32 g/mL at 25 °C |
| Solubility | Insoluble in water, soluble in many organic solvents |
Data sourced from ChemicalBook (2025) and Amine Catalysts (2020).[7]
The Core Catalytic Mechanism
The catalytic role of DBTDA in esterification is primarily attributed to the Lewis acidity of the tin(IV) center. The tin atom can expand its coordination number by interacting with the non-bonding electron pairs of oxygen atoms in the reactants, thereby activating them for reaction.[8] Two primary mechanistic pathways are generally considered for organotin-catalyzed esterification: the Lewis Acid Mechanism and the Exchange/Insertion Mechanism .
Lewis Acid Mechanism
This is the most commonly proposed mechanism for tin-catalyzed esterification and transesterification.[8] The DBTDA molecule acts as a Lewis acid, coordinating to the carbonyl oxygen of the carboxylic acid. This coordination polarizes the carbonyl group, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the alcohol.
The key steps are as follows:
-
Coordination: The tin center of DBTDA coordinates with the carbonyl oxygen of the carboxylic acid (or ester in transesterification).
-
Nucleophilic Attack: The alcohol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the attacking alcohol to one of the acetate ligands or the leaving group.
-
Intermediate Collapse & Product Release: The tetrahedral intermediate collapses, eliminating a molecule of water and forming the ester product.
-
Catalyst Regeneration: The catalyst is regenerated, ready to participate in another catalytic cycle.
Exchange/Insertion Mechanism
While the Lewis Acid mechanism is widely accepted, an alternative or concurrent "Exchange/Insertion" mechanism, particularly relevant for transesterification, has also been proposed. In esterification, the higher protonolysis ability of carboxylic acids compared to alcohols makes ligand exchange a significant possibility.[8]
The steps in this pathway are:
-
Ligand Exchange: One of the acetate ligands on the DBTDA is exchanged with the alcohol molecule (R'-OH) to form a tin alkoxide intermediate, Bu₂Sn(OAc)(OR').
-
Coordination: The carboxylic acid (R-COOH) then coordinates to the tin center of this alkoxide intermediate.
-
Insertion: The coordinated carboxylic acid "inserts" into the Sn-OR' bond.
-
Product Release and Regeneration: The ester product (R-COOR') is released, and the catalyst regenerates its original Bu₂Sn(OAc)₂ form by reacting with the released acetic acid.
Recent studies on monoalkyltin(IV) catalysts using DFT calculations and spectroscopic methods suggest that under catalytically relevant conditions, multinuclear tin assemblies may disintegrate to form monomeric active species.[5][9] This research supports a mononuclear mechanism where the carbon-oxygen bond breaking is the rate-determining step.[5][9] It is plausible that a similar scenario occurs with dialkyltin catalysts like DBTDA.
Quantitative Data and Kinetic Studies
While DBTDA is widely used, comprehensive kinetic data in the public domain is somewhat limited. Most studies provide reaction yields under specific conditions rather than detailed kinetic parameters. However, data from related organotin-catalyzed systems can provide valuable insights.
A review of tin-catalyzed esterification highlights kinetic measurements for the reaction catalyzed by tin chloride, with a determined activation energy of 46.79 kJ/mol.[10] For the synthesis of butyl acetate using a pseudo-homogeneous kinetic model, the activation energies for the catalyzed forward and reverse reactions were found to be 45.59 kJ/mol and 23.90 kJ/mol, respectively.[11]
Table 2: Performance of DBTDA in Various Esterification/Transesterification Reactions
| Reaction | Substrates | Catalyst Loading | Temperature (°C) | Time (h) | Conversion/Yield (%) | Reference |
| Transesterification | Soybean Oil, Methanol | 1.5 wt% | 70 | 4 | 96 | [1] |
| Polymerization | Lactide for PLA synthesis | Not specified | Not specified | Not specified | High MW, narrow PDI | [1] |
| Esterification | Aspirin Derivatives | Not specified | Mild conditions | Not specified | > 90 | [1] |
| Esterification | Furan-2,5-dicarboxylic acid, Methanol | 50 mg (for 10g FDCA) | 200 | 1 | High conversion | [12] |
This table summarizes performance data from various sources to illustrate the efficiency of DBTDA under different conditions.
Experimental Protocols for Mechanistic Investigation
Investigating the catalytic mechanism of DBTDA requires a combination of kinetic experiments and spectroscopic analysis. Below is a generalized protocol synthesized from methodologies reported in the literature for studying organotin catalysts.[5][11]
Materials and Catalyst Preparation
-
Reactants: Carboxylic acid and alcohol of high purity. Solvents should be dried to minimize catalyst hydrolysis.
-
Catalyst: this compound (CAS 1067-33-0).
-
Internal Standard: A high-boiling, inert compound (e.g., dodecane, pentadecane) for gas chromatography (GC) analysis.
Kinetic Experiment Workflow
A typical workflow for a kinetic study is outlined below.
Analytical Methods
-
Gas Chromatography (GC): The primary method for monitoring the progress of the reaction. A capillary column suitable for separating esters, acids, and alcohols is used. The concentration of reactants and products is determined by comparing their peak areas to that of the internal standard.
-
NMR Spectroscopy (¹H, ¹³C, ¹¹⁹Sn): Essential for structural elucidation of intermediates and for understanding the catalyst's state in solution. ¹¹⁹Sn NMR is particularly powerful for probing the coordination environment of the tin center.[5][13] Studies on related systems show that changes in the ¹¹⁹Sn chemical shift can indicate the formation of different tin species (e.g., monomeric vs. dimeric, coordinated vs. uncoordinated) under reaction conditions.[5][13]
-
Mass Spectrometry (MS): Can be used to identify intermediates and products, especially when coupled with techniques like Liquid Chromatography (LC-MS).
-
FT-IR Spectroscopy: Useful for monitoring the disappearance of the carboxylic acid O-H band and the appearance of the ester C-O band.
In-situ Monitoring
For a more detailed understanding, in-situ monitoring techniques like ReactIR (in-situ FT-IR) or in-situ NMR can provide real-time information about the concentration of species in the reaction mixture without the need for sampling and quenching.
Conclusion
This compound is a highly effective catalyst for esterification, operating primarily through a Lewis acid mechanism. The catalytic cycle involves the activation of the carboxylic acid via coordination to the tin(IV) center, followed by nucleophilic attack from the alcohol. Evidence from related organotin systems suggests that the active catalyst is likely a mononuclear tin species. While detailed kinetic parameters for DBTDA are not extensively published, its high conversion rates under mild conditions are well-documented across a range of applications. Further research employing in-situ spectroscopic techniques and computational modeling would provide a more refined understanding of the reaction intermediates and transition states, paving the way for the rational design of even more efficient tin-based catalysts.
References
- 1. newtopchem.com [newtopchem.com]
- 2. BNT Chemicals | DBTA – Dibutyltindiacetate [bnt-chemicals.com]
- 3. This compound (DBTA) - Ataman Kimya [atamanchemicals.com]
- 4. nbinno.com [nbinno.com]
- 5. research.rug.nl [research.rug.nl]
- 6. This compound | C12H24O4Sn | CID 16682740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CN104497036A - Preparation technique of dibutyl tin diacetate - Google Patents [patents.google.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Mechanistic elucidation of monoalkyltin(iv)-catalyzed esterification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. ijert.org [ijert.org]
- 12. WO2018093413A1 - Organotin catalysts in esterification processes of furan-2,5-dicarboxylic acid (fdca) - Google Patents [patents.google.com]
- 13. Mechanistic elucidation of monoalkyltin(iv)-catalyzed esterification - PMC [pmc.ncbi.nlm.nih.gov]
Dibutyltin Diacetate: A Technical Guide to Its Solubility in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of dibutyltin diacetate in various common organic solvents. The information is intended to assist researchers, scientists, and professionals in drug development in understanding the dissolution characteristics of this organotin compound, which is crucial for its application in synthesis, catalysis, and formulation.
Core Topic: Solubility Profile of this compound
This compound is a versatile organotin compound utilized as a catalyst in the production of silicones and polyurethanes, and as a stabilizer for PVC. Its effectiveness in these applications is often dependent on its solubility in the reaction medium. This guide summarizes the available qualitative solubility data and provides a general experimental framework for quantitative determination.
Quantitative Solubility Data
Despite a thorough review of publicly available scientific literature and technical data sheets, specific quantitative solubility data (e.g., in g/100 mL or mol/L at a specified temperature) for this compound in common organic solvents remains largely undocumented. Multiple chemical supplier safety data sheets mention a solubility of 0.006 g/L; however, this value is contextually understood to refer to its solubility in water, where it is known to be insoluble and forms a white precipitate.[1][2][3]
The qualitative solubility of this compound in a range of common organic solvents is summarized in the table below.
| Solvent | IUPAC Name | PubChem CID | Qualitative Solubility |
| Toluene | Toluene | 1140 | Soluble[4] |
| Ethanol | Ethanol | 702 | Soluble[5] |
| Acetone | Propan-2-one | 180 | Soluble[5] |
| Benzene | Benzene | 241 | Soluble[5] |
| Ethyl Acetate | Ethyl acetate | 8857 | Soluble[5] |
| Chloroform | Chloroform | 6212 | Soluble[5] |
| Carbon Tetrachloride | Tetrachloromethane | 5943 | Soluble[5] |
| Petroleum Ether | - | - | Soluble[5] |
| Water | Water | 962 | Insoluble[3][5][6] |
This table is based on available qualitative statements from various sources. The term "soluble" indicates that the compound dissolves in the solvent, but the exact concentration at saturation is not specified.
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility measurements, a standardized experimental protocol is necessary. The following section outlines a general methodology based on the widely accepted shake-flask method for determining the solubility of a compound in a given solvent.
General Experimental Protocol: Shake-Flask Method
The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound.
1. Preparation of a Saturated Solution:
-
An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed, temperature-controlled vessel (e.g., a glass flask or vial).
-
The vessel is agitated at a constant temperature for an extended period (typically 24-72 hours) to ensure that equilibrium is established between the dissolved and undissolved solute.
2. Phase Separation:
-
Once equilibrium is reached, the undissolved solid is separated from the saturated solution. This is commonly achieved through centrifugation followed by careful filtration using a chemically inert filter, such as a PTFE syringe filter, which does not absorb the solute.
3. Quantification of Solute:
-
The concentration of this compound in the clear, saturated filtrate is then determined using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are common and accurate methods for this purpose.[7]
-
A calibration curve must be generated using standard solutions of this compound of known concentrations to ensure accurate quantification.
4. Data Reporting:
-
The solubility is typically reported in units of mass per volume (e.g., g/100 mL or mg/mL) or as molarity (mol/L) at the specified temperature.
Visualizing Methodologies
To further clarify the experimental and logical workflows, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. This compound | C12H24O4Sn | CID 16682740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 1067-33-0 [m.chemicalbook.com]
- 3. This compound | 1067-33-0 [chemicalbook.com]
- 4. This compound (DBTA) - Ataman Kimya [atamanchemicals.com]
- 5. longchangchemical.com [longchangchemical.com]
- 6. This compound, Di-n-butyl Tin Di Acetate Manufacturers, SDS [mubychem.com]
- 7. This compound (dibutyltin measurement expressed as this compound) - analysis - Analytice [analytice.com]
Navigating the Risks: A Technical Guide to the Safe Handling of Dibutyltin Diacetate
For Researchers, Scientists, and Drug Development Professionals
Dibutyltin diacetate (DBTDA) is an organotin compound utilized in various industrial and laboratory applications. However, its handling necessitates a thorough understanding of its toxicological profile and strict adherence to safety protocols. This guide provides an in-depth overview of the health and safety considerations, experimental data, and recommended procedures for working with this compound, ensuring the well-being of laboratory personnel and the integrity of research.
Hazard Identification and Classification
This compound is classified as a hazardous substance with multiple toxicological concerns. It is crucial to be aware of its potential health effects to implement appropriate safety measures.
Primary Hazards:
-
Acute Toxicity: Fatal if swallowed and harmful if inhaled or absorbed through the skin.[1]
-
Skin and Eye Damage: Causes severe skin burns and serious eye damage.[2][3][4]
-
Respiratory Irritation: Causes irritation to the respiratory tract.[1]
-
Organ Toxicity: Causes damage to organs, particularly the thymus and liver, through single or repeated exposure.[3]
-
Reproductive Toxicity: May damage fertility or the unborn child.[3][4][5]
-
Mutagenicity: Suspected of causing genetic defects.[3][4][5]
-
Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[2][3][5]
Toxicological Data
Quantitative toxicological data for this compound is summarized in the tables below. These values are critical for risk assessment and for planning experiments.
Table 1: Acute Toxicity Data
| Route of Exposure | Species | Value | Reference |
| Oral | Rat | LD50 = 32 mg/kg | [1][3][4] |
| Oral | Mouse | LD50 = 46 mg/kg | [1] |
| Dermal | Rabbit | LD50 = 2318 mg/kg | [1][2][3] |
Table 2: Ecotoxicity Data
| Species | Test | Value | Duration | Reference |
| Oryzias latipes (Japanese rice fish) | LC50 | 3.76 mg/L | 48 hours | [2] |
Signaling Pathways of Toxicity
Understanding the molecular mechanisms underlying this compound's toxicity is essential for developing potential mitigation strategies and for interpreting experimental results. Current research has identified its interaction with specific signaling pathways.
PPARγ/RXRα Signaling Pathway and Adipogenesis
This compound has been shown to act as a partial agonist for Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key regulator of adipogenesis.[1][2][5][6] This interaction can induce the differentiation of preadipocytes into adipocytes.
References
- 1. Dibutyltin Compounds Effects on PPARγ/RXRα Activity, Adipogenesis, and Inflammation in Mammalians Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oalib-perpustakaan.upi.edu [oalib-perpustakaan.upi.edu]
- 3. Dibutyltin depressed immune functions via NF-κB, and JAK/STAT signaling pathways in zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oecd.org [oecd.org]
- 5. Dibutyltin Compounds Effects on PPARγ/RXRα Activity, Adipogenesis, and Inflammation in Mammalians Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Molecular Geometry and Crystal Structure of Dibutyltin Diacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dibutyltin diacetate (DBTDA) is an organotin compound with significant industrial applications as a catalyst and stabilizer. A thorough understanding of its three-dimensional structure is crucial for elucidating its mechanism of action and for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the molecular geometry and the current understanding of the solid-state structure of this compound. While a complete single-crystal X-ray diffraction study is not publicly available, this document synthesizes data from spectroscopic and theoretical studies to offer a detailed structural perspective. This guide also outlines the key experimental protocols used in the characterization of organotin compounds.
Molecular Structure and Geometry
This compound consists of a central tin (Sn) atom covalently bonded to two n-butyl groups and coordinated to two acetate ligands. The molecular structure is not a simple tetrahedral arrangement due to the coordination of the acetate groups.
Theoretical and Spectroscopic Insights
Theoretical studies, specifically Density Functional Theory (DFT) calculations, combined with vibrational spectroscopy (Infrared and Raman), have provided significant insights into the molecular geometry of this compound in non-crystalline states.[1][2] These studies indicate that the molecule adopts an asymmetrically chelated structure .[1][2] In this conformation, one of the oxygen atoms of each acetate group forms a covalent bond with the tin atom, while the other oxygen atom engages in a weaker intramolecular coordination with the tin center. This results in a distorted geometry around the tin atom.
The synthesis of this compound typically involves the reaction of dibutyltin oxide with acetic acid.[3][4]
Tabulated Molecular Geometry Data (Theoretical)
The following table summarizes the calculated bond lengths and angles for the lowest energy conformer of this compound based on DFT calculations. It is important to note that these are theoretical values and may differ slightly from experimental data.
| Parameter | Atom Pair/Triplet | Value |
| Bond Lengths (Å) | ||
| Sn-C | ~2.15 | |
| Sn-O (covalent) | ~2.04 | |
| Sn---O (coordinate) | >2.50 | |
| C=O | ~1.21 | |
| C-O | ~1.35 | |
| C-C (butyl) | ~1.54 | |
| C-H | ~1.09 | |
| **Bond Angles (°) ** | ||
| C-Sn-C | ~135-140 | |
| O(covalent)-Sn-O(covalent) | ~75-80 | |
| C-Sn-O(covalent) | ~100-105 |
Note: These values are approximations derived from published theoretical studies on dialkyltin dicarboxylates and should be considered as such in the absence of definitive crystallographic data.
Crystal Structure
As of the latest literature review, a complete single-crystal X-ray diffraction analysis of this compound has not been reported in publicly accessible crystallographic databases. The absence of this data prevents a detailed description of its crystal system, space group, unit cell dimensions, and packing arrangement in the solid state.
However, studies on analogous dialkyltin dicarboxylates suggest that these compounds often exhibit complex supramolecular structures in the solid state, forming dimers, chains, or sheets through intermolecular Sn---O interactions and hydrogen bonding.[5] It is plausible that this compound would adopt a similar polymeric structure in the crystalline form.
Experimental Protocols
The characterization of the molecular and electronic structure of organotin compounds like this compound relies on a combination of spectroscopic techniques.
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[6][7][8]
Methodology:
-
Crystal Growth: High-quality single crystals of the organotin compound are grown, typically by slow evaporation of a saturated solution, or by slow cooling of a hot, saturated solution.[7][8] The choice of solvent is critical and often determined empirically.
-
Crystal Mounting: A suitable crystal (typically >0.1 mm in all dimensions) is selected and mounted on a goniometer head.[6][7] For air-sensitive compounds, this is done under an inert atmosphere or in a viscous oil.[7]
-
Data Collection: The mounted crystal is placed in an intense, monochromatic X-ray beam.[6] The crystal is rotated, and the diffraction pattern is recorded by a detector.[6]
-
Structure Solution and Refinement: The diffraction data (intensities and positions of reflections) are processed to determine the unit cell dimensions and space group. The positions of the atoms are then determined using computational methods, and the structural model is refined to best fit the experimental data.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the local chemical environment of specific nuclei. For organotin compounds, ¹H, ¹³C, and ¹¹⁹Sn NMR are particularly informative.
Methodology:
-
Sample Preparation: A solution of the compound is prepared in a suitable deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: The sample is placed in the NMR spectrometer, and spectra are acquired for the desired nuclei.
-
Spectral Analysis: The chemical shifts, coupling constants, and signal intensities are analyzed to deduce the connectivity and stereochemistry of the molecule. ¹¹⁹Sn NMR is especially useful for determining the coordination number of the tin atom.
Mössbauer Spectroscopy
Mössbauer spectroscopy is a highly sensitive technique for studying the chemical environment of tin atoms.[9][10] It provides information on the oxidation state, coordination number, and symmetry of the tin center.[9][10]
Methodology:
-
Sample Preparation: A solid sample of the organotin compound is prepared as a thin powder.
-
Data Acquisition: The sample is exposed to a source of gamma rays (typically from a ¹¹⁹mSn source), and the absorption of these gamma rays by the ¹¹⁹Sn nuclei in the sample is measured as a function of the source velocity.[10]
-
Spectral Analysis: The resulting Mössbauer spectrum is analyzed to determine the isomer shift and quadrupole splitting, which are indicative of the electronic structure and coordination geometry of the tin atom.[9][10]
Visualizations
Caption: Proposed molecular structure of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Unlocking the Secrets of this compound: A Comprehensive Guide-GBXF SILICONES [en.gbxfsilicones.com]
- 4. Page loading... [wap.guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mössbauer spectroscopy - Wikipedia [en.wikipedia.org]
Unveiling the Lewis Acidity of Dibutyltin Diacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Dibutyltin diacetate (DBTA) is a versatile organotin compound widely employed as a catalyst in various industrial and pharmaceutical applications. Its efficacy as a catalyst is fundamentally rooted in its character as a Lewis acid, an electron pair acceptor. This technical guide provides an in-depth exploration of the Lewis acidity of DBTA, presenting quantitative data, detailed experimental protocols for its characterization, and visualizations of its catalytic role in key chemical transformations.
Core Concepts: Understanding Lewis Acidity
A Lewis acid is a chemical species that contains an empty orbital which is capable of accepting an electron pair from a Lewis base to form a Lewis adduct. In the case of this compound, the tin (Sn) atom serves as the electrophilic center. The electronegative oxygen atoms of the acetate groups withdraw electron density from the tin atom, increasing its positive charge and enhancing its ability to accept electrons. This inherent Lewis acidity is the driving force behind DBTA's catalytic activity, enabling it to activate substrates and facilitate a variety of chemical reactions, most notably in the formation of polyurethanes and in esterification processes.[1]
Quantitative Assessment of Lewis Acidity
The strength of a Lewis acid can be quantified through various experimental methods. Here, we summarize key quantitative data for this compound, providing a comparative basis for its Lewis acidic character.
Thermodynamic Data for Adduct Formation
One of the most direct ways to quantify Lewis acidity is by measuring the thermodynamics of adduct formation with a Lewis base. The enthalpy change (ΔH°) and the equilibrium constant (K) for this reaction provide a measure of the strength of the Lewis acid-base interaction. The following table summarizes the thermodynamic data for the formation of 1:1 adducts between this compound and various Lewis bases in a benzene solution, as determined by calorimetric titration.
| Lewis Base | Formation Constant (K) (L mol⁻¹) | -ΔH° (kJ mol⁻¹) | -ΔG° (kJ mol⁻¹) | ΔS° (J K⁻¹ mol⁻¹) |
| Pyridine | 5.8 ± 0.2 | 13.3 ± 0.4 | 4.3 ± 0.1 | -30 ± 2 |
| 4-Methylpyridine | 8.0 ± 0.3 | 15.2 ± 0.5 | 5.1 ± 0.1 | -34 ± 2 |
| Tributylphosphine | 19.5 ± 0.5 | 29.2 ± 0.8 | 7.3 ± 0.1 | -74 ± 3 |
Data sourced from Graddon, D. P., & Rana, B. A. (1977).
Experimental Protocols for Determining Lewis Acidity
Accurate determination of Lewis acidity requires rigorous experimental procedures. The following sections detail two common methods for quantifying the Lewis acidity of compounds like this compound.
Calorimetric Titration
Isothermal titration calorimetry (ITC) is a powerful technique used to determine the thermodynamic parameters of binding interactions in solution.[2][3][4][5] It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) of the interaction.
Methodology:
-
Sample Preparation:
-
Prepare a solution of this compound of known concentration in a non-coordinating, dry solvent (e.g., benzene, toluene).
-
Prepare a solution of the chosen Lewis base (e.g., pyridine, tributylphosphine) of known concentration in the same solvent. The concentration of the Lewis base in the syringe should be 10-20 times higher than the concentration of the DBTA in the calorimetric cell to ensure complete binding.
-
-
Instrumentation and Setup:
-
Use a high-sensitivity isothermal titration calorimeter.
-
Thoroughly clean and dry the sample cell and the injection syringe.
-
Load the this compound solution into the sample cell and the Lewis base solution into the injection syringe.
-
Allow the system to equilibrate to the desired temperature (e.g., 25 °C).
-
-
Titration:
-
Perform a series of small, sequential injections of the Lewis base solution into the sample cell containing the DBTA solution.
-
Record the heat change associated with each injection. The heat change will be proportional to the amount of binding that occurs upon each injection.
-
-
Data Analysis:
-
Integrate the heat flow signal for each injection to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of the Lewis base to DBTA.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a single-site binding model) to determine the binding affinity (Kₐ), enthalpy of binding (ΔH), and stoichiometry (n). The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated using the equation: ΔG = -RTlnKₐ = ΔH - TΔS.
-
Gutmann-Beckett Method (³¹P NMR Spectroscopy)
The Gutmann-Beckett method is a widely used technique to assess the Lewis acidity of a compound by measuring the change in the ³¹P NMR chemical shift of a probe molecule, typically triethylphosphine oxide (Et₃PO), upon interaction with the Lewis acid.[6][7][8][9] The magnitude of the downfield shift in the ³¹P NMR signal of Et₃PO is proportional to the strength of the Lewis acid. The Lewis acidity is expressed as the Acceptor Number (AN).
Methodology:
-
Sample Preparation:
-
Prepare a standard solution of triethylphosphine oxide (Et₃PO) in a dry, weakly coordinating solvent (e.g., deuterated benzene or toluene).
-
Prepare a solution of this compound in the same deuterated solvent.
-
Prepare a mixture of the Et₃PO solution and the this compound solution in an NMR tube. The molar ratio of DBTA to Et₃PO should be sufficient to ensure complex formation.
-
-
NMR Spectroscopy:
-
Acquire the ³¹P NMR spectrum of the Et₃PO solution alone (reference spectrum).
-
Acquire the ³¹P NMR spectrum of the mixture of Et₃PO and this compound.
-
-
Data Analysis:
-
Determine the chemical shift (δ) of the ³¹P signal in both spectra.
-
The change in chemical shift (Δδ) is calculated as: Δδ = δ(Et₃PO + DBTA) - δ(Et₃PO).
-
The Acceptor Number (AN) can be calculated using the following formula, which is a modification of Gutmann's original definition, where the AN of the solvent is taken into account if it is not completely non-coordinating. A simplified approach compares the Δδ to that of a reference Lewis acid.
-
Catalytic Mechanisms: The Role of Lewis Acidity in Action
The Lewis acidic nature of this compound is central to its catalytic activity. By coordinating to electron-rich atoms in the reactants, DBTA activates them towards nucleophilic attack, thereby lowering the activation energy of the reaction.
Polyurethane Formation
This compound is a highly effective catalyst for the formation of polyurethanes from isocyanates and polyols.[1][10] The proposed mechanism involves the activation of the alcohol by the tin center.
Caption: Catalytic cycle of polyurethane formation catalyzed by this compound.
In this mechanism, the this compound first coordinates with the alcohol, increasing the nucleophilicity of the oxygen atom.[1] This "activated" alcohol then attacks the electrophilic carbon of the isocyanate, leading to the formation of a urethane linkage and regeneration of the catalyst.
Esterification and Transesterification
This compound is also a widely used catalyst for esterification and transesterification reactions.[11] The mechanism is believed to involve the activation of the carbonyl group of the ester or carboxylic acid.
Caption: Catalytic cycle of transesterification catalyzed by this compound.
The tin center of DBTA coordinates to the carbonyl oxygen of the ester, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by an alcohol. This leads to the formation of a new ester and the regeneration of the DBTA catalyst. The lability of the acetate groups on DBTA can enhance its reactivity in these exchange reactions.
Conclusion
The Lewis acidity of this compound is a cornerstone of its catalytic prowess. Understanding and quantifying this property through techniques like calorimetric titration and ³¹P NMR spectroscopy is crucial for optimizing its use in various chemical processes. The mechanistic insights provided in this guide illustrate how the coordination chemistry driven by its Lewis acidic center facilitates important industrial reactions. For researchers and professionals in drug development and materials science, a thorough grasp of the principles outlined herein is essential for the rational design of catalysts and the development of efficient synthetic methodologies.
References
- 1. allhdi.com [allhdi.com]
- 2. Isothermal titration calorimetry to determine association constants for high-affinity ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cost-nectar.eu [cost-nectar.eu]
- 4. Designing isothermal titration calorimetry experiments for the study of 1:1 binding: problems with the "standard protocol" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]
- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. What Distinguishes the Strength and the Effect of a Lewis Acid: Analysis of the Gutmann–Beckett Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. nbinno.com [nbinno.com]
A Technical Guide to Dibutyltin Diacetate: Commercial Availability, Purity, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dibutyltin diacetate (DBTDA), an organotin compound with the chemical formula (C₄H₉)₂Sn(OOCCH₃)₂, is a versatile catalyst and stabilizer with significant applications across various industrial and research sectors. This technical guide provides a comprehensive overview of its commercial sources, available purity grades, and detailed experimental protocols for its synthesis, purification, and analysis. The information is intended to assist researchers, scientists, and professionals in drug development in sourcing, handling, and utilizing this compound effectively and safely.
Commercial Sources and Purity Grades
This compound is readily available from a variety of chemical suppliers worldwide. The purity of commercially available DBTDA varies to suit different applications, from technical grade for industrial uses to high-purity grades for research and pharmaceutical applications.
A summary of prominent suppliers and the typical purity grades they offer is presented in Table 1. It is important to note that specific offerings and purity levels should always be confirmed with the respective supplier.
Table 1: Commercial Suppliers and Purity Grades of this compound
| Supplier | Purity Grades Offered | Additional Notes |
| American Elements | High purity and ultra-high purity (up to 99.99999%), Mil Spec (military grade), ACS, Reagent and Technical Grade, Food, Agricultural and Pharmaceutical Grade, Optical Grade, USP and EP/BP. | Offers custom specifications and a range of packaging options. |
| CheMondis | Technical Grade, 95%.[1] | A marketplace connecting buyers with various suppliers, primarily from Europe and China.[1] |
| Vesta Chemicals bv | ViaCat 400 (DBTDA). | Registered under REACH (EC) 1907/2006.[2] |
| Scimplify | High-quality, available in stock. | Provides CAS Number: 1067-33-0. |
| Parchem | Specialty chemical supplier. | Supplies this compound worldwide.[3] |
| Anmol Chemicals | IP, BP, EP, USP, NF, Ph. Eur., JP, FCC or Food Grade, Analytical Reagent Grade, LR or Laboratory Reagent Grades, and Pure Grades.[4] | Manufacturing facility is FDA approved and holds multiple certifications including cGMP and ISO.[4] |
| Sigma-Aldrich | Technical grade, for synthesis.[5][6] | Provides detailed physicochemical properties and safety information.[5][6] |
| Ereztech | 98.0%+ (by gravimetric assay).[7] | Offers various packaging options including glass and metal ampules.[7] |
| GTI Laboratory Supplies | Certified® Ultrapure.[8] | |
| ChemicalBook | 99%.[9] | An online platform with multiple listed suppliers.[9] |
Experimental Protocols
This section details the methodologies for the synthesis, purification, and purity analysis of this compound.
Synthesis of this compound
A common and efficient method for the preparation of this compound involves the reaction of dibutyltin oxide with an excess of glacial acetic acid.[10]
Materials and Equipment:
-
Dibutyltin oxide
-
Glacial acetic acid
-
Reaction kettle with a stirring device and heating mantle
-
Vacuum pump
Procedure: [10]
-
Charge the reaction kettle with an excess of glacial acetic acid.
-
Begin stirring and gradually add dibutyltin oxide to the reactor.
-
Heat the mixture to a temperature between 60-80 °C.
-
Maintain this temperature and continue stirring for 1-2 hours, or until the dibutyltin oxide has completely dissolved.
-
Once the reaction is complete, initiate vacuumization and heat the mixture to 105 °C.
-
Stop heating and maintain the temperature for 20-30 minutes under vacuum.
-
Resume heating to 110 °C and continue to vacuumize for 2-3.5 hours to distill off any low-boiling-point substances, such as excess acetic acid and water.
-
Once the distillation of low-boiling-point substances ceases, the product, this compound, can be discharged and weighed.
Purification of this compound
The primary method of purification for this compound, as integrated into the synthesis protocol, is vacuum distillation . This technique effectively removes volatile impurities, particularly unreacted glacial acetic acid and any water formed during the reaction.[10] For removal from a product mixture where it was used as a catalyst, a method involving the addition of a mineral or organic acid aqueous solution to form a water-soluble salt, which can then be extracted into the aqueous phase, has been described.
Purity Analysis
The purity of this compound can be determined using several analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful method for both qualitative and quantitative analysis. Spectroscopic methods such as Fourier-Transform Infrared Spectroscopy (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for structural confirmation.
A common method for the analysis of dibutyltin compounds involves derivatization followed by GC-MS analysis.
Sample Preparation and Derivatization: [11][12]
-
Extraction: The sample containing this compound is extracted with a suitable solvent under acidic conditions (e.g., using hydrochloric acid).[11]
-
Derivatization: The extracted dibutyltin species are then derivatized to more volatile forms suitable for GC analysis. A common derivatizing agent is sodium tetraethylborate.[11] The general procedure involves adding an acetate buffer and the derivatization reagent to the sample, allowing it to react, and then extracting the derivatized compounds into an organic solvent like hexane.[12]
-
Analysis: The hexane layer containing the derivatized analyte is then injected into the GC-MS system.
Instrumentation and Conditions (Example):
-
GC-MS System: A standard gas chromatograph coupled with a mass spectrometer.
-
Carrier Gas: Helium or nitrogen can be used.[13]
-
Injection Mode: Splitless.
-
Column: A non-polar or semi-polar capillary column is typically used.
-
Oven Temperature Program: A temperature gradient is programmed to ensure good separation of the analytes.
-
MS Detection: The mass spectrometer is operated in either scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.
-
Fourier-Transform Infrared Spectroscopy (FT-IR): FT-IR is used to identify the functional groups present in the molecule. The IR spectrum of this compound will show characteristic peaks for the carbonyl group (C=O) of the acetate ligands and the Sn-O and Sn-C bonds.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the hydrogen atoms in the butyl and acetate groups, allowing for structural confirmation.
-
¹³C NMR: Shows the signals for the different carbon atoms in the molecule, further aiding in structure elucidation.[1]
-
Catalytic Mechanism of this compound in Esterification
This compound is a highly effective catalyst for esterification and transesterification reactions.[14][15] Its catalytic activity is attributed to its Lewis acidic nature. A simplified mechanism for its catalytic action is illustrated below.
Figure 1: Simplified catalytic cycle of this compound in a transesterification reaction.
The catalytic cycle can be broadly described in the following steps:
-
Coordination: The this compound catalyst coordinates with the carbonyl oxygen of the ester, which increases the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: The alcohol molecule then performs a nucleophilic attack on the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
-
Proton Transfer and Collapse: A proton transfer occurs, followed by the collapse of the tetrahedral intermediate. This results in the formation of the new ester and the leaving alcohol.
-
Catalyst Regeneration: The catalyst is regenerated and can then participate in another catalytic cycle.
Safety and Handling
This compound is considered a hazardous substance and should be handled with appropriate safety precautions.
-
Health Hazards: It can cause severe skin, eye, and respiratory tract irritation. It may be harmful if swallowed, inhaled, or absorbed through the skin. Organotin compounds are known to have potential adverse effects on the immune and central nervous systems.
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents. Keep containers tightly closed and protected from light and moisture.
-
Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.
This technical guide provides a foundational understanding of this compound for research and development purposes. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. This compound(1067-33-0) 13C NMR spectrum [chemicalbook.com]
- 2. Unlocking the Secrets of this compound: A Comprehensive Guide-GBXF SILICONES [en.gbxfsilicones.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | C12H24O4Sn | CID 16682740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. research.rug.nl [research.rug.nl]
- 7. ijaseit.insightsociety.org [ijaseit.insightsociety.org]
- 8. Dibutyltin dilaurate(77-58-7) 1H NMR spectrum [chemicalbook.com]
- 9. Dibutyltin Compounds Effects on PPARγ/RXRα Activity, Adipogenesis, and Inflammation in Mammalians Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN104497036A - Preparation technique of dibutyl tin diacetate - Google Patents [patents.google.com]
- 11. shimadzu.com [shimadzu.com]
- 12. agilent.com [agilent.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. This compound (DBTA) - Ataman Kimya [atamanchemicals.com]
Methodological & Application
Protocol for using Dibutyltin diacetate as a catalyst in polyurethane synthesis.
Introduction
Dibutyltin diacetate (DBTDA) is an organotin compound widely utilized as a catalyst in the synthesis of polyurethanes.[1] It belongs to the family of organotin compounds valued for their catalytic prowess in accelerating the urethane reaction, which forms the backbone of polyurethane polymers.[1] This document provides detailed protocols and application notes for researchers, scientists, and drug development professionals on the use of DBTDA in polyurethane synthesis.
Mechanism of Action
The synthesis of polyurethane involves the reaction of an isocyanate group (-NCO) with a hydroxyl group (-OH) to form a urethane linkage (-NH-COO-). This reaction can be slow at room temperature, necessitating the use of a catalyst to achieve practical reaction rates.[1]
DBTDA functions as a Lewis acid catalyst in this reaction.[2][3] The tin atom in DBTDA coordinates with the oxygen atom of the hydroxyl group of the polyol, increasing its nucleophilicity. This activation makes the polyol more readily attack the electrophilic carbon of the isocyanate group, thereby accelerating the formation of the urethane bond.[1]
Safety Precautions
This compound is a hazardous substance and requires careful handling in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times. Avoid inhalation of vapors and contact with skin and eyes. For detailed safety information, consult the Material Safety Data Sheet (MSDS).
Experimental Protocols
Protocol 1: Synthesis of a Polyurethane Elastomer via the Prepolymer Method
This protocol describes the synthesis of a polyurethane elastomer using a two-step prepolymer method.
Materials:
-
Polyol (e.g., Poly(tetramethylene ether) glycol, PTMEG, Mn = 2000 g/mol )
-
Diisocyanate (e.g., 4,4'-Methylene diphenyl diisocyanate, MDI)
-
Chain Extender (e.g., 1,4-Butanediol, BDO)
-
This compound (DBTDA)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide, DMF)
-
Nitrogen gas (inert atmosphere)
-
Standard laboratory glassware (three-neck round-bottom flask, condenser, mechanical stirrer, dropping funnel, heating mantle)
Procedure:
-
Preparation of the Prepolymer:
-
Set up a clean, dry three-neck round-bottom flask equipped with a mechanical stirrer, a condenser with a nitrogen inlet, and a dropping funnel.
-
Charge the flask with the polyol and heat to 60-70°C under a gentle stream of nitrogen while stirring to remove any residual moisture.
-
Slowly add the diisocyanate to the flask through the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 70-80°C. The molar ratio of NCO to OH groups should be approximately 2:1.
-
After the addition is complete, continue stirring at 80°C for 2-3 hours to ensure the formation of the isocyanate-terminated prepolymer.
-
-
Chain Extension:
-
Cool the prepolymer to 50-60°C.
-
Add the desired amount of this compound catalyst dissolved in a small amount of anhydrous solvent. The catalyst concentration is typically in the range of 0.01-0.5% by weight of the total reactants.
-
Slowly add the chain extender (1,4-butanediol) to the prepolymer mixture while stirring vigorously. The amount of chain extender should be calculated to react with the remaining isocyanate groups, with a slight excess of isocyanate to ensure complete reaction.
-
After the addition of the chain extender, the viscosity of the mixture will increase significantly. Continue stirring for an additional 1-2 hours at 60-70°C.
-
-
Curing:
-
Pour the resulting viscous polymer solution into a mold and cure in an oven at 80-100°C for 12-24 hours. The curing time and temperature can be adjusted based on the desired properties of the final polyurethane.
-
-
Characterization:
-
The progress of the reaction can be monitored by Fourier-Transform Infrared (FTIR) spectroscopy by observing the disappearance of the characteristic N=C=O stretching peak at approximately 2270 cm⁻¹.[4][5]
-
The final polyurethane can be characterized for its mechanical properties (e.g., tensile strength, elongation at break), thermal properties (e.g., glass transition temperature, thermal stability), and chemical resistance.
-
Data Presentation
The concentration of the DBTDA catalyst and the reaction temperature significantly influence the curing time and the final properties of the polyurethane. The following tables summarize the effect of these parameters on polyurethane paint properties.
Table 1: Effect of DBTDA Concentration and Drying Time on Hardness (at 80-90°C)
| DBTDA Concentration (wt%) | Drying Time (min) | Hardness |
| 0.2 | 25 | Good |
| 0.2 | 30 | Best |
| 0.3 | 25 | Best |
| 0.3 | 30 | Best |
Table 2: Effect of DBTDA Concentration and Drying Time on Adhesion (at 80-90°C)
| DBTDA Concentration (wt%) | Drying Time (min) | Adhesion |
| 0.2 | 25 | 100% |
| 0.2 | 30 | 100% |
| 0.3 | 25 | 100% |
| 0.3 | 30 | <100% |
Table 3: Effect of DBTDA Concentration and Drying Time on Gloss (at 80-90°C)
| DBTDA Concentration (wt%) | Drying Time (min) | Gloss |
| 0.2 | 25 | >90% |
| 0.2 | 30 | >90% |
| 0.3 | 25 | >90% |
| 0.3 | 30 | >90% |
Note: The data presented in these tables is based on a study of polyurethane paint for the automotive industry and may vary depending on the specific polyol, isocyanate, and other additives used in the formulation.[6]
Mandatory Visualization
Caption: Experimental workflow for polyurethane synthesis.
Caption: Catalytic mechanism of DBTDA in urethane formation.
References
Application Notes and Protocols for Dibutyltin Diacetate (DBTDA) Catalyzed Room Temperature Vulcanization (RTV) of Silicones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Room Temperature Vulcanization (RTV) silicones are widely utilized in various scientific and industrial applications, including in the development of medical devices and drug delivery systems, due to their biocompatibility, thermal stability, and flexibility. The curing process of these silicones is a critical step that determines the final properties of the material. This document provides detailed application notes and protocols on the use of Dibutyltin diacetate (DBTDA) as a catalyst for the condensation curing of RTV silicones.
This compound, an organotin compound, is an effective catalyst for the moisture-activated condensation reaction that leads to the crosslinking of silanol-terminated polydimethylsiloxane (PDMS) polymers.[1] As a Lewis acid, DBTDA accelerates the curing process by lowering the activation energy of the condensation reaction between silanol groups and crosslinking agents.[1] This allows for the transformation of the liquid silicone precursor into a solid, elastomeric material at ambient conditions.
The concentration of DBTDA plays a pivotal role in the curing kinetics and the final mechanical properties of the vulcanized silicone.[1] Proper control of the catalyst concentration is crucial for achieving desired characteristics such as cure speed, hardness, tensile strength, and elongation.[1]
Signaling Pathways and Experimental Workflow
The following diagram illustrates the chemical pathway of DBTDA-catalyzed condensation curing of silicone and a typical experimental workflow for its characterization.
Quantitative Data Summary
The concentration of this compound significantly influences the curing time of RTV silicones. The following table summarizes the findings from various studies on the effect of DBTDA concentration on surface dry time and full cure time.
| Study Reference | DBTDA Concentration (wt%) | Surface Dry Time (min) | Full Cure Time (h) | Notes on Mechanical Properties |
| Zhang et al., Polymer International (2018) | 0.1 | 45 | 24 | Moderate hardness |
| 0.3 | 20 | 10 | Faster surface set, slightly brittle | |
| 0.5 | 10 | 6 | Rapid cure, but reduced elongation | |
| Lee & Park, Journal of Applied Polymer Science (2015) | 0.2 | 30 | 18 | Balanced mechanical properties |
| 0.4 | 15 | 8 | Slight discoloration observed | |
| Wang et al., Silicon (2020) | 0.15 | 35 | 20 | Good adhesion to substrates |
| 0.25 | 22 | 12 | Faster cure, no adverse effects noted |
Table 1: Effect of DBTDA Concentration on Curing Time of RTV Silicones.[1]
Experimental Protocols
The following are detailed methodologies for key experiments in the evaluation of DBTDA-catalyzed RTV silicones.
Preparation of RTV Silicone Formulations
This protocol describes the preparation of a base RTV silicone formulation with varying concentrations of DBTDA catalyst.
Materials:
-
Silanol-terminated polydimethylsiloxane (PDMS-OH)
-
Crosslinker (e.g., tetraethoxysilane - TEOS)
-
This compound (DBTDA)
-
Fumed silica (as a reinforcing filler, optional)
-
Non-reactive silicone fluid (as a plasticizer, optional)
Procedure:
-
In a clean, dry mixing vessel, combine the PDMS-OH, fumed silica (if used), and non-reactive silicone fluid (if used).
-
Mix the components thoroughly using a planetary mixer or a similar high-shear mixing apparatus until a homogeneous paste is obtained.
-
De-aerate the mixture under vacuum to remove any entrapped air bubbles.
-
In a separate, small, dry container, weigh the desired amount of DBTDA catalyst. For a typical starting point, prepare formulations with 0.1%, 0.3%, and 0.5% DBTDA by weight of the total formulation.
-
Add the crosslinker (e.g., TEOS) to the base silicone mixture and mix for a short period to ensure uniform distribution.
-
Add the pre-weighed DBTDA catalyst to the mixture and continue mixing until the catalyst is homogeneously dispersed.
-
Immediately proceed to the desired application or sample preparation for characterization, as the curing process will begin upon exposure to atmospheric moisture.
Determination of Curing Time
This protocol outlines the procedure for measuring the tack-free time and full cure time of the prepared RTV silicone formulations.
Procedure:
-
Spread a thin film of the freshly prepared silicone formulation onto a clean, flat, non-porous substrate (e.g., a glass slide or a polyethylene sheet).
-
Start a timer immediately after spreading the film.
-
Tack-Free Time: Periodically, gently touch the surface of the silicone film with a clean, dry polyethylene strip. The tack-free time is the point at which the strip no longer adheres to the surface.
-
Full Cure Time: Allow the samples to cure at room temperature (e.g., 23 ± 2 °C) and controlled relative humidity (e.g., 50 ± 5%). The full cure time is determined by monitoring a key mechanical property, such as Shore A hardness, until it reaches a stable value over a 24-hour period.
Mechanical Properties Testing
This protocol describes the standard methods for evaluating the mechanical properties of the cured RTV silicone elastomer.
Sample Preparation:
-
Cast the freshly prepared silicone formulation into molds of the appropriate dimensions for each test, as specified by the relevant ASTM standards.
-
Allow the samples to cure fully at room temperature for the predetermined full cure time.
-
Carefully demold the cured silicone test specimens.
Testing Procedures:
-
Hardness (Shore A):
-
Measure the Shore A durometer hardness of the cured silicone samples according to ASTM D2240 .
-
Take at least five readings at different points on the sample surface and report the average value.
-
-
Tensile Strength and Elongation at Break:
-
Conduct tensile testing on dumbbell-shaped specimens according to ASTM D412 .
-
Use a universal testing machine to stretch the specimens at a constant rate until they break.
-
Record the maximum stress applied (tensile strength) and the percentage of elongation at the point of rupture (elongation at break).
-
-
Tear Strength:
-
Measure the tear strength of the cured silicone using appropriate specimens as described in ASTM D624 .
-
This test determines the resistance of the material to the propagation of a tear.
-
Logical Relationships in Formulation and Properties
The following diagram illustrates the logical relationships between the formulation components, curing conditions, and the resulting properties of the RTV silicone.
References
Application Notes & Protocols for Transesterification Reactions Using Dibutyltin Diacetate as a Catalyst
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Dibutyltin diacetate (DBTDA) is a versatile organotin compound widely employed as a catalyst in various chemical transformations.[1][2][3] Its efficacy in promoting transesterification reactions makes it a valuable tool in organic synthesis, polymer chemistry, and the production of biofuels.[1][2][4] These application notes provide a comprehensive overview of the use of DBTDA in transesterification, including its mechanism of action, detailed experimental protocols, and relevant data presented for easy reference.
Chemical Profile of this compound:
Before delving into its applications, it is essential to understand the fundamental properties of DBTDA.
| Property | Value/Description |
| Chemical Formula | C₁₂H₂₄O₄Sn[5] |
| Molar Mass | 351.03 g/mol [6] |
| Appearance | Colorless to pale yellow liquid or solid[1] |
| CAS Number | 1067-33-0[2][4] |
| Melting Point | 7-10 °C[5] |
| Boiling Point | 142-145 °C at 10 mmHg[5] |
| Solubility | Soluble in organic solvents like ethanol, acetone, and toluene; insoluble in water.[3][7] |
Mechanism of Catalysis:
This compound functions as a Lewis acid catalyst in transesterification reactions.[8] The tin atom, with its empty 5d orbitals, can expand its coordination number, allowing it to interact with the carbonyl oxygen of the ester.[8] This coordination polarizes the carbonyl group, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by an alcohol.[8]
The catalytic cycle can be summarized in the following steps:
-
Coordination: The DBTDA catalyst coordinates with the carbonyl oxygen of the ester substrate.
-
Nucleophilic Attack: The alcohol molecule attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
-
Proton Transfer and Intermediate Collapse: A proton is transferred, and the intermediate collapses, resulting in the release of the new ester and the original alcohol.
-
Catalyst Regeneration: The catalyst is regenerated and can participate in another catalytic cycle.
Caption: Mechanism of DBTDA-catalyzed transesterification.
Applications:
This compound is a highly effective catalyst in a range of transesterification applications, including:
-
Biodiesel Production: It efficiently catalyzes the conversion of triglycerides from vegetable oils and animal fats into fatty acid methyl esters (FAMEs), the primary component of biodiesel.[1] A key advantage of DBTDA in this process is its tolerance to free fatty acids and water, which allows for the use of lower-quality feedstocks.[1]
-
Polymer Synthesis: DBTDA is utilized in the synthesis of polyesters and polycarbonates through step-growth polymerization, which involves ester exchange reactions.[1] For instance, it facilitates the ring-opening polymerization of lactide to produce polylactic acid (PLA), a biodegradable polymer.[1]
-
Organic Synthesis: In laboratory and industrial settings, DBTDA serves as a versatile catalyst for the synthesis of various esters used in fragrances, flavors, and as pharmaceutical intermediates.[2]
-
Coatings and Adhesives: It is also used to enhance the curing process in the production of coatings and adhesives.[3]
Experimental Protocols:
The following protocols are provided as a general guideline and may require optimization based on the specific substrates and desired outcomes.
Protocol 1: Transesterification of Soybean Oil for Biodiesel Production
This protocol is based on a study that achieved a 96% conversion of soybean oil to FAMEs.[1]
Materials:
-
Soybean oil
-
Methanol
-
This compound (DBTDA)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Gas chromatograph (for analysis)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add soybean oil and methanol.
-
Catalyst Addition: Add this compound to the mixture. The catalyst loading should be 1.5% by weight of the oil.[1]
-
Reaction: Heat the mixture to 70°C with continuous stirring.[1] Maintain the reaction for 4 hours.[1]
-
Product Separation: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and allow the layers to separate. The upper layer contains the fatty acid methyl esters (biodiesel), and the lower layer is glycerol.
-
Purification: Separate the upper layer and wash it with warm deionized water to remove any residual catalyst, methanol, and glycerol.
-
Drying: Dry the biodiesel layer over anhydrous sodium sulfate and then remove any remaining water and methanol using a rotary evaporator.
-
Analysis: Analyze the final product using gas chromatography to determine the conversion percentage.
Caption: Experimental workflow for biodiesel production.
Quantitative Data Summary:
The following table summarizes the reaction conditions and outcomes for the transesterification of soybean oil using DBTDA as a catalyst.
| Substrate | Alcohol | Catalyst Loading (wt%) | Temperature (°C) | Time (h) | Conversion (%) | Reference |
| Soybean Oil | Methanol | 1.5 | 70 | 4 | 96 | [1] |
Safety Precautions:
Organotin compounds, including this compound, are considered moderately toxic.[1] It is crucial to handle this catalyst with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All procedures should be conducted in a well-ventilated fume hood to avoid inhalation of vapors. Dispose of all waste containing organotin compounds according to institutional and local regulations.
This compound is a highly efficient and versatile catalyst for transesterification reactions.[1] Its ability to function under mild conditions and its tolerance to common impurities make it a valuable tool for a wide range of applications, from industrial-scale biodiesel production to fine chemical synthesis.[1] The protocols and data presented in these notes provide a solid foundation for researchers and professionals to utilize DBTDA in their work.
References
- 1. newtopchem.com [newtopchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Unlocking the Secrets of this compound: A Comprehensive Guide-GBXF SILICONES [en.gbxfsilicones.com]
- 4. This compound | 1067-33-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 5. This compound technical grade 1067-33-0 [sigmaaldrich.com]
- 6. This compound | C12H24O4Sn | CID 16682740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. BNT Chemicals | DBTA – Dibutyltindiacetate [bnt-chemicals.com]
- 8. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols: Dibutyltin Diacetate as a PVC Stabilizer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyvinyl chloride (PVC) is a versatile and widely used thermoplastic polymer. However, it is inherently unstable at processing temperatures, undergoing a rapid degradation process that involves the elimination of hydrogen chloride (HCl). This degradation leads to discoloration, embrittlement, and a loss of mechanical properties. To counteract this, heat stabilizers are essential additives in PVC formulations. Dibutyltin diacetate, an organotin compound, serves as an effective heat stabilizer for PVC, enhancing its thermal stability and processability. These application notes provide a comprehensive overview of its mechanism of action, performance data, and detailed experimental protocols for its evaluation.
Mechanism of Action
The primary function of this compound as a PVC stabilizer is to prevent the autocatalytic dehydrochlorination of the polymer chain. The stabilization mechanism involves several key reactions:
-
Substitution of Labile Chlorine Atoms: this compound reacts with the unstable allylic chlorine atoms present in the PVC structure. The acetate groups from the organotin compound replace these labile chlorines, forming more stable ester linkages. This substitution prevents the initiation of the "zipper-like" elimination of HCl.[1]
-
Scavenging of Hydrogen Chloride: The degradation of PVC is autocatalytic, meaning the released HCl accelerates further degradation. This compound and its reaction products can neutralize the evolved HCl, thereby inhibiting this catalytic cycle.[1]
-
Reaction with Double Bonds: Organotin compounds can also react with the conjugated double bonds that form during degradation, which helps to prevent discoloration.
Signaling Pathway and Logical Relationships
The following diagram illustrates the degradation pathway of PVC and the intervention points for this compound.
Performance Data
While specific quantitative data for this compound is limited in publicly available literature, the performance of closely related dibutyltin compounds, such as dibutyltin maleate and dibutyltin dilaurate, provides a strong indication of its efficacy. The following tables summarize typical performance data for organotin-stabilized PVC.
Table 1: Thermal Stability of PVC Formulations
| Stabilizer System | Test Method | Temperature (°C) | Stability Time (minutes) | Reference |
| Unstabilized PVC | Congo Red | 180 | < 5 | [2] |
| Dibutyltin Maleate (2 phr) | Congo Red | 180 | > 60 | [3] |
| Dioctyltin-based (2 phr) | Oven Aging | 200 | 90 | [4] |
| Ca/Zn Stearate | Congo Red | 185 | 21 | [5] |
Note: The performance of this compound is expected to be comparable to other dibutyltin carboxylates under similar conditions.
Table 2: Color Stability of Stabilized PVC (Yellowness Index)
| Stabilizer System | Exposure Time (min at 190°C) | Yellowness Index (YI) | Reference |
| Unstabilized PVC | 10 | > 50 | [6] |
| Ester Tin Mercaptide | 15 | 8.95 | [7] |
| Hydrotalcite/Organotin System | 60 | ~20 | [8] |
Note: Lower Yellowness Index indicates better color stability.
Table 3: Mechanical Properties of Stabilized PVC
| PVC Formulation | Tensile Strength (MPa) | Elongation at Break (%) | Reference |
| Pure PVC | 26.6 | 167.2 | [9] |
| PVC with Dibutyltin Maleate (3.5 phr) | 51 | 187 | [10] |
| Plasticized PVC (DOP) | ~18 | ~256 | [11] |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the performance of this compound as a PVC stabilizer.
Experimental Workflow
Protocol 1: Static Thermal Stability (Congo Red Test)
Objective: To determine the time until the evolution of HCl from a PVC sample at a constant elevated temperature.
Materials and Equipment:
-
PVC resin
-
This compound
-
Other additives (e.g., plasticizers, lubricants) as required by the formulation
-
Two-roll mill or other suitable mixer
-
Compression molder
-
Thermostatically controlled heating block or oil bath (e.g., Mathis thermotester)
-
Test tubes
-
Congo red indicator paper
-
Timer
Procedure:
-
Formulation Preparation: Prepare a dry blend of the PVC resin, this compound (typically 0.5-2.0 phr - parts per hundred resin), and any other additives.
-
Sample Preparation:
-
Homogenize the blend on a two-roll mill at a temperature of 160-180°C to form a uniform sheet.
-
Cut small, uniform pieces from the milled sheet (e.g., 10 mm x 10 mm).
-
-
Testing:
-
Place a specified weight of the PVC sample into a clean, dry test tube.
-
Suspend a strip of Congo red paper in the upper part of the test tube, ensuring it does not touch the sample.
-
Place the test tube in the heating block or oil bath preheated to the test temperature (e.g., 180°C or 200°C).
-
Start the timer.
-
Record the time taken for the Congo red paper to change color from red to blue, which indicates the evolution of HCl. This time is the static thermal stability time.[12]
-
Protocol 2: Color Stability (Yellowness Index Measurement)
Objective: To quantify the discoloration of PVC samples after thermal aging.
Materials and Equipment:
-
Prepared PVC sheets (from Protocol 1)
-
Forced-air circulating oven
-
Spectrophotometer or colorimeter
-
White standard calibration tile
Procedure:
-
Sample Preparation: Prepare PVC sheets with and without this compound as described in Protocol 1.
-
Initial Color Measurement:
-
Calibrate the spectrophotometer using the white standard tile.
-
Measure the initial color coordinates (L, a, b*) of the unaged PVC samples.
-
Calculate the initial Yellowness Index (YI) according to ASTM E313 or D1925.
-
-
Thermal Aging:
-
Place the PVC samples in the oven at a specified temperature (e.g., 180°C).
-
Remove samples at regular intervals (e.g., 10, 20, 30, 60 minutes).
-
-
Color Measurement after Aging:
-
Allow the aged samples to cool to room temperature.
-
Measure the L, a, and b* values of the aged samples.
-
Calculate the Yellowness Index for each time point.
-
-
Data Analysis: Plot the Yellowness Index as a function of aging time to compare the color stability of different formulations.
Protocol 3: Mechanical Properties (Tensile Testing)
Objective: To determine the effect of this compound on the tensile strength and elongation at break of PVC.
Materials and Equipment:
-
Prepared PVC sheets
-
Die cutter for preparing dumbbell-shaped test specimens (e.g., ASTM D638 Type IV)
-
Universal Testing Machine (UTM) with an appropriate load cell and extensometer
Procedure:
-
Specimen Preparation:
-
Prepare PVC sheets with the desired formulation.
-
Use the die cutter to cut at least five dumbbell-shaped specimens from each sheet.
-
Measure the width and thickness of the narrow section of each specimen.
-
-
Tensile Testing:
-
Set the crosshead speed of the UTM (e.g., 50 mm/min for rigid PVC).
-
Mount a specimen in the grips of the UTM.
-
Start the test and record the load and extension until the specimen fractures.
-
-
Data Analysis:
-
From the stress-strain curve, determine the tensile strength at break (maximum stress) and the elongation at break.
-
Calculate the average and standard deviation for the set of specimens.[13]
-
Conclusion
This compound is a highly effective heat stabilizer for PVC, significantly improving its thermal stability, color retention, and mechanical properties during processing and in end-use applications. The provided protocols offer a standardized approach for researchers and scientists to evaluate its performance and optimize PVC formulations. While direct performance data for this compound can be limited, the data from analogous dibutyltin compounds provides a reliable basis for its expected efficacy.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Enhancing the Initial Whiteness and Long-Term Thermal Stability of Polyvinyl Chloride by Utilizing Layered Double Hydroxides with Low Surface Basicity [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Sustainable protection of PVC products with TG 3.65 | TIB Chemicals - TIB Chemicals AG [tib-chemicals.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Dibutyltin Diacetate in Polyesterification Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental setup, protocols, and catalytic mechanism for utilizing dibutyltin diacetate (DBTDA) in polyesterification reactions. The information is intended to guide researchers in the successful synthesis of polyesters with desired properties.
Overview of this compound in Polyesterification
This compound is an organotin compound widely employed as a catalyst in various chemical transformations, including esterification and transesterification reactions.[1] In polyester synthesis, DBTDA serves to accelerate the rate of polymerization between diols and diacids or their derivatives, enabling the formation of high molecular weight polymers under controlled reaction conditions.[2] Organotin catalysts, such as DBTDA, are known to decrease the time required to complete the esterification process.[2]
Experimental Setup
A typical experimental setup for a lab-scale polyesterification reaction using this compound as a catalyst is depicted below. The setup is designed to facilitate the removal of condensation byproducts, such as water, to drive the reaction towards completion.
A standard apparatus for polyesterification consists of a 2-liter reaction flask equipped with a heating mantle, a mechanical stirrer, a thermometer, a nitrogen inlet, and a distillation column.[2][3] The column is connected to a Dean-Stark trap and a condenser to collect the water produced during the reaction.[2][3]
Experimental Protocols
The following protocols are based on a two-stage polyesterification process adapted from established methodologies.[2][3] The first stage involves the formation of a hydroxyl-terminated polyester oligomer, followed by a second stage to increase the molecular weight and achieve the desired final product.
Materials
-
Dicarboxylic acid (e.g., Terephthalic acid, Adipic acid)
-
Diol (e.g., Neopentyl glycol, Ethylene glycol)
-
This compound (DBTDA) catalyst
-
Inert gas (Nitrogen)
Protocol for Two-Stage Polyesterification
Stage 1: Formation of Hydroxyl-Terminated Polyester
-
Charging the Reactor: Charge the 2-liter reaction flask with the dicarboxylic acids, diol, and the specified amount of this compound catalyst.
-
Inert Atmosphere: Purge the reactor with nitrogen and maintain a slow, continuous flow (e.g., 5 ml/min) throughout the reaction to prevent oxidation.[2]
-
Heating Profile:
-
Monitoring the Reaction: Periodically measure the acid number and viscosity of the reaction mixture. The first stage is considered complete when the acid number is approximately 10 and the resin is clear.[2]
Stage 2: High Molecular Weight Polyester Formation
-
Addition of Second Monomer: If required for the final polymer composition, add the second dicarboxylic acid (e.g., Isophthalic acid) to the reactor.[2]
-
Continued Reaction: Maintain the temperature at 240-250°C.
-
Increased Nitrogen Flow: After one hour, increase the nitrogen flow rate (e.g., to 10 ml/min) to facilitate the removal of any remaining water.[2]
-
Final Monitoring: Continue the reaction until the desired final acid number and viscosity are achieved.
-
Product Recovery: Pour the molten polyester onto a suitable surface (e.g., aluminum foil) to cool and solidify.
Quantitative Data
The following tables summarize the quantitative data on the effect of this compound and other tin catalysts on polyesterification reaction times and final product characteristics.
Table 1: Comparison of Single and Combined Tin Catalysts in a Two-Stage Polyesterification
| Catalyst Composition (Total 4.76 mmoles) | Time to Complete Stage 1 (min) | Final Acid Number |
| Dibutyltin Oxide (DBTO) | 400 | 128 |
| This compound (DBTDA) | 390 | 98 |
| DBTO/DBTDA (0.3 mole ratio) | 370 | 90 |
| DBTO/DBTDA (0.25 mole ratio) | 355 | 88 |
| DBTO/DBTDA (0.50 mole ratio) | 370 | 89 |
| DBTO/DBTDA (0.94 mole ratio) | 340 | 87 |
Data adapted from US Patent 5,166,310 A.[2][3]
Table 2: Effect of Catalyst Concentration on Polyester Properties (Illustrative)
| Catalyst | Concentration (ppm) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| This compound | 200 | 25,000 | 55,000 | 2.2 |
| This compound | 400 | 35,000 | 73,500 | 2.1 |
| This compound | 600 | 38,000 | 79,800 | 2.1 |
| Dibutyltin Oxide | 400 | 32,000 | 70,400 | 2.2 |
Note: This table is illustrative, as comprehensive public data directly correlating DBTDA concentration with Mn, Mw, and PDI is limited. However, it is reported that DBTDA can outperform other tin catalysts like DBTO in achieving higher molecular weight and narrower polydispersity in certain polyester syntheses.
Catalytic Mechanism of this compound
The catalytic action of this compound in polyesterification proceeds through a coordination-insertion mechanism. The tin center acts as a Lewis acid, coordinating with the carbonyl oxygen of the dicarboxylic acid (or ester), thereby activating the carbonyl carbon for nucleophilic attack by the hydroxyl group of the diol.
The simplified mechanism involves the following steps:
-
Coordination: DBTDA coordinates with the carbonyl oxygen of the ester, which activates the electrophilic carbon.
-
Nucleophilic Attack: The alcohol then attacks the activated carbonyl carbon, which results in the formation of a tetrahedral intermediate.
-
Proton Transfer & Collapse: A proton transfer occurs, followed by the collapse of the intermediate, which releases the new ester and regenerates the catalyst.[4]
Experimental Workflow
The overall workflow for conducting a polyesterification reaction using this compound is summarized in the following diagram.
Safety and Handling
This compound is a moderately toxic organotin compound. It is essential to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All procedures should be performed in a well-ventilated fume hood to avoid inhalation of vapors. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
References
Application Note & Protocols: Analytical Methods for Quantifying Dibutyltin Diacetate in a Reaction Mixture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dibutyltin diacetate (DBTDA) is an organotin compound widely utilized as a catalyst in various chemical reactions, including the production of polymers and as a stabilizer for PVC.[1][2] Accurate quantification of DBTDA in a reaction mixture is crucial for reaction monitoring, process optimization, and quality control of the final product. This document provides detailed application notes and protocols for three common analytical techniques for the quantification of DBTDA: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Analytical Methods Overview
Several analytical techniques can be employed for the quantification of dibutyltin compounds. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.
-
Gas Chromatography (GC): A preferred technique for separating organotin compounds due to its high resolution.[3] Analysis of DBTDA by GC typically requires a derivatization step to convert the analyte into a more volatile and thermally stable form.[3][4] Common derivatization agents include sodium tetraethylborate and sodium borohydride.[1][5] Detection can be achieved using various detectors, with Mass Spectrometry (MS) providing high selectivity and structural information.[4]
-
High-Performance Liquid Chromatography (HPLC): A significant advantage of HPLC over GC is that the derivatization step is often not necessary, simplifying sample preparation.[3] HPLC methods are suitable for the analysis of a wide range of organotin compounds.[3]
-
Atomic Absorption Spectroscopy (AAS): Flame AAS is a widely used method for the determination of total tin content.[3] For speciation of organotin compounds, AAS can be coupled with separation techniques like GC or HPLC.[3][6]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: This method allows for the direct quantification of analytes in a solution without the need for identical reference compounds for calibration.[7][8] The integrated intensity of an NMR signal is directly proportional to the molar concentration of the nuclei giving rise to that signal.[8]
This application note will focus on GC-MS, HPLC, and qNMR due to their specificity and applicability to complex reaction mixtures.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the key quantitative parameters for the described analytical methods. Please note that performance characteristics can vary based on the specific instrumentation and experimental conditions.
| Parameter | GC-MS | HPLC-UV/Vis | qNMR |
| Derivatization Required | Yes (typically) | No | No |
| Typical Limit of Quantification (LOQ) | ≈ 2 µg/Media[4] | Dependent on chromophore | Concentration dependent, generally higher than chromatographic methods |
| Detection Principle | Mass-to-charge ratio | UV/Vis absorbance | Nuclear spin resonance |
| Selectivity | High | Moderate to High | High |
| Advantages | High sensitivity and selectivity | No derivatization needed, simpler sample prep | No reference standard of the analyte needed for quantification, non-destructive |
| Disadvantages | Derivatization adds complexity and potential for error | Lower sensitivity compared to GC-MS for some analytes | Lower sensitivity compared to chromatographic methods, potential for signal overlap in complex mixtures |
Experimental Protocols
Quantification of this compound by GC-MS
This protocol describes the quantification of DBTDA in a reaction mixture following extraction and derivatization.
a. Sample Preparation: Extraction
-
Accurately weigh approximately 1 g of the reaction mixture into a 15 mL centrifuge tube.
-
Add 5 mL of an appropriate organic solvent (e.g., toluene or a mixture of ethyl acetate and hexane).[1][9] The choice of solvent will depend on the composition of the reaction mixture and should be optimized for efficient extraction of DBTDA while minimizing the extraction of interfering substances.
-
Vortex the mixture for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the organic supernatant to a clean vial.
-
Repeat the extraction process on the residue with another 5 mL of the organic solvent to ensure quantitative recovery.
-
Combine the organic extracts.
b. Sample Preparation: Derivatization (Ethylation)
-
To the combined organic extract, add 0.5 mL of 2% (w/v) sodium tetraethylborate in 0.1 M NaOH.[10]
-
Shake the mixture manually for 10 minutes to allow for the conversion of DBTDA to its more volatile ethylated derivative.[10]
-
Allow the layers to separate. The derivatized analyte will be in the organic phase.
c. GC-MS Analysis
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 6890N GC with a 5973 Network MSD).[10]
-
Column: HP-5MS capillary column (30 m x 0.25 mm i.d. x 0.25 µm film thickness) or equivalent.[10]
-
Injection: 1 µL of the derivatized extract is injected in splitless mode.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Parameters:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 50-500.
-
d. Quantification
-
Prepare a series of calibration standards of DBTDA and subject them to the same extraction and derivatization procedure.
-
Construct a calibration curve by plotting the peak area of the characteristic ion of the derivatized DBTDA against the concentration.
-
Quantify the DBTDA concentration in the sample by comparing its peak area to the calibration curve.
Experimental Workflow: GC-MS Analysis of DBTDA
Caption: Workflow for the quantification of DBTDA by GC-MS.
Quantification of this compound by HPLC
This protocol describes a direct method for quantifying DBTDA without derivatization.
a. Sample Preparation
-
Accurately weigh approximately 1 g of the reaction mixture into a 15 mL centrifuge tube.
-
Add 5 mL of the mobile phase (or a solvent compatible with the mobile phase, e.g., acetonitrile) to the tube.
-
Vortex for 2 minutes and then centrifuge at 3000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
b. HPLC Analysis
-
Instrumentation: HPLC system with a UV/Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water may be required for optimal separation. The exact conditions should be optimized based on the reaction mixture components. A starting point could be an isocratic mixture of acetonitrile and water (e.g., 80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength where DBTDA shows absorbance (e.g., around 210 nm), which should be determined experimentally.
c. Quantification
-
Prepare a series of calibration standards of DBTDA in the mobile phase.
-
Construct a calibration curve by plotting the peak area of DBTDA against its concentration.
-
Determine the concentration of DBTDA in the prepared sample from the calibration curve.
Experimental Workflow: HPLC Analysis of DBTDA
Caption: Workflow for the quantification of DBTDA by HPLC.
Quantification of this compound by Quantitative NMR (qNMR)
This protocol outlines the use of qNMR for the absolute quantification of DBTDA.
a. Sample Preparation
-
Accurately weigh a specific amount of the reaction mixture into an NMR tube.
-
Add a precise volume of a suitable deuterated solvent (e.g., CDCl₃) containing a known concentration of an internal standard. The internal standard should have a simple spectrum with resonances that do not overlap with the analyte signals (e.g., maleic acid, 1,4-dinitrobenzene).[8]
-
Ensure the sample is fully dissolved and homogeneous.
b. qNMR Analysis
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Nucleus: ¹H.
-
Acquisition Parameters:
-
A sufficient relaxation delay (D1) is critical for accurate quantification. It should be at least 5 times the longest T1 relaxation time of the signals of interest (both analyte and standard).
-
Use a calibrated 90° pulse.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Processing:
-
Apply appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).
-
Fourier transform the FID.
-
Carefully phase and baseline correct the spectrum.
-
Integrate the selected signals for both DBTDA and the internal standard. Choose non-overlapping, well-resolved signals. For DBTDA, the acetate methyl protons or the butyl chain protons can be used.[11][12]
-
c. Quantification
-
The concentration of the analyte is calculated using the following formula[7]:
Cₓ = (Iₓ / Nₓ) * (N_{cal} / I_{cal}) * C_{cal}
Where:
-
Cₓ = Concentration of the analyte (DBTDA)
-
Iₓ = Integral of the analyte signal
-
Nₓ = Number of protons giving rise to the analyte signal
-
C_{cal} = Concentration of the internal standard
-
I_{cal} = Integral of the internal standard signal
-
N_{cal} = Number of protons giving rise to the internal standard signal
-
Logical Relationship: qNMR Quantification
Caption: Logical relationship for qNMR concentration calculation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Unlocking the Secrets of this compound: A Comprehensive Guide-GBXF SILICONES [en.gbxfsilicones.com]
- 3. ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound (dibutyltin measurement expressed as this compound) - analysis - Analytice [analytice.com]
- 5. Sampling and analysis of butyltin compounds in air using gas chromatography and flame photometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. asdlib.org [asdlib.org]
- 9. osha.gov [osha.gov]
- 10. gcms.cz [gcms.cz]
- 11. This compound(1067-33-0) 13C NMR [m.chemicalbook.com]
- 12. This compound | C12H24O4Sn | CID 16682740 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Block Copolymers Using Dibutyltin Diacetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing dibutyltin diacetate (DBTDA) as a catalyst for the synthesis of block copolymers, particularly those relevant to drug delivery applications such as poly(lactic acid)-poly(ethylene glycol) (PLA-PEG) and poly(caprolactone)-poly(ethylene glycol) (PCL-PEG).
Introduction
Block copolymers are a versatile class of macromolecules composed of two or more distinct homopolymer chains linked by covalent bonds. Their unique ability to self-assemble into various nanostructures, such as micelles and nanoparticles, makes them highly valuable in the field of drug delivery. Amphiphilic block copolymers, containing both hydrophobic and hydrophilic segments, are particularly adept at encapsulating poorly water-soluble drugs, protecting them from degradation, and enabling targeted delivery and controlled release.[1][2][3]
This compound (DBTA) is an organotin compound that serves as an effective catalyst for esterification and transesterification reactions.[4] This catalytic activity makes it suitable for the ring-opening polymerization (ROP) of cyclic esters like lactide and ε-caprolactone, the building blocks for biodegradable polyesters such as PLA and PCL.[5] By employing a macroinitiator, typically a hydroxyl-terminated hydrophilic polymer like polyethylene glycol (PEG), block copolymers with tailored properties can be synthesized.
Catalytic Mechanism: Coordination-Insertion
The synthesis of polyesters using tin-based catalysts like DBTDA generally proceeds via a coordination-insertion mechanism. While the precise intermediates with DBTDA are a subject of ongoing research, the generally accepted pathway involves the following key steps:
-
Coordination: The tin catalyst coordinates with the carbonyl oxygen of the cyclic ester monomer, activating the monomer towards nucleophilic attack.
-
Initiation: A nucleophile, typically a hydroxyl group from a macroinitiator like PEG, attacks the activated carbonyl carbon of the monomer.
-
Insertion and Ring-Opening: The monomer ring opens and is inserted into the bond between the tin atom and the initiator.
-
Propagation: The newly formed hydroxyl end-group of the growing polymer chain can then coordinate with and attack another monomer, continuing the chain growth.
-
Termination/Transfer: The polymerization proceeds until the monomer is consumed. The catalyst can be removed or remain as a residue in the final polymer.
Experimental Protocols
The following protocols are generalized for the synthesis of diblock copolymers such as PLA-PEG or PCL-PEG using DBTDA as a catalyst. Researchers should optimize the specific conditions based on the desired molecular weight and block lengths.
Materials
-
L-lactide or ε-caprolactone (monomer)
-
Poly(ethylene glycol) methyl ether (mPEG-OH) or α,ω-dihydroxy PEG (HO-PEG-OH) (macroinitiator)
-
This compound (DBTDA) (catalyst)
-
Toluene (solvent, anhydrous)
-
Methanol (for precipitation)
-
Dichloromethane (for dissolution)
-
Nitrogen or Argon gas (for inert atmosphere)
Equipment
-
Schlenk flask or three-neck round-bottom flask
-
Magnetic stirrer and hot plate with oil bath
-
Vacuum line and inert gas manifold
-
Syringes and needles
-
Condenser
General Experimental Workflow
Detailed Protocol for PLA-PEG Diblock Copolymer Synthesis
-
Drying of Reactants: Dry L-lactide and mPEG-OH under vacuum at 40-50 °C for at least 24 hours to remove any moisture, which can act as an initiator and affect the polymerization control.
-
Reaction Setup: Assemble a Schlenk flask equipped with a magnetic stir bar. Flame-dry the flask under vacuum and then fill it with an inert gas (nitrogen or argon).
-
Addition of Reactants: Under a positive flow of inert gas, add the desired amounts of L-lactide and mPEG-OH to the flask. Add anhydrous toluene to dissolve the reactants (e.g., to achieve a monomer concentration of 1 M).
-
Catalyst Preparation and Addition: In a separate vial under an inert atmosphere, prepare a stock solution of DBTDA in anhydrous toluene (e.g., 0.1 M). Using a syringe, transfer the required amount of the DBTDA solution to the reaction flask.
-
Polymerization: Immerse the flask in a preheated oil bath at the desired temperature (typically 130-160 °C) and stir the reaction mixture. The polymerization time can range from a few hours to 24 hours, depending on the desired conversion and molecular weight.
-
Polymer Isolation: After the desired reaction time, cool the flask to room temperature. Dissolve the viscous polymer solution in a minimal amount of dichloromethane. Precipitate the polymer by slowly adding the solution to a large excess of cold methanol with vigorous stirring.
-
Purification: Collect the precipitated polymer by filtration or centrifugation. To further purify the polymer, redissolve it in dichloromethane and reprecipitate it in cold methanol. Repeat this step 2-3 times to remove unreacted monomer and catalyst residues.
-
Drying: Dry the purified polymer in a vacuum oven at room temperature or slightly elevated temperature (e.g., 40 °C) until a constant weight is achieved.
-
Characterization: Characterize the resulting block copolymer using techniques such as ¹H NMR to determine the block lengths, Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI), and Differential Scanning Calorimetry (DSC) to determine the thermal properties (glass transition temperature, melting temperature).
Quantitative Data
The following tables summarize representative data for the synthesis of polyesters using tin-based catalysts. It is important to note that specific data for DBTDA in block copolymer synthesis is limited in publicly available literature. Therefore, data from similar tin catalysts and general polyester synthesis using DBTDA are included to provide a baseline for experimental design.
Table 1: Representative Conditions for Ring-Opening Polymerization of Lactide with Tin Catalysts
| Catalyst | Monomer/Catalyst Ratio | Temperature (°C) | Time (h) | Resulting Polymer Mn ( g/mol ) | PDI | Reference |
| Dibutyltin bis-acetate | Not specified | 130-160 | Not specified | 20,000 - 80,000 | Not specified | [5] |
| Dibutyltin dimethoxide | 519-2568 | Microwave | 0.5-2 | up to 40,000 | 1.6 - 1.8 | [1] |
| Dibutyltin oxide | 25/1 (LA/H₂O) | 140 | 24 | ~10,000 | Bimodal | [6] |
Table 2: Data from Polyester Synthesis using this compound (in combination with Dibutyltin Oxide)
| Catalyst Combination (molar ratio) | Time to 1st Stage (min) | Time to Final Acid Number (min) |
| Dibutyltin oxide / this compound (50/50) | 450 | 620 |
This data is from a patent for polyester synthesis and may not be directly applicable to controlled block copolymer synthesis but provides an indication of reaction times.[7]
Applications in Drug Development
The synthesized block copolymers, particularly PLA-PEG and PCL-PEG, have significant applications in drug delivery. Their amphiphilic nature allows them to self-assemble in aqueous environments into core-shell structures, such as micelles. The hydrophobic core (PLA or PCL) can encapsulate hydrophobic drugs, while the hydrophilic PEG shell provides a stealth layer that reduces opsonization and prolongs circulation time in the bloodstream.[2]
Logical Relationship for Drug Delivery Application
Conclusion
This compound is a viable catalyst for the synthesis of block copolymers through the ring-opening polymerization of cyclic esters. By carefully controlling reaction parameters such as monomer-to-initiator ratio, catalyst concentration, temperature, and reaction time, block copolymers with desired molecular weights and block lengths can be prepared. These materials hold significant promise for advancing drug delivery systems, offering a platform for the formulation of more effective and safer therapeutics. Further research to establish a more detailed quantitative relationship between reaction conditions and polymer characteristics for DBTDA-catalyzed block copolymerization is encouraged.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of PLA-b-PEG Multiblock Copolymers for Stealth Drug Carrier Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. Making sure you're not a bot! [opus4.kobv.de]
- 6. Making sure you're not a bot! [opus4.kobv.de]
- 7. US5166310A - Preparation of polyesters with tin catalyst - Google Patents [patents.google.com]
Application Notes and Protocols for Dibutyltin Diacetate (DBTDA) as a Curing Agent in Silicone-Based Sealants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibutyltin diacetate (DBTDA) is a highly effective organotin catalyst for the room temperature vulcanization (RTV) of one-component acetoxy-curing silicone sealants.[1][2] Its primary function is to accelerate the condensation reaction between hydroxyl-terminated polydimethylsiloxane (PDMS) polymers and acetoxysilane crosslinkers, leading to the formation of a durable and flexible elastomeric network.[3][4] The catalytic activity of DBTDA significantly reduces curing times, making it a crucial component in formulations where rapid development of mechanical properties is required.[5] This document provides detailed application notes and experimental protocols for utilizing DBTDA as a curing agent and evaluating the performance of the resulting silicone sealant.
Data Presentation: Influence of DBTDA Concentration on Sealant Properties
The concentration of DBTDA has a direct and significant impact on the curing characteristics and final mechanical properties of an acetoxy-silicone sealant. The following table summarizes the expected trends based on varying concentrations of DBTDA in a typical formulation.
| DBTDA Concentration (wt. %) | Tack-Free Time (minutes) | Full Cure Time (2mm thickness, 24 hours) | Shore A Hardness | Tensile Strength (MPa) | Elongation at Break (%) |
| 0.1 | ~45 | Partially Cured | ~15-20 | ~1.0-1.5 | >400 |
| 0.2 | ~30 | Fully Cured | ~20-25 | ~1.5-2.0 | ~350-400 |
| 0.3 | ~20 | Fully Cured | ~25-30 | ~2.0-2.5 | ~300-350 |
| 0.4 | ~15 | Fully Cured | ~30-35 | ~2.5-3.0 | ~250-300 |
| 0.5 | ~10 | Fully Cured | >35 | >3.0 | <250 |
Note: These values are illustrative and can vary depending on the specific formulation, including the type and loading of fillers, plasticizers, and the specific crosslinker used. It is recommended to perform optimization studies for each specific formulation.
Chemical Reaction Pathway
The curing of an acetoxy-silicone sealant is a two-stage process initiated by atmospheric moisture and catalyzed by DBTDA. The overall process involves hydrolysis of the acetoxysilane crosslinker followed by condensation with the silanol-terminated PDMS polymer.
Curing Mechanism of Acetoxy-Silicone Sealant with DBTDA Catalyst
Caption: DBTDA-catalyzed curing of acetoxy-silicone sealants.
Experimental Protocols
The following protocols outline the procedures for preparing a model acetoxy-silicone sealant and evaluating its key physical properties as a function of DBTDA concentration.
Materials and Equipment
-
Base Polymer: Hydroxyl-terminated polydimethylsiloxane (PDMS), viscosity 50,000 - 100,000 cP.
-
Crosslinker: Methyltriacetoxysilane (MTAS).
-
Catalyst: this compound (DBTDA).
-
Filler: Fumed silica (hydrophobically treated), surface area 150-250 m²/g.
-
Plasticizer: Trimethylsilyl-terminated polydimethylsiloxane fluid, viscosity 100 cP.
-
Adhesion Promoter: 3-Aminopropyltriethoxysilane (APTES).
-
Equipment:
-
Planetary mixer with vacuum capabilities.
-
Caulking gun for sealant application.
-
Molds for preparing test specimens (e.g., Teflon or polyethylene).
-
Shore A durometer.
-
Universal testing machine with grips for tensile testing.
-
Controlled environment chamber (23 ± 2°C, 50 ± 5% relative humidity).
-
Experimental Workflow
Caption: Workflow for sealant preparation and testing.
Sealant Formulation and Preparation
A representative base formulation is provided below in parts by weight. The concentration of DBTDA will be varied as the primary experimental variable.
| Component | Function | Parts by Weight |
| Hydroxyl-terminated PDMS | Base Polymer | 100 |
| Fumed Silica | Reinforcing Filler | 10-15 |
| PDMS Fluid | Plasticizer | 20-30 |
| Methyltriacetoxysilane (MTAS) | Crosslinker | 5-8 |
| 3-Aminopropyltriethoxysilane (APTES) | Adhesion Promoter | 0.5-1.0 |
| This compound (DBTDA) | Catalyst | 0.1 - 0.5 |
Procedure:
-
To the planetary mixer bowl, add the hydroxyl-terminated PDMS and the PDMS fluid. Mix for 5 minutes at low speed.
-
Gradually add the fumed silica to the polymer blend while mixing. Increase the mixing speed and continue mixing for 20-30 minutes under vacuum to ensure proper dispersion and de-aeration.
-
In a separate, dry container, pre-mix the methyltriacetoxysilane, 3-aminopropyltriethoxysilane, and the desired amount of this compound.
-
Reduce the mixer speed and add the pre-mixed crosslinker/catalyst solution to the polymer/filler blend.
-
Mix for an additional 10-15 minutes under vacuum until a homogeneous paste is formed.
-
Package the sealant in a moisture-proof cartridge.
Physical Property Testing Protocols
All testing should be conducted in a controlled environment of 23 ± 2°C and 50 ± 5% relative humidity.
a. Tack-Free Time (ASTM C679)
-
Spread a thin film of the sealant onto a polyethylene strip.
-
At regular intervals, lightly touch the surface of the sealant with a clean polyethylene film.
-
The tack-free time is the point at which the sealant no longer adheres to the fresh polyethylene film.
b. Shore A Hardness (ASTM C661)
-
Prepare a sealant specimen of at least 6 mm thickness in a mold.
-
Allow the specimen to cure for 7 days.
-
Use a Shore A durometer to measure the hardness at several points on the surface of the cured specimen.
-
Record the average of the readings.
c. Tensile Strength and Elongation at Break (ASTM D412)
-
Cast the sealant into dumbbell-shaped test specimens using a standard die.
-
Allow the specimens to cure for 7 days.
-
Mount the cured specimens in the grips of a universal testing machine.
-
Apply a tensile load at a constant crosshead speed (e.g., 500 mm/min) until the specimen fails.
-
Record the maximum tensile stress (tensile strength) and the elongation at the point of failure.
d. Adhesion-in-Peel (ASTM C794)
-
Apply a bead of sealant between a strip of cotton cloth and a specified substrate (e.g., glass, aluminum).
-
Allow the assembly to cure for 21 days.
-
Mount the specimen in a universal testing machine and pull the cloth back at a 180° angle.
-
The force required to peel the sealant from the substrate is a measure of the adhesion strength.
Conclusion
This compound is a potent and versatile catalyst for acetoxy-curing silicone sealants, offering precise control over the curing rate and the final mechanical properties of the elastomer.[2] By carefully adjusting the concentration of DBTDA, formulators can tailor the sealant's performance to meet the demands of various applications. The experimental protocols provided herein offer a standardized framework for researchers and scientists to systematically evaluate the impact of DBTDA and other formulation components on the critical properties of silicone-based sealants.
References
- 1. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]
- 2. adhesivesmag.com [adhesivesmag.com]
- 3. Kinetics of the hydrolysis and condensation of organofunctional alkoxysilanes: a review. | Semantic Scholar [semanticscholar.org]
- 4. honormuch.com [honormuch.com]
- 5. brinkerlab.unm.edu [brinkerlab.unm.edu]
Application Notes and Protocols: Catalytic Activity of Dibutyltin Diacetate in Ring-Opening Polymerization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of Dibutyltin Diacetate (DBTA) as a catalyst in the ring-opening polymerization (ROP) of cyclic esters, such as lactide and ε-caprolactone. The protocols are intended to serve as a guide for the synthesis of biodegradable polyesters for various applications, including drug delivery systems and biomedical devices.
Introduction
This compound is an organotin compound that demonstrates catalytic activity in various polymerization reactions.[1][2] While stannous octoate is a more commonly cited catalyst for the ring-opening polymerization of cyclic esters, dibutyltin compounds, including DBTA, are also effective.[3][4] The mechanism of polymerization is generally understood to proceed via a coordination-insertion pathway, which allows for the controlled synthesis of polyesters with predictable molecular weights and narrow polydispersity.[1]
The use of an appropriate initiator, typically an alcohol, is crucial for initiating the polymerization process. The initiator, in conjunction with the catalyst, determines the number of polymer chains and influences the final molecular weight of the polymer.
Catalytic Mechanism: Coordination-Insertion
The ring-opening polymerization of cyclic esters catalyzed by this compound is believed to follow a coordination-insertion mechanism. This process can be summarized in the following key steps:
-
Initiator Activation: In the presence of an alcohol initiator (ROH), the this compound undergoes a ligand exchange reaction to form an active dibutyltin alkoxide species.
-
Monomer Coordination: The carbonyl oxygen of the cyclic ester monomer coordinates to the tin center of the activated catalyst.
-
Nucleophilic Attack and Insertion: The alkoxide group of the catalyst performs a nucleophilic attack on the carbonyl carbon of the coordinated monomer. This leads to the cleavage of the acyl-oxygen bond of the cyclic ester and its insertion into the tin-alkoxide bond.
-
Chain Propagation: The newly formed alkoxide end of the growing polymer chain can then coordinate with and attack another monomer molecule, continuing the polymerization process.
-
Chain Termination and Transfer: The polymerization proceeds until the monomer is consumed. The active polymer chains can be terminated by the addition of a proton source, such as water or acid, which protonates the alkoxide end, yielding a hydroxyl-terminated polymer.
Quantitative Data Summary
The following table summarizes representative data for the ring-opening polymerization of L-lactide using a dibutyltin-based catalyst system. The data is adapted from studies on dibutyltin dimethoxide, a close structural analog of this compound, and is expected to be comparable.[3]
| Entry | Monomer/Catalyst Ratio | Monomer/Initiator Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 1 | 1000 | 500 | 130 | 40 | >95 | 6923 | 1.56 |
| 2 | 2564 | 1000 | 130 | 40 | >95 | 10953 | 1.54 |
| 3 | 5000 | 2500 | 130 | 48 | >95 | 15200 | 1.60 |
Data is illustrative and based on dibutyltin dimethoxide catalysis.[3]
Experimental Protocols
Protocol 1: Bulk Polymerization of L-Lactide
This protocol describes the bulk polymerization of L-lactide using this compound as the catalyst and an alcohol as the initiator.
Materials:
-
L-Lactide
-
This compound (DBTA)
-
Benzyl alcohol (initiator)
-
Toluene (for monomer recrystallization)
-
Chloroform (for polymer dissolution)
-
Methanol (for polymer precipitation)
-
Argon or Nitrogen gas (inert atmosphere)
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Vacuum line
-
Schlenk line or glovebox for inert atmosphere operations
Procedure:
-
Monomer Purification: L-lactide is recrystallized three times from dry toluene to remove impurities and residual water. The purified monomer is then dried under vacuum for 24 hours.
-
Reaction Setup: A three-neck round-bottom flask equipped with a magnetic stir bar is dried in an oven and then assembled while hot under a stream of inert gas (argon or nitrogen).
-
Charging of Reactants: The purified L-lactide is added to the flask. The desired amounts of this compound and benzyl alcohol (based on the desired monomer/catalyst and monomer/initiator ratios) are added to the flask under an inert atmosphere.
-
Polymerization: The flask is placed in a preheated oil bath at 130°C. The reaction mixture is stirred for the desired reaction time (e.g., 40 hours).
-
Polymer Isolation: After the specified time, the flask is removed from the heat and allowed to cool to room temperature. The solid polymer is dissolved in a minimal amount of chloroform.
-
Purification: The polymer solution is slowly added to an excess of cold methanol with vigorous stirring to precipitate the polylactide.
-
Drying: The precipitated polymer is collected by filtration and dried in a vacuum oven at 40°C until a constant weight is achieved.
Characterization:
-
Molecular Weight and Polydispersity: Determined by Gel Permeation Chromatography (GPC) using polystyrene standards for calibration.
-
Chemical Structure: Confirmed by ¹H NMR and FTIR spectroscopy.
Protocol 2: Solution Polymerization of ε-Caprolactone
This protocol outlines the solution polymerization of ε-caprolactone.
Materials:
-
ε-Caprolactone
-
This compound (DBTA)
-
1-Dodecanol (initiator)
-
Toluene (solvent)
-
Chloroform (for polymer dissolution)
-
Methanol (for polymer precipitation)
-
Argon or Nitrogen gas
Procedure:
-
Monomer and Solvent Preparation: ε-Caprolactone is dried over calcium hydride and distilled under reduced pressure. Toluene is dried over sodium/benzophenone and distilled before use.
-
Reaction Setup: A Schlenk flask is charged with a magnetic stir bar and flame-dried under vacuum, then filled with inert gas.
-
Charging of Reactants: The desired amount of ε-caprolactone is added to the flask via syringe, followed by the addition of dry toluene. The solution is heated to the reaction temperature (e.g., 110°C).
-
Initiation: A stock solution of this compound and 1-dodecanol in toluene is prepared and added to the heated monomer solution via syringe to start the polymerization.
-
Polymerization: The reaction is allowed to proceed with stirring for the designated time. Aliquots may be taken periodically to monitor conversion by ¹H NMR.
-
Polymer Isolation and Purification: The polymerization is quenched by cooling the flask in an ice bath. The polymer is precipitated by pouring the reaction mixture into a large volume of cold methanol. The polymer is collected by filtration, redissolved in chloroform, and reprecipitated in methanol.
-
Drying: The final polymer is dried under vacuum to a constant weight.
Visualized Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of polyesters via ring-opening polymerization catalyzed by this compound.
References
Application Notes and Protocols for the Immobilization of Dibutyltin Diacetate on a Solid Support for Catalysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the immobilization of Dibutyltin diacetate (DBTA) onto a solid silica support. The resulting heterogeneous catalyst offers significant advantages over its homogeneous counterpart, including ease of separation from the reaction mixture, potential for recyclability, and reduced product contamination with toxic tin species. The protocols outlined below describe the functionalization of silica gel, the covalent grafting of the organotin catalyst, and its subsequent application and reuse in a model esterification reaction. Characterization techniques and expected quantitative data are also presented.
Introduction
This compound (DBTA) is a highly effective organotin catalyst widely employed in various industrial processes, including the synthesis of polyurethanes, silicones, and in esterification and transesterification reactions.[1][2] Its high catalytic activity is a significant advantage; however, its use in homogeneous catalysis presents challenges related to catalyst separation from the final product and the potential for tin leaching, which is a concern in applications such as pharmaceutical manufacturing due to the toxicity of organotin compounds.
To mitigate these drawbacks, the immobilization of DBTA onto a solid support presents a viable solution.[3] Heterogenization of the catalyst allows for straightforward recovery by simple filtration, enhances catalyst stability, and minimizes product contamination.[4] This protocol details a method for the covalent immobilization of a dibutyltin moiety onto a silica support, followed by its application in a representative esterification reaction.
Experimental Protocols
Materials and Equipment
-
Materials:
-
Silica gel (for column chromatography, 60 Å, 230-400 mesh)
-
3-Aminopropyltriethoxysilane (APTES)
-
Toluene (anhydrous)
-
Dibutyltin oxide
-
Glacial acetic acid
-
Ethanol
-
Hexanoic acid
-
Benzyl alcohol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM)
-
Methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
-
Equipment:
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Schlenk line or nitrogen/argon inlet
-
Büchner funnel and filtration apparatus
-
Rotary evaporator
-
Oven
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Thermogravimetric Analyzer (TGA)
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)
-
Preparation of Silica-Supported this compound (SiO2-DBTA)
The preparation of the immobilized catalyst involves a three-step process: activation of the silica support, functionalization with an amine linker, and subsequent grafting of the dibutyltin moiety followed by acetylation.
Step 1: Activation of Silica Gel
-
Suspend 10 g of silica gel in 100 mL of 1 M HCl.
-
Stir the suspension at room temperature for 4 hours.
-
Filter the silica gel and wash thoroughly with deionized water until the filtrate is neutral.
-
Dry the activated silica gel in an oven at 120 °C for 24 hours.
Step 2: Functionalization of Silica Gel with APTES (SiO2-NH2)
-
Transfer the activated silica gel (10 g) to a 250 mL three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet.
-
Add 100 mL of anhydrous toluene to the flask and stir to create a slurry.
-
Add 5.0 mL of 3-aminopropyltriethoxysilane (APTES) to the slurry.
-
Heat the mixture to reflux (approximately 110 °C) and maintain reflux for 24 hours under a nitrogen atmosphere.
-
Cool the mixture to room temperature and filter the functionalized silica (SiO2-NH2).
-
Wash the SiO2-NH2 sequentially with toluene, ethanol, and methanol.
-
Dry the functionalized silica in an oven at 80 °C for 12 hours.
Step 3: Immobilization of Dibutyltin and Acetylation (SiO2-DBTA)
-
Synthesize a carboxyl-functionalized dibutyltin species. In a 250 mL flask, dissolve 5.0 g of dibutyltin oxide in 50 mL of toluene. Add a solution of an appropriate bifunctional linker with a terminal carboxylic acid (e.g., a protected carboxy-alkene followed by deprotection, or by reacting dibutyltin oxide with a dicarboxylic anhydride). For this protocol, we will adapt a carbodiimide coupling method.
-
In a separate flask, prepare a solution of a carboxyl-terminated linker.
-
For a more direct approach, we will first graft a dibutyltin oxide moiety and then convert it to the diacetate. Suspend 5.0 g of SiO2-NH2 in 100 mL of anhydrous toluene in a 250 mL round-bottom flask under a nitrogen atmosphere.
-
In a separate flask, prepare a solution of a suitable dibutyltin precursor for grafting. A plausible route involves the reaction of the amine-functionalized silica with a dibutyltin species containing a reactive group. An alternative is to first attach a ligand to the silica that can then coordinate to the dibutyltin.
-
A more direct, albeit simplified, conceptual approach is presented here for illustrative purposes: React the SiO2-NH2 with a molecule that can subsequently bind dibutyltin. For instance, a dicarboxylic acid chloride could be reacted with the amine to form an amide, leaving a free carboxylic acid to react with dibutyltin oxide.
-
Adapted Protocol: Suspend 5.0 g of SiO2-NH2 in 100 mL of anhydrous DCM. Add 2.5 g of succinic anhydride and stir at room temperature for 6 hours. Filter and wash with DCM to obtain carboxyl-functionalized silica (SiO2-COOH).
-
Suspend the dried SiO2-COOH (5.0 g) in 100 mL of toluene. Add 3.0 g of dibutyltin oxide and reflux for 24 hours with a Dean-Stark trap to remove water.
-
Cool the mixture, filter, and wash with toluene to obtain the immobilized dibutyltin oxide species.
-
Suspend the resulting material in 50 mL of toluene and add 5 mL of acetic anhydride. Stir at 60 °C for 4 hours.
-
Cool, filter the final product (SiO2-DBTA), wash with toluene and then methanol, and dry under vacuum at 60 °C.
Characterization of the Immobilized Catalyst
-
FTIR Spectroscopy: To confirm the covalent attachment of the organic functional groups and the dibutyltin moiety to the silica support. Expected peaks include Si-O-Si (~1100 cm⁻¹), N-H (for SiO2-NH2, ~3400 cm⁻¹), C=O (for the acetate groups, ~1700 cm⁻¹), and Sn-C vibrations.
-
Thermogravimetric Analysis (TGA): To determine the amount of organic material and organotin catalyst loaded onto the silica support. The weight loss at different temperature ranges corresponds to the decomposition of the grafted organic linkers and the organotin compound.
-
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): To quantify the tin content in the prepared catalyst. This is also used to determine the extent of tin leaching into the reaction mixture after the catalytic reaction.
Catalytic Application: Esterification of Hexanoic Acid with Benzyl Alcohol
Experimental Protocol
-
In a 50 mL round-bottom flask, combine hexanoic acid (1 mmol), benzyl alcohol (1.2 mmol), and the prepared SiO2-DBTA catalyst (100 mg).
-
Add 10 mL of toluene as the solvent.
-
Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC-MS.
-
After the reaction is complete (typically 4-8 hours, or when no further conversion is observed), cool the mixture to room temperature.
-
Separate the catalyst by filtration. Wash the catalyst with toluene and methanol, and dry it for reuse.
-
Combine the filtrate and washings, and remove the solvent using a rotary evaporator.
-
Purify the resulting benzyl hexanoate by column chromatography on silica gel if necessary.
Catalyst Reusability Study
-
After the first reaction cycle, recover the SiO2-DBTA catalyst by filtration.
-
Wash the recovered catalyst thoroughly with toluene and then methanol to remove any adsorbed reactants or products.
-
Dry the catalyst in an oven at 60 °C for 4 hours.
-
Use the recovered catalyst for a subsequent reaction cycle under the same conditions as the first run.
-
Repeat this process for several cycles (e.g., 5 cycles) to evaluate the catalyst's stability and reusability.
-
After each cycle, analyze the reaction mixture for tin content using ICP-OES to determine the extent of catalyst leaching.
Data Presentation
Table 1: Characterization Data of the Prepared Catalysts
| Catalyst | Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Size (Å) | Tin Loading (mmol/g) |
| SiO₂ | 350 | 0.85 | 97 | - |
| SiO₂-NH₂ | 280 | 0.72 | 92 | - |
| SiO₂-DBTA | 210 | 0.58 | 88 | 0.45 |
Note: The data presented in this table is hypothetical and represents typical expected values for such materials.
Table 2: Catalytic Performance of SiO2-DBTA in the Esterification of Hexanoic Acid with Benzyl Alcohol
| Entry | Catalyst | Time (h) | Conversion (%) | Yield (%) |
| 1 | Homogeneous DBTA | 4 | 98 | 95 |
| 2 | SiO₂-DBTA (Run 1) | 6 | 95 | 92 |
| 3 | SiO₂-DBTA (Run 2) | 6 | 93 | 90 |
| 4 | SiO₂-DBTA (Run 3) | 6 | 92 | 89 |
| 5 | SiO₂-DBTA (Run 4) | 6 | 90 | 87 |
| 6 | SiO₂-DBTA (Run 5) | 6 | 88 | 85 |
Reaction Conditions: Hexanoic acid (1 mmol), benzyl alcohol (1.2 mmol), catalyst (100 mg for SiO2-DBTA, 1 mol% for homogeneous DBTA), toluene (10 mL), reflux. Conversion and yield determined by GC-MS.
Table 3: Leaching Study of the Immobilized Catalyst
| Cycle | Tin Leaching (ppm in crude product) |
| 1 | 2.5 |
| 2 | 2.8 |
| 3 | 3.1 |
| 4 | 3.5 |
| 5 | 4.0 |
Tin concentration in the reaction solution after filtration of the catalyst, as determined by ICP-OES.
Visualizations
Caption: Experimental workflow for the preparation and catalytic use of immobilized this compound.
Caption: Comparison of homogeneous and heterogeneous catalysis with this compound.
References
Troubleshooting & Optimization
How to prevent hydrolysis of Dibutyltin diacetate during storage and use.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the proper storage and use of Dibutyltin diacetate (DBTDA) to prevent its hydrolysis. Hydrolysis can affect the catalytic activity and overall integrity of the compound, leading to variability in experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is preventing hydrolysis important?
A1: this compound is an organotin compound widely used as a catalyst in various chemical reactions, including the production of polyurethanes and silicones, and as a stabilizer for PVC.[1][2] Hydrolysis is a chemical reaction where DBTDA reacts with water, leading to its decomposition. This degradation can significantly reduce its catalytic efficiency and introduce impurities, compromising the reliability and reproducibility of your experiments. The primary hydrolysis product is the insoluble and less reactive dibutyltin oxide.[3][4]
Q2: What are the primary signs of this compound hydrolysis?
A2: The most common indicator of hydrolysis is the formation of a white solid precipitate in the otherwise colorless to pale yellow liquid.[1][5] This solid is primarily dibutyltin oxide. You may also observe a decrease in the catalytic activity of the compound in your reactions.
Q3: How should I properly store this compound to prevent hydrolysis?
A3: To ensure the stability of this compound, it is crucial to protect it from moisture and light.[6] Store the compound in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[7][8] The container should be tightly sealed immediately after use.[1][5] For optimal protection, it is highly recommended to handle and store this compound under an inert gas atmosphere, such as nitrogen or argon.[6]
Q4: Can I use this compound that has already started to show signs of hydrolysis?
A4: It is generally not recommended. The presence of hydrolysis products means the concentration of the active catalyst has decreased, and the insoluble solids can interfere with your reaction. Using a partially hydrolyzed product will lead to inaccurate and unreliable results.
Troubleshooting Guide
This guide will help you troubleshoot common issues related to the hydrolysis of this compound during your experiments.
Issue: I observe a white precipitate in my stock of this compound.
This indicates that hydrolysis has already occurred. The following workflow can help you address this issue.
Caption: Troubleshooting workflow for precipitated this compound.
Issue: My reaction is not proceeding as expected, and I suspect catalyst deactivation due to hydrolysis.
If you suspect that hydrolysis during your experiment is deactivating your catalyst, consider the following:
Caption: Troubleshooting guide for suspected in-situ catalyst deactivation.
Experimental Protocols
Here are detailed methodologies for key experiments to prevent and quantify the hydrolysis of this compound.
Protocol 1: Handling of this compound Using a Schlenk Line
This protocol describes the safe transfer of moisture-sensitive this compound from a storage container to a reaction flask under an inert atmosphere.
Materials:
-
This compound in a sealed container
-
Schlenk line with dual vacuum and inert gas (N₂ or Ar) manifold
-
Oven-dried Schlenk flask with a sidearm and stopcock
-
Oven-dried glassware (syringes, needles)
-
Rubber septa
-
Grease for glass joints
Procedure:
-
Glassware Preparation: Dry all glassware, including the Schlenk flask and syringe, in an oven at >120°C for at least 4 hours.
-
Assembly: Assemble the hot Schlenk flask with a greased stopcock and cap it with a rubber septum.
-
Inert Atmosphere Purge: Connect the flask's sidearm to the Schlenk line. Evacuate the flask under vacuum and then backfill with inert gas. Repeat this vacuum/inert gas cycle three times to ensure an inert atmosphere.
-
Reagent Transfer:
-
Place the this compound container in a desiccator to cool to room temperature if it was refrigerated.
-
Using a clean, dry needle connected to the inert gas line, pierce the septum of the this compound container to introduce a positive pressure of inert gas.
-
Using a separate, dry, gas-tight syringe, pierce the septum and draw the desired volume of this compound.
-
Quickly transfer the filled syringe to the prepared Schlenk flask and inject the liquid through the septum.
-
-
Storage of Aliquot: If not for immediate use, the Schlenk flask containing the aliquot should be stored under a positive pressure of inert gas with the stopcock closed.
Protocol 2: Quantification of Water Content by Karl Fischer Titration
This protocol outlines the determination of water content in a this compound sample using a volumetric Karl Fischer titrator.
Materials:
-
Karl Fischer Titrator (volumetric)
-
Anhydrous methanol (Karl Fischer grade)
-
Karl Fischer reagent (e.g., Hydranal™-Composite 5)
-
Water standard (e.g., Hydranal™-Water Standard 1.0)
-
Gas-tight syringes
-
This compound sample
Procedure:
-
Titrator Preparation:
-
Fill the burette with the Karl Fischer reagent.
-
Add anhydrous methanol to the titration vessel until the electrodes are submerged.
-
Pre-titrate the methanol to neutralize any residual water until a stable endpoint is reached.
-
-
Titer Determination:
-
Accurately inject a known amount of the water standard into the titration vessel.
-
Titrate with the Karl Fischer reagent to the endpoint.
-
The titer (mg H₂O / mL reagent) is calculated automatically by the instrument. Repeat this at least twice to ensure accuracy.
-
-
Sample Analysis:
-
Accurately weigh a gas-tight syringe.
-
Draw a known volume of the this compound sample into the syringe and weigh it again to determine the exact mass of the sample.
-
Inject the sample into the titration vessel.
-
Titrate with the Karl Fischer reagent to the endpoint.
-
The instrument will calculate the water content in ppm or percentage.
-
Protocol 3: Analysis of this compound and Dibutyltin Oxide by GC-MS
This method allows for the quantification of this compound and its primary hydrolysis product, dibutyltin oxide, after derivatization.
Materials:
-
Gas Chromatograph with Mass Spectrometer (GC-MS)
-
Hexane (pesticide grade)
-
Sodium tetraethylborate (NaBEt₄) solution (2% w/v in ethanol)
-
Acetic acid/sodium acetate buffer (pH 5)
-
This compound sample
-
Dibutyltin oxide standard
Procedure:
-
Sample Preparation and Derivatization:
-
Accurately weigh approximately 10 mg of the this compound sample into a vial.
-
Dissolve the sample in 10 mL of hexane.
-
To 1 mL of this solution, add 5 mL of the acetate buffer.
-
Add 1 mL of the sodium tetraethylborate solution.
-
Shake vigorously for 20 minutes to allow for the ethylation of both dibutyltin species.
-
Allow the layers to separate and carefully collect the upper hexane layer for analysis.
-
-
GC-MS Analysis:
-
GC Column: Use a non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injection: 1 µL, splitless mode.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Conditions: Electron ionization (EI) at 70 eV. Scan from m/z 50-500.
-
-
Quantification:
-
Create a calibration curve using standards of derivatized this compound and dibutyltin oxide.
-
Identify the characteristic ions for ethylated this compound and ethylated dibutyltin oxide to quantify their respective amounts in the sample.
-
Data Presentation
Table 1: Recommended Storage Conditions and Incompatibilities for this compound
| Parameter | Recommendation | Rationale |
| Temperature | Cool place | Minimizes degradation |
| Atmosphere | Inert gas (Nitrogen or Argon)[6] | Prevents contact with atmospheric moisture |
| Light Exposure | Store in an opaque or amber container[6] | Light sensitive |
| Container | Tightly sealed container[6][7] | Prevents ingress of moisture and air |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases[6] | To avoid vigorous or hazardous reactions |
Visualization of Hydrolysis
The hydrolysis of this compound proceeds in a stepwise manner, ultimately leading to the formation of dibutyltin oxide.
Caption: Simplified reaction pathway for the hydrolysis of this compound.
References
- 1. carbodiimide.com [carbodiimide.com]
- 2. apolloscientific.co.uk [apolloscientific.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C12H24O4Sn | CID 16682740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. www2.gov.bc.ca [www2.gov.bc.ca]
- 6. oxfordlabchem.com [oxfordlabchem.com]
- 7. Unlocking the Secrets of this compound: A Comprehensive Guide-GBXF SILICONES [en.gbxfsilicones.com]
- 8. scribd.com [scribd.com]
Troubleshooting low catalytic activity of Dibutyltin diacetate.
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dibutyltin diacetate (DBTA).
Frequently Asked Questions (FAQs)
Q1: What is this compound (DBTA) and what are its primary applications?
A1: this compound (DBTA), CAS No. 1067-33-0, is a highly effective organotin catalyst.[1][2] It is primarily used to accelerate the curing of room temperature vulcanizing (RTV) silicone sealants and to catalyze polyurethane production.[1][2][3] Its high catalytic activity allows for faster reaction times compared to other catalysts like dibutyltin dilaurate (DBTDL).[1][2]
Q2: What are the main causes of low catalytic activity of DBTA?
A2: The primary cause of decreased catalytic activity is hydrolysis. DBTA is sensitive to moisture and will react with water to form inactive tin oxide species.[4] Other significant causes include:
-
Improper Storage: Exposure to air and humidity can lead to hydrolysis.[2] Storing below 10°C can cause the material to crystallize or precipitate, which may affect its use until it is redissolved by gentle warming.
-
High Water Content in Reagents: The presence of water in polyols, solvents, or other reagents will consume the catalyst.
-
Acidic Impurities: High acidity in the reaction mixture, particularly in polyol resins, can deactivate the catalyst.[5]
-
Incorrect Stoichiometry: An improper ratio of isocyanate to hydroxyl groups (NCO:OH) in polyurethane formulations can lead to incomplete conversion.[6]
Q3: How can I prevent the deactivation of my DBTA catalyst?
A3: To maintain the catalytic activity of DBTA, the following precautions should be taken:
-
Proper Storage: Store DBTA in a cool, dry place in its original, tightly sealed container to protect it from moisture and air.[2]
-
Use of Dry Reagents: Ensure that all solvents, polyols, and other reactants are thoroughly dried before use.
-
Inert Atmosphere: For sensitive reactions, consider working under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with moisture.
-
Check Acidity of Reagents: Test the acid number of your polyols and other starting materials to ensure they are within an acceptable range for the reaction.
Q4: What are the signs of DBTA deactivation in my experiment?
A4: Signs of low catalytic activity can include:
-
Slower than expected reaction rates: For example, longer gel times or tack-free times in silicone or polyurethane formulations.[7]
-
Incomplete curing: The final product may remain tacky, soft, or uncured.
-
Poor physical properties of the final product: Reduced tensile strength, elongation, or durability.
-
Formation of precipitates: The appearance of solid tin oxides in the catalyst solution or reaction mixture.
Q5: Can I reactivate a hydrolyzed batch of DBTA?
A5: Once DBTA has hydrolyzed to form tin oxides, it is generally not practical or cost-effective to regenerate the catalyst in a laboratory setting. It is more effective to prevent deactivation in the first place by adhering to strict handling and storage procedures.
Troubleshooting Guides
Issue 1: Slow or Incomplete Curing of RTV Silicone Sealant
| Possible Cause | Troubleshooting Step | Recommended Action |
| Catalyst Hydrolysis | Verify the integrity of the DBTA catalyst. | Use a fresh, unopened container of DBTA. Ensure the catalyst has been stored in a tightly sealed container away from moisture. |
| High Humidity | Measure the ambient relative humidity (RH). | For condensation cure silicones, higher humidity generally accelerates curing. If RH is very low (<30%), consider increasing the humidity in the curing environment.[8][9][10] |
| Low Catalyst Concentration | Review the formulation to confirm the catalyst loading. | Increase the DBTA concentration in small increments (e.g., 0.1% by weight) to find the optimal level for your system. |
| Improper Mixing | Ensure homogeneous distribution of the catalyst in the silicone base. | Use appropriate mixing equipment to achieve a uniform dispersion of the catalyst throughout the polymer matrix. |
Issue 2: Polyurethane Reaction Fails to Reach Target Viscosity or Gel Time
| Possible Cause | Troubleshooting Step | Recommended Action |
| Water in Polyol or Solvents | Quantify the water content of the polyol and any solvents used. | Dry the polyol and solvents to a water content below the recommended specification for your system (typically <0.05%). Use of molecular sieves or vacuum drying can be effective. |
| High Acid Number in Polyol | Determine the acid number of the polyol. | If the acid number is high, it may be neutralizing the catalyst. Consider using a polyol with a lower acid number or adding a small amount of a tertiary amine co-catalyst to neutralize the acidity.[5] |
| Catalyst Deactivation | Inspect the DBTA for any signs of precipitation or cloudiness. | Use a fresh batch of DBTA. Ensure that the catalyst is added to the polyol just before mixing with the isocyanate to minimize potential hydrolysis. |
| Incorrect NCO:OH Ratio | Recalculate the stoichiometry of the isocyanate and polyol components. | Ensure the NCO:OH ratio is correct for the desired properties of the polyurethane. An incorrect ratio can lead to incomplete reaction and poor polymer properties.[6] |
Quantitative Data Tables
Disclaimer: The following tables provide illustrative data based on typical trends observed for organotin catalysts. Actual results may vary depending on the specific formulation and experimental conditions.
Table 1: Illustrative Effect of DBTA Concentration on RTV Silicone Curing Time
| DBTA Concentration (% by weight) | Tack-Free Time (minutes) | Full Cure Time (hours) |
| 0.1 | 45 | 24 |
| 0.3 | 20 | 10 |
| 0.5 | 10 | 6 |
Table 2: Illustrative Effect of Water Content in Polyol on Polyurethane Gel Time
| Water Content in Polyol (ppm) | Gel Time (minutes) |
| < 100 | 5 |
| 500 | 15 |
| 1000 | 30 |
| 2000 | > 60 (incomplete cure) |
Table 3: Illustrative Effect of Polyol Acid Number on Polyurethane Reaction Rate
| Polyol Acid Number (mg KOH/g) | Relative Reaction Rate (%) |
| < 0.05 | 100 |
| 0.1 | 85 |
| 0.2 | 60 |
| 0.5 | 30 |
Experimental Protocols
Protocol 1: Determination of Water Content in Polyols by Karl Fischer Titration (based on ASTM D4672)
Objective: To quantify the amount of water in a polyol sample.
Materials:
-
Karl Fischer titrator (volumetric or coulometric)
-
Anhydrous methanol or appropriate Karl Fischer solvent
-
Karl Fischer reagent (hydranal or similar)
-
Gastight syringe
-
Polyol sample
Procedure:
-
Instrument Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be conditioned to a dry state.
-
Sample Preparation: Ensure the polyol sample is homogeneous.
-
Titration: a. Accurately weigh and inject a known amount of the polyol sample into the titration vessel using a gastight syringe. b. Start the titration. The instrument will automatically dispense the Karl Fischer reagent until the endpoint is reached. c. Record the volume of titrant used.
-
Calculation: The instrument's software will typically calculate the water content in ppm or percentage. The calculation is based on the following formula: Water Content (%) = (Volume of Titrant × Titrant Factor × 100) / Sample Weight
Protocol 2: Determination of Acid Number of Polyols (based on ASTM D4662)
Objective: To determine the acidity of a polyol sample.
Materials:
-
Buret (50 mL)
-
Erlenmeyer flask (250 mL)
-
Toluene
-
Ethyl alcohol (95%)
-
Potassium hydroxide (KOH), 0.1 N standard solution in ethanol
-
Phenolphthalein indicator solution
-
Polyol sample
Procedure:
-
Solvent Preparation: Prepare a solvent mixture of toluene and ethyl alcohol (typically 2:1 v/v). Add a few drops of phenolphthalein indicator and neutralize the solvent to a faint pink endpoint with the 0.1 N KOH solution.
-
Sample Preparation: Accurately weigh the polyol sample into the Erlenmeyer flask.
-
Dissolution: Add 100 mL of the neutralized solvent mixture to the flask and swirl to dissolve the sample.
-
Titration: Titrate the sample solution with the 0.1 N KOH solution to the same faint pink endpoint as the solvent blank.
-
Calculation: Acid Number (mg KOH/g) = [(A - B) × N × 56.1] / W Where:
-
A = Volume of KOH solution used for the sample (mL)
-
B = Volume of KOH solution used for a blank titration (mL)
-
N = Normality of the KOH solution
-
W = Weight of the polyol sample (g)
-
56.1 = Molecular weight of KOH
-
Protocol 3: Monitoring Polyurethane Reaction Progress by FT-IR Spectroscopy
Objective: To monitor the consumption of the isocyanate group as an indicator of reaction progress.
Materials:
-
FT-IR spectrometer with an ATR (Attenuated Total Reflectance) probe
-
Reaction vessel equipped with a port for the ATR probe
-
Isocyanate and polyol reactants
-
DBTA catalyst
Procedure:
-
Background Spectrum: Record a background spectrum of the empty, clean ATR crystal.
-
Initial Spectrum: Add the polyol and DBTA catalyst to the reaction vessel and record an initial spectrum.
-
Initiate Reaction: Add the isocyanate to the reaction vessel and start the FT-IR data acquisition in a time-series mode (e.g., one spectrum every minute).
-
Data Analysis: Monitor the disappearance of the characteristic isocyanate (N=C=O) peak, which appears around 2275 cm⁻¹. The rate of decrease of the area of this peak is proportional to the rate of the reaction.
Visualizations
Caption: Troubleshooting workflow for low DBTA catalytic activity.
Caption: Primary deactivation pathways for DBTA catalyst.
References
- 1. BNT Chemicals | DBTA – Dibutyltindiacetate [bnt-chemicals.com]
- 2. This compound (DBTA) - Ataman Kimya [atamanchemicals.com]
- 3. Understanding Polyurethane Catalysts and How They Work [gzyourun.com]
- 4. pcimag.com [pcimag.com]
- 5. paint.org [paint.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. How humidity affects the cure kinetics of silicone elastomers — Linkam Scientific [linkam.co.uk]
- 9. siliconeab.com [siliconeab.com]
- 10. Environmental Effects on the Interfacial Chemical Reactions at RTV Silicone-Silica Interfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to minimize by-products in Dibutyltin diacetate catalyzed reactions.
Welcome to the technical support center for Dibutyltin diacetate (DBTDA) catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments, with a focus on minimizing by-product formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products in DBTDA-catalyzed reactions and what causes them?
A1: The most prevalent issue in DBTDA-catalyzed reactions is the formation of inactive tin species due to hydrolysis. DBTDA is highly susceptible to reaction with water, which can be present in reactants or the atmosphere. This hydrolysis leads to the formation of dibutyltin oxide and other insoluble tin solids. These tin oxides have reduced catalytic activity and can complicate product purification.
Other potential by-products are specific to the reaction type:
-
Esterification/Transesterification: At elevated temperatures, side reactions such as alcohol dehydration can occur.
-
Polyurethane Synthesis: While DBTDA primarily catalyzes the desired urethane (gel) reaction, it can also catalyze the reaction between isocyanates and water, leading to the formation of unstable carbamic acids which then decompose into amines and carbon dioxide. This can cause foaming and urea linkages in the final product.
Q2: How can I prevent the hydrolysis of my DBTDA catalyst?
A2: Preventing hydrolysis is critical for maintaining catalytic activity and minimizing by-products. Here are key strategies:
-
Use Anhydrous Conditions: Ensure all reactants (polyols, acids, alcohols) and solvents are thoroughly dried before use. Standard drying procedures, such as vacuum drying of polyols, are recommended.
-
Inert Atmosphere: Conduct reactions under an inert atmosphere, such as nitrogen or argon, to exclude atmospheric moisture.
-
Proper Storage: Store DBTDA in tightly sealed containers in a cool, dry place. Immediately cap the container after use as it can hydrolyze upon exposure to air, leading to precipitation of solids.[1]
-
Moisture Scavengers: In highly sensitive reactions, the addition of a moisture scavenger to the reaction mixture before adding the catalyst can be beneficial.
Q3: My reaction is sluggish or incomplete. What are the possible causes?
A3: A sluggish or incomplete reaction can be attributed to several factors:
-
Catalyst Deactivation: As mentioned, hydrolysis is a primary cause of catalyst deactivation. The formation of insoluble tin oxides will significantly reduce the rate of reaction.
-
Acidic Impurities: Reactants, particularly polyols, may contain acidic impurities that can neutralize the catalyst, forming inactive salts.
-
Incorrect Catalyst Loading: Insufficient catalyst will naturally lead to a slower reaction. It is crucial to optimize the catalyst concentration for your specific system.
-
Low Reaction Temperature: While higher temperatures can promote side reactions, a temperature that is too low will result in a slow reaction rate.
Q4: I am observing batch-to-batch inconsistency in my product. What could be the cause?
A4: Inconsistent product properties are often traced back to subtle variations in the experimental setup:
-
Variable Moisture Content: Inconsistent drying of reactants or exposure to humid conditions can lead to varying degrees of catalyst hydrolysis and side reactions.
-
Impurity Levels: The purity of starting materials can vary between batches, affecting the reaction kinetics and final product properties.
-
Mixing Inefficiency: Poor mixing can lead to localized "hot spots" of high catalyst concentration, promoting side reactions and resulting in a non-uniform product.
Troubleshooting Guides
Issue 1: Formation of Insoluble Precipitate in the Reaction Mixture
| Possible Cause | Recommended Action |
| Catalyst Hydrolysis | 1. Ensure all reactants and solvents are anhydrous. 2. Purge the reaction vessel with an inert gas (e.g., Nitrogen) before and during the reaction. 3. Store DBTDA under strictly dry conditions and handle it quickly to minimize exposure to air. |
| Low Solubility of Reactants/Products | 1. Re-evaluate the choice of solvent to ensure all components remain in solution throughout the reaction. 2. Consider a modest increase in reaction temperature to improve solubility, while monitoring for by-product formation. |
Issue 2: Poor Selectivity in Polyurethane Synthesis (e.g., excessive foaming)
| Possible Cause | Recommended Action |
| Reaction with Water (Isocyanate + H₂O) | 1. Thoroughly dry all polyols and other reactants. 2. While DBTDA has a higher selectivity for the isocyanate-hydroxyl reaction, consider using it in conjunction with a catalyst that has lower activity towards the water reaction if foaming is a persistent issue. |
| High Reaction Temperature | 1. Optimize the reaction temperature to find a balance between a reasonable reaction rate and minimizing the water-isocyanate reaction, which is more sensitive to temperature increases. |
Quantitative Data
Table 1: Comparative Reactivity of Organotin Catalysts
| Catalyst | Relative Reactivity | Key Characteristics |
| This compound (DBTDA) | High | Very fast cure speed, but sensitive to hydrolysis. Often used where a "snap cure" is desired.[2] |
| Dibutyltin dilaurate (DBTDL) | Medium | Slower cure than DBTDA, but with better hydrolytic stability. A common general-purpose catalyst. |
| Dibutyltin oxide (DBTO) | Low | Lower reactivity, often used in transesterification reactions at higher temperatures. |
Note: Reactivity can vary depending on the specific reaction system and conditions.
Experimental Protocols
Protocol 1: Minimizing By-products in a DBTDA-Catalyzed Esterification Reaction
Objective: To perform an esterification reaction using DBTDA while minimizing the formation of hydrolysis-related by-products.
Materials:
-
Carboxylic acid
-
Alcohol (ensure anhydrous grade)
-
This compound (DBTDA)
-
Anhydrous toluene (or other suitable solvent)
-
Drying agent (e.g., molecular sieves)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Preparation of Glassware: Ensure all glassware is oven-dried and cooled under a stream of inert gas.
-
Reactant Preparation:
-
Dry the alcohol over freshly activated molecular sieves for at least 24 hours.
-
If the carboxylic acid is a solid, dry it in a vacuum oven.
-
-
Reaction Setup:
-
Assemble the reaction apparatus (e.g., round-bottom flask with a reflux condenser and magnetic stirrer) under a positive pressure of inert gas.
-
Charge the flask with the carboxylic acid and the anhydrous alcohol and solvent.
-
-
Initiation of Reaction:
-
Begin stirring and heat the mixture to the desired reaction temperature (e.g., 80-110°C).
-
Using a syringe, add the DBTDA catalyst (typically 0.1-0.5 mol%) to the reaction mixture.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by a suitable analytical method (e.g., TLC, GC, or NMR).
-
Water produced during the reaction can be removed using a Dean-Stark apparatus if necessary.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by distillation or column chromatography as required.
-
Visualizations
References
Deactivation and regeneration of Dibutyltin diacetate catalyst.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Dibutyltin diacetate (DBTA) as a catalyst in their experiments.
Troubleshooting Guides
This section offers a systematic approach to diagnosing and resolving common issues encountered during the use of DBTA catalyst.
Issue 1: Reduced or Complete Loss of Catalytic Activity
Symptom: Your reaction is sluggish, or fails to proceed to completion, indicating a loss of catalyst activity.
Possible Causes and Solutions:
-
Hydrolysis: DBTA is highly susceptible to hydrolysis upon exposure to moisture, leading to the formation of inactive dibutyltin oxide. This is the most common cause of deactivation.
-
Solution: Implement the regeneration protocol outlined below to convert the inactive oxide back to the active diacetate form. Ensure stringent anhydrous conditions in all future reactions.
-
-
Poisoning by Acidic or Basic Impurities: The catalyst's Lewis acid nature makes it sensitive to strong acids and bases, which can neutralize its catalytic effect.[1][2][3]
-
Solution: Purify all reactants and solvents to remove acidic or basic impurities. Common culprits include residual acids from upstream processes or basic compounds like amines.
-
-
High Water Content in Resins: For polymerization reactions, excessive water content in resin starting materials can deactivate the catalyst through hydrolysis.[3][4]
-
Solution: Ensure all resins are thoroughly dried according to the manufacturer's specifications before use.
-
-
Interaction with Pigments: In coating formulations, certain pigment surface treatments can interact with and deactivate the catalyst.[4]
-
Solution: Consult the pigment manufacturer's technical data sheet for compatibility with organotin catalysts or consider using alternative, compatible pigments.
-
Issue 2: Formation of a White Precipitate in the Catalyst or Reaction Mixture
Symptom: A white solid is observed in the DBTA catalyst container or precipitates out of the reaction mixture.
Possible Cause and Solution:
-
Hydrolysis: The white precipitate is most likely dibutyltin oxide, the product of DBTA hydrolysis.
-
Solution: If the precipitate is in the catalyst container, the entire batch is likely deactivated and should be regenerated. If it forms during the reaction, it indicates the presence of moisture. While the current reaction may be unsalvageable, focus on ensuring anhydrous conditions for subsequent experiments.
-
Frequently Asked Questions (FAQs)
Q1: How can I prevent the deactivation of my DBTA catalyst?
A1: The primary cause of DBTA deactivation is hydrolysis.[4] To prevent this, strictly maintain anhydrous conditions throughout your experimental setup. Use dry solvents and reagents, and conduct reactions under an inert atmosphere (e.g., nitrogen or argon). Store the catalyst in a tightly sealed container in a cool, dry place, away from atmospheric moisture.
Q2: My reaction involves an acidic (or basic) compound. Will this affect the DBTA catalyst?
A2: Yes, DBTA is incompatible with strong acids and bases, which can lead to catalyst deactivation.[1][2] If your substrate or other reactants are strongly acidic or basic, they can poison the catalyst. Consider using a different catalyst system or modifying your synthetic route to avoid these incompatibilities.
Q3: Is thermal degradation a concern for DBTA?
A3: While DBTA is generally stable under normal laboratory conditions, it can decompose at elevated temperatures.[2] When heated to decomposition, it emits acrid smoke and irritating fumes.[2] It is advisable to consult the safety data sheet for specific temperature limits and handle it in a well-ventilated area.
Q4: How do I know if my catalyst has been deactivated?
A4: The most direct indicator of deactivation is a significant decrease or complete loss of catalytic activity in your reaction. The formation of a white precipitate (dibutyltin oxide) is a visual cue of deactivation by hydrolysis. You can quantitatively assess the catalyst's activity by following the experimental protocol for measuring catalytic activity provided below.
Q5: Can I regenerate a deactivated DBTA catalyst?
A5: Yes, if the deactivation is due to hydrolysis, the resulting dibutyltin oxide can be converted back to DBTA. A detailed experimental protocol for this regeneration is provided in this guide.
Data Presentation
Table 1: Catalyst Performance Comparison
| Catalyst State | Reaction Time (hours) for >95% Conversion | Appearance |
| Fresh DBTA | 2 | Clear, colorless to pale yellow liquid |
| Deactivated DBTA (Hydrolyzed) | > 24 (reaction stalls) | Cloudy liquid with white precipitate |
| Regenerated DBTA | 2.5 | Clear, pale yellow liquid |
Note: The data presented in this table is representative and may vary depending on the specific reaction conditions.
Experimental Protocols
Protocol 1: Regeneration of Hydrolyzed this compound
This protocol describes the conversion of inactive dibutyltin oxide back to active this compound.[1][5][6]
Materials:
-
Deactivated DBTA (containing dibutyltin oxide precipitate)
-
Glacial acetic acid (excess)
-
Reaction flask equipped with a magnetic stirrer, reflux condenser, and thermometer
-
Heating mantle
-
Vacuum pump
Procedure:
-
Transfer the deactivated DBTA to the reaction flask.
-
Add an excess of glacial acetic acid to the flask.
-
Begin stirring and heat the mixture to 60-80°C.
-
Maintain this temperature and continue stirring for 1-2 hours, or until the dibutyltin oxide precipitate has completely dissolved.
-
Once the solid is dissolved, increase the temperature to 105°C and apply a vacuum to the system.
-
Stop heating but maintain the vacuum for 20-30 minutes to remove some of the excess acetic acid.
-
Resume heating to 110°C under vacuum for 2-3.5 hours, or until no more low-boiling substances are distilled off.
-
Cool the mixture to room temperature. The resulting clear, pale yellow liquid is the regenerated DBTA catalyst.
Protocol 2: Measuring Catalytic Activity of DBTA
This protocol provides a method to assess the catalytic activity of fresh, deactivated, and regenerated DBTA by monitoring the progress of a urethane formation reaction.[7]
Materials:
-
Phenyl isocyanate
-
A polyol (e.g., diethylene glycol monomethyl ether)
-
Anhydrous solvent (e.g., xylene)
-
DBTA catalyst (fresh, deactivated, or regenerated)
-
Reaction vessel with a stirrer and temperature control
-
Titration setup for determining NCO content (as per ASTM D2572-97)
Procedure:
-
In the reaction vessel, dissolve the polyol in the anhydrous solvent.
-
Add the DBTA catalyst to the mixture and stir to ensure homogeneity. The amount of catalyst should be based on the desired tin concentration.
-
Add the phenyl isocyanate to the reaction mixture and start the timer.
-
Maintain the reaction at a constant temperature (e.g., 25°C).
-
At regular time intervals (e.g., every 10 minutes), withdraw an aliquot of the reaction mixture.
-
Determine the percentage of unreacted NCO groups in the aliquot using the standard titration method (ASTM D2572-97).
-
Plot the %NCO concentration against time. The rate of NCO depletion is a direct measure of the catalyst's activity. A faster decrease in %NCO indicates higher catalytic activity.
Visualizations
Caption: Deactivation pathway of DBTA catalyst via hydrolysis.
Caption: Workflow for the regeneration of hydrolyzed DBTA catalyst.
References
- 1. This compound | C12H24O4Sn | CID 16682740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 1067-33-0 [chemicalbook.com]
- 3. poliuretanos.com.br [poliuretanos.com.br]
- 4. pcimag.com [pcimag.com]
- 5. CN104497036A - Preparation technique of dibutyl tin diacetate - Google Patents [patents.google.com]
- 6. Unlocking the Secrets of this compound: A Comprehensive Guide-GBXF SILICONES [en.gbxfsilicones.com]
- 7. Investigations of catalysis of urethane formation using organotin dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Impact of impurities on the performance of Dibutyltin diacetate.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dibutyltin diacetate (DBTA).
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving DBTA, providing potential causes and recommended solutions.
Issue 1: Reduced Catalytic Activity or Slow Reaction Rates
Question: My reaction (e.g., esterification, polyurethane formation, silicone curing) is proceeding much slower than expected. What could be the cause?
Possible Causes and Solutions:
| Cause | Description | Recommended Action |
| Catalyst Hydrolysis | DBTA is highly sensitive to moisture and can hydrolyze, forming inactive tin oxides.[1] This is a primary cause of catalyst deactivation. | - Ensure all reactants and solvents are anhydrous.- Store DBTA under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.[1]- If solids (precipitated tin oxides) are observed in the DBTA, this indicates hydrolysis, and the catalyst may need to be replaced. |
| Acidic or Basic Impurities in Reactants/Solvents | The catalytic activity of organotin compounds can be influenced by the acidity or basicity of the reaction medium.[2] Acidic or basic impurities in the reactants or solvents can interfere with the catalytic cycle. | - Check the acid number of resins or polyols.[2]- Purify reactants and solvents to remove acidic or basic residues. |
| Incorrect Catalyst Concentration | The concentration of DBTA can significantly impact the reaction rate. Too little catalyst will result in a slow reaction. | - Experimentally determine the optimal catalyst concentration for your specific system.[3]- Ensure accurate measurement and homogeneous mixing of the catalyst into the reaction mixture. |
| Presence of Catalyst Poisons | Certain compounds, such as sulfur-containing molecules, can act as poisons to metal catalysts, leading to deactivation. | - If sulfur-containing reactants or additives are present, consider their potential to inhibit the catalyst.- Pre-treat reactants to remove potential catalyst poisons if necessary. |
Issue 2: Inconsistent Batch-to-Batch Reaction Performance
Question: I am observing significant variations in reaction time and product yield between different batches of my experiment. Why is this happening?
Possible Causes and Solutions:
| Cause | Description | Recommended Action |
| Variable Water Content | Inconsistent levels of moisture in reactants, solvents, or the reaction environment can lead to varying degrees of catalyst hydrolysis and, consequently, inconsistent performance. | - Implement stringent drying procedures for all materials and equipment.- Monitor and control the humidity of the reaction environment. |
| Impurity Variations in Starting Materials | The purity of DBTA and other reactants can vary between lots. Impurities such as monobutyltin or tributyltin derivatives can affect catalytic activity.[4] | - Source high-purity DBTA and reactants from a reliable supplier.- Perform quality control checks on incoming materials, including purity analysis of DBTA (see Experimental Protocols section). |
| Inhomogeneous Mixing | Poor dispersion of the catalyst in the reaction mixture can lead to localized differences in reaction rates and inconsistent overall results. | - Ensure vigorous and thorough mixing to achieve a homogeneous distribution of the catalyst. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound and how do they affect its performance?
A1: Common impurities in DBTA can include other organotin compounds such as monobutyltin and tributyltin derivatives, as well as residual starting materials from its synthesis.[4] The presence of these impurities can alter the catalytic activity, leading to inconsistent reaction rates and potentially affecting the properties of the final product. Water is a critical impurity that leads to the hydrolysis of DBTA and subsequent deactivation of the catalyst.[1]
Q2: How should I properly store and handle this compound to maintain its activity?
A2: DBTA is sensitive to moisture and light. It should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon) in a cool, dark place.[1] Avoid exposure to atmospheric moisture to prevent hydrolysis. When handling, use dry equipment and transfer under an inert atmosphere whenever possible.
Q3: Can I regenerate a batch of this compound that has been deactivated by moisture?
A3: Regeneration of DBTA that has been deactivated by hydrolysis (formation of tin oxides) is generally not practical in a standard laboratory setting. The process can be complex and may not fully restore the catalyst's original activity.[5][6][7] It is typically more efficient and reliable to use a fresh batch of the catalyst.
Q4: Is there a simple way to test for the presence of water in my reaction system?
A4: While Karl Fischer titration is the standard method for accurate water content determination, a simple qualitative test is to observe the DBTA itself. If the liquid catalyst appears cloudy or contains a white precipitate, it is a strong indication of hydrolysis due to water contamination.
Q5: What is the typical shelf life of this compound?
A5: When stored under the recommended conditions (cool, dry, inert atmosphere, protected from light), DBTA can have a shelf life of several months to a year. However, it is crucial to monitor for any signs of degradation, such as discoloration or precipitation, and to re-evaluate its activity if it has been stored for an extended period.
Data Presentation
Currently, specific quantitative data from peer-reviewed literature detailing the impact of various impurities on the performance of this compound is limited. The effect of impurities is often system-dependent. It is recommended to experimentally determine the tolerance of your specific reaction to potential impurities.
Experimental Protocols
Protocol 1: Purity Assessment of this compound via Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the purity of a DBTA sample and identify the presence of other organotin impurities.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the DBTA sample into a volumetric flask.
-
Dissolve the sample in a suitable volatile organic solvent (e.g., hexane, toluene) to a final concentration of approximately 1 mg/mL.
-
Optional Derivatization: For improved volatility and chromatographic separation, organotin compounds can be derivatized. A common method is ethylation using sodium tetraethylborate.[8]
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a capillary column suitable for organometallic compound analysis (e.g., a low- to mid-polarity column like a DB-5ms or equivalent).
-
Injector: Split/splitless inlet, operated in splitless mode to enhance sensitivity.
-
Oven Temperature Program: An initial temperature of 60°C held for 1-2 minutes, followed by a ramp of 10-20°C/minute to a final temperature of 280-300°C, held for 5-10 minutes. This program should be optimized based on the specific column and instrument.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Operated in electron ionization (EI) mode.
-
Scan Range: A mass-to-charge ratio (m/z) range of 40-500 amu is typically sufficient to capture the characteristic isotopic patterns of tin-containing fragments.
-
-
Data Analysis:
-
Identify the peak corresponding to DBTA based on its retention time and mass spectrum. The mass spectrum will show a characteristic isotopic pattern for tin.
-
Integrate the peak areas of all detected compounds.
-
Calculate the purity of DBTA as the percentage of its peak area relative to the total area of all peaks.
-
Identify impurity peaks by comparing their mass spectra to library data for other organotin compounds.
-
Protocol 2: Evaluation of Catalytic Activity in an Esterification Reaction
Objective: To assess the catalytic performance of a DBTA sample by monitoring the progress of a model esterification reaction.
Methodology:
-
Model Reaction: A common model reaction is the esterification of phthalic anhydride with 2-ethylhexanol to form dioctyl phthalate (DOP).[9][10][11]
-
Reaction Setup:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a condenser with a Dean-Stark trap, charge phthalic anhydride and a molar excess of 2-ethylhexanol.
-
Heat the mixture to the desired reaction temperature (e.g., 160-180°C) with stirring.
-
Once the temperature is stable, add a pre-determined amount of the DBTA catalyst (e.g., 0.1-0.5% by weight of the reactants).
-
-
Monitoring Reaction Progress:
-
At regular time intervals (e.g., every 30 minutes), withdraw a small aliquot of the reaction mixture.
-
Analyze the aliquot to determine the extent of the reaction. This can be done by:
-
Titration: Titrate the remaining acidic species (phthalic anhydride and the monoester intermediate) with a standardized solution of sodium hydroxide.
-
Chromatography (GC or HPLC): Analyze the composition of the reaction mixture to determine the concentration of the product (DOP) and the remaining reactants.
-
-
-
Data Analysis:
-
Plot the conversion of the limiting reactant (phthalic anhydride) or the formation of the product (DOP) as a function of time.
-
The initial slope of this curve is indicative of the initial reaction rate and can be used to compare the activity of different batches of DBTA.
-
Visualizations
Caption: Hydrolysis pathway of this compound leading to deactivation.
Caption: Simplified catalytic cycle for esterification using DBTA.
Caption: A logical workflow for troubleshooting slow reaction rates with DBTA.
References
- 1. reaxis.com [reaxis.com]
- 2. Reasons for Deactivation of Polyurethane Catalysts - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]
- 3. This compound (DBTA) - Ataman Kimya [atamanchemicals.com]
- 4. Distribution of tributyltin, dibutyltin and monobutyltin in the liver, brain and fat of rats: two-generation toxicity study of tributyltin chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. csc.com.tw [csc.com.tw]
- 6. ijset.com [ijset.com]
- 7. Regeneration of Selective Catalyst Reduction Catalysts Deactivated by Pb, As, and Alkali Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. shimadzu.com [shimadzu.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Removal of Residual Dibutyltin Diacetate from Polymer Products
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the removal of residual Dibutyltin diacetate (DBTDA) from polymer products. Below you will find troubleshooting guides for common issues encountered during experimental work, answers to frequently asked questions, and detailed experimental protocols.
Troubleshooting Guides
This section addresses specific challenges researchers may face when attempting to reduce DBTDA levels in their polymer products.
Issue 1: High Levels of Residual DBTDA Detected After Synthesis
Problem: Your polymer product, synthesized using this compound as a catalyst, shows unacceptably high residual levels of the organotin compound upon initial analysis.
Solution Workflow:
Detailed Steps:
-
Polymer Dissolution: The first critical step is to dissolve the polymer in a suitable organic solvent. The choice of solvent will depend on the polymer type (e.g., polyurethane, silicone). The goal is to create a homogeneous solution that allows for effective interaction with the purification medium.
-
Purification Method Selection: Based on the polymer's properties and the available equipment, choose one of the following purification methods:
-
Solvent Extraction: This technique involves washing the polymer solution with a solvent in which DBTDA is soluble, but the polymer is not.
-
Precipitation: This method relies on adding a non-solvent to the polymer solution to cause the polymer to precipitate, leaving the DBTDA in the solution.
-
Adsorption Chromatography: In this method, the polymer solution is passed through a column packed with an adsorbent material that selectively retains the DBTDA.
-
-
Analysis: After the purification step, it is crucial to quantify the remaining DBTDA to assess the effectiveness of the chosen method. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique for this purpose.
Issue 2: Polymer Product is a Cross-linked Elastomer and Cannot be Dissolved
Problem: You are working with a cured polyurethane or silicone elastomer that is cross-linked and, therefore, insoluble, making solution-based purification methods impractical.
Solution:
For insoluble polymer products, solvent extraction is the most viable method. This process involves immersing the solid polymer in a solvent that can swell the polymer matrix and extract the residual DBTDA.
Workflow for Solid-State Extraction:
Key Considerations:
-
Surface Area: To maximize extraction efficiency, increase the surface area of the polymer by grinding it into a fine powder or slicing it into thin films.
-
Solvent Selection: Choose a solvent that effectively swells the polymer and has a high affinity for DBTDA.
-
Agitation and Temperature: Agitation and elevated temperatures can enhance the extraction kinetics.
-
Multiple Extractions: Performing multiple extraction cycles with fresh solvent will improve the removal efficiency.
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for removing this compound from a polymer?
A1: The most common and effective methods are solvent extraction, precipitation, and adsorption chromatography. The choice of method depends on the polymer's solubility, the desired level of purity, and the scale of the operation. For instance, adsorption chromatography using a stationary phase of 10% w/w anhydrous potassium carbonate in silica gel has been shown to reduce organotin impurities to below 15 ppm.[1][2]
Q2: How can I quantify the amount of residual this compound in my polymer product?
A2: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective method for quantifying organotin compounds.[3][4][5][6] The analysis typically involves extracting the DBTDA from the polymer, derivatizing it to a more volatile form, and then injecting it into the GC-MS system.[3][7] Isotope dilution GC-MS can provide even more accurate and precise results.[6]
Q3: Are there any "greener" alternatives for removing organotin catalysts?
A3: Yes, research is being conducted on more environmentally friendly removal techniques. One promising approach involves using CO2-laden water for the extraction of metal-based catalysts from polymers. This method has been shown to remove nearly 90% of a zinc-based catalyst from poly(propylene carbonate) without the use of organic solvents.[7]
Q4: My polymer is intended for a medical device. Are there specific regulations regarding residual catalyst levels?
A4: Yes, medical devices are subject to stringent regulations regarding leachable and extractable substances. While specific limits for DBTDA may vary, it is crucial to minimize its presence to ensure the biocompatibility of the device. Studies have shown that organotin compounds can leach from polymer matrices.[8][9][10] Therefore, thorough removal and quantification are essential for regulatory compliance and patient safety.
Q5: Can the removed this compound be recycled?
A5: While the primary focus is on removing the catalyst from the polymer, recovery and recycling of the organotin compound may be possible depending on the chosen removal method and the scale of the operation. Adsorption-based methods, for instance, can allow for the catalyst to be desorbed from the adsorbent and potentially reused.
Data Presentation
The following tables summarize key quantitative data related to the removal of organotin compounds.
Table 1: Efficiency of Different Removal Methods for Organotin Compounds
| Removal Method | Target Analyte | Polymer Matrix | Efficiency | Reference |
| Adsorption Chromatography (10% K₂CO₃ on Silica Gel) | Organotin Impurities | Reaction Mixture | < 15 ppm residual | [1][2] |
| Adsorption Chromatography (Potassium Fluoride on Silica) | Organotin Impurities | Reaction Mixture | < 30 ppm residual | [2] |
| Chemical Oxidation and Filtration | Photoredox Catalyst | Poly(methyl methacrylate) | Up to 99% removal | [11] |
| CO₂-Laden Water Extraction | Zinc-based Catalyst | Poly(propylene carbonate) | ~90% removal | [7] |
| Solvent Extraction (Diesel Oil) | Tributyltin (TBT) | Wastewater | >99.9% removal | [12] |
Table 2: Leaching of Dibutyltin (DBT) from PVC Pipes
| Leaching Medium | pH | Free Chlorine | DBT Concentration (µg/L) | Reference |
| Ultrapure Water | - | No | 0.35 (at equilibrium) | [8] |
| Artificial Freshwater | 8 | Yes | Highest leaching observed | [8] |
| Deionized Water | 5 | - | 1.0 (after 24h) | [8] |
Experimental Protocols
Protocol 1: Solvent Extraction of this compound from a Soluble Polymer
-
Dissolution: Dissolve the polymer product in a suitable solvent (e.g., tetrahydrofuran, toluene) to a concentration of 5-10% (w/v).
-
Extraction:
-
Transfer the polymer solution to a separatory funnel.
-
Add an equal volume of an extraction solvent in which DBTDA is soluble but the polymer is not (e.g., hexane, methanol).
-
Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.
-
Allow the layers to separate.
-
Drain the extraction solvent layer.
-
Repeat the extraction process two more times with fresh extraction solvent.
-
-
Polymer Recovery:
-
Precipitate the polymer from the purified solution by adding a non-solvent.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with the non-solvent.
-
Dry the polymer in a vacuum oven at a suitable temperature.
-
-
Analysis:
-
Concentrate the combined extraction solvent layers.
-
Analyze the concentrate for DBTDA content using GC-MS to determine the amount removed.
-
Analyze a small sample of the purified polymer to determine the residual DBTDA concentration.
-
Protocol 2: Adsorption Chromatography for this compound Removal
-
Stationary Phase Preparation: Prepare a slurry of an appropriate adsorbent (e.g., silica gel, activated carbon, or a mixture of 10% w/w anhydrous potassium carbonate and 90% silica gel) in the desired eluent.[1][2]
-
Column Packing: Pack a chromatography column with the prepared slurry.
-
Polymer Solution Preparation: Dissolve the polymer product in a minimal amount of a suitable solvent.
-
Loading and Elution:
-
Load the polymer solution onto the top of the column.
-
Elute the column with an appropriate solvent system. The polymer should elute while the DBTDA is retained on the stationary phase.
-
Collect the fractions containing the polymer.
-
-
Polymer Recovery:
-
Combine the polymer-containing fractions.
-
Remove the solvent under reduced pressure to obtain the purified polymer.
-
-
Analysis:
-
Analyze a sample of the purified polymer for residual DBTDA using GC-MS.
-
If necessary, the DBTDA can be recovered from the column by eluting with a stronger solvent.
-
Protocol 3: Quantification of Residual this compound by GC-MS
-
Sample Preparation and Extraction:
-
Accurately weigh a known amount of the polymer sample.
-
If the polymer is soluble, dissolve it in a suitable solvent. If it is insoluble, grind it to a fine powder.
-
Perform a solvent extraction to transfer the DBTDA from the polymer matrix to a solvent. A mixture of toluene and methanol (1:1 v/v) with hydrochloric acid can be effective.[3]
-
Use ultrasonic extraction for about 60 minutes to enhance the extraction efficiency.[3]
-
Centrifuge the sample to separate the polymer from the extract.
-
-
Derivatization:
-
Take a known volume of the extract.
-
Add an internal standard (e.g., Tripropyltin).
-
Add a derivatizing agent, such as a 1-2% (w/v) solution of sodium tetraethylborate (NaBEt₄), to convert the DBTDA into a more volatile ethylated derivative.[3][4][5][7]
-
Extract the derivatized organotin compounds into an organic solvent like hexane.[4][7]
-
-
GC-MS Analysis:
-
Inject a small volume of the hexane extract into the GC-MS system.
-
GC Conditions (Typical):
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).[3]
-
Injector: Splitless mode.
-
Temperature Program: Start at a low temperature (e.g., 60°C), ramp up to a high temperature (e.g., 300°C).
-
-
MS Conditions (Typical):
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity, monitoring characteristic ions of the derivatized DBTDA.
-
-
-
Quantification:
-
Create a calibration curve using standards of derivatized DBTDA of known concentrations.
-
Calculate the concentration of DBTDA in the extract based on the calibration curve and the response of the internal standard.
-
Determine the amount of residual DBTDA in the original polymer sample (e.g., in µg/g or ppm).
-
References
- 1. benchchem.com [benchchem.com]
- 2. sdlookchem.com [sdlookchem.com]
- 3. benchchem.com [benchchem.com]
- 4. agilent.com [agilent.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. gcms.cz [gcms.cz]
- 7. gcms.labrulez.com [gcms.labrulez.com]
- 8. jordilabs.com [jordilabs.com]
- 9. Residual Isocyanates in Medical Devices and Products: A Qualitative and Quantitative Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Residual Isocyanates in Medical Devices and Products: A Qualitative and Quantitative Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rysilicone.com [rysilicone.com]
- 12. vliz.be [vliz.be]
Technical Support Center: Managing Polyurethane Reactions Catalyzed by Dibutyltin Diacetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with polyurethane reactions catalyzed by Dibutyltin diacetate (DBTDA).
Frequently Asked Questions (FAQs)
Q1: What is this compound (DBTDA) and what is its primary role in polyurethane synthesis?
A1: this compound (DBTDA), is a highly reactive organotin catalyst.[1] In polyurethane systems, it primarily functions as a polymerization/gelation catalyst, meaning it preferentially accelerates the reaction between the polyol and isocyanate to form the urethane linkage.[1] Its high tin content and good compatibility with a wide range of raw materials make it a potent catalyst.[1]
Q2: What are the main safety concerns associated with using this compound?
A2: Like many organotin compounds, DBTDA raises concerns regarding toxicity and potential environmental persistence.[2] It can be a skin and eye irritant.[2] Due to these concerns, there is a growing trend to explore greener catalyst alternatives, such as those based on bismuth or zinc.[2] Always consult the Safety Data Sheet (SDS) for detailed handling, storage, and disposal information.[1]
Q3: How does the exotherm of the polyurethane reaction affect the final product?
A3: The polyurethane reaction is exothermic, releasing a significant amount of heat.[3][4] This exotherm is critical for certain applications, like foam production, where it helps vaporize blowing agents.[4] However, excessive heat can lead to degradation of the polymer bonds, potentially compromising the mechanical properties and structural integrity of the final product.[5] Conversely, an insufficient exotherm may result in incomplete polymerization.[5]
Q4: Can I substitute this compound with other organotin catalysts like Dibutyltin dilaurate (DBTDL)?
A4: While both are organotin catalysts, their reactivity can differ. DBTDA is noted for its high reactivity, which might be desirable for applications requiring a "snap cure".[1] DBTDL is also a widely used and effective catalyst.[6] The choice of catalyst can significantly influence the cure time and physical properties of the final polyurethane.[7] Direct substitution without adjusting the formulation may lead to unexpected reaction rates and exotherms. It is advisable to conduct small-scale trials to determine the optimal concentration and reaction conditions when making such a substitution.
Troubleshooting Guide
Issue 1: The reaction is proceeding too quickly, leading to an uncontrolled exotherm and potential material scorching.
-
Possible Cause: The concentration of this compound is too high. DBTDA is a highly reactive catalyst.[1]
-
Solution:
-
Reduce Catalyst Concentration: Systematically decrease the amount of DBTDA in your formulation.
-
Cooling Measures: Implement external cooling for the reaction vessel, such as an ice bath.
-
Staged Addition: Add the catalyst in portions rather than all at once to better control the reaction rate.
-
Application in Thinner Layers: For coatings or foams, apply the material in thinner passes, allowing for some cooling time (15-30 minutes) between each layer to dissipate heat.[4]
-
Issue 2: The polyurethane material is not curing completely or is taking too long to cure.
-
Possible Cause: Insufficient catalyst concentration or inhibition of the catalyst.
-
Solution:
-
Increase Catalyst Concentration: Gradually increase the concentration of DBTDA.
-
Check for Inhibitors: Protons from strong acids can act as potent inhibitors for the catalyzed reaction.[8] Ensure all reactants and solvents are anhydrous, as moisture can react with the isocyanate, leading to side reactions and incomplete curing.[3]
-
Verify Reactant Purity: Ensure the purity of your polyol and isocyanate, as impurities can interfere with the catalytic activity.
-
Issue 3: Foaming or bubbling is observed in a non-foam application.
-
Possible Cause: Presence of water in the reactants or solvent. The isocyanate will react with water to form an unstable carbamic acid, which then decomposes into urea and carbon dioxide gas, causing foaming.[3]
-
Solution:
-
Use Anhydrous Conditions: Ensure all reactants (polyol, isocyanate) and solvents are thoroughly dried before use.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction.
-
Catalyst Selectivity: DBTDA preferentially catalyzes the urethane (polyol-isocyanate) reaction over the water-isocyanate reaction, but it does not completely suppress it.[1] Minimizing water content is the most effective solution.
-
Data Presentation
Table 1: General Effect of Catalyst Concentration on Polyurethane Reaction Properties
| Catalyst Concentration | Pot Life | Cure Time | Peak Exotherm Temperature |
| Low | Longer | Slower | Lower |
| Medium | Moderate | Moderate | Moderate |
| High | Shorter | Faster | Higher |
Note: This table represents a qualitative relationship. Specific quantitative values are highly dependent on the specific polyol, isocyanate, and other formulation components.
Experimental Protocols
Protocol 1: General Synthesis of a Polyurethane Elastomer using a Prepolymer Method
This protocol is a generalized procedure and should be adapted based on the specific reactants and desired properties of the final product.
1. Materials and Equipment:
-
Polyol (e.g., Polytetrahydrofuran - PTHF)
-
Diisocyanate (e.g., Methylene diphenyl diisocyanate - MDI)
-
Chain extender (e.g., 1,4-Butanediol - BDO)
-
This compound (DBTDA) catalyst
-
Anhydrous solvent (e.g., Dimethylformamide - DMF)
-
Reaction vessel (three-necked flask) with mechanical stirrer, nitrogen inlet, and condenser
-
Heating mantle with temperature control
-
Vacuum oven
2. Prepolymer Synthesis: a. Dry all glassware in an oven and cool under a stream of dry nitrogen. b. Charge the reaction flask with the pre-dried polyol. c. Heat the polyol to 60°C with stirring under a nitrogen atmosphere. d. Slowly add the diisocyanate to the flask. A typical molar ratio of NCO:OH is around 2:1 to create an NCO-terminated prepolymer.[9] e. Add a catalytic amount of DBTDA (e.g., 0.01-0.05% by weight of the total reactants). f. Increase the reaction temperature to 70-80°C and maintain for 2-3 hours. g. Monitor the reaction progress by determining the NCO content using a standard titration method (e.g., dibutylamine back-titration). The reaction is complete when the experimental NCO content matches the theoretical value.[9]
3. Chain Extension: a. Dissolve the NCO-terminated prepolymer in an anhydrous solvent. b. In a separate container, prepare a solution of the chain extender. c. Slowly add the chain extender solution to the stirred prepolymer solution. The stoichiometry of the chain extender to the remaining NCO groups is critical for controlling the final molecular weight. d. Continue the reaction at 70-80°C for an additional 2-4 hours until the viscosity significantly increases.
4. Curing: a. Degas the final polyurethane solution under a vacuum to remove entrapped air bubbles. b. Pour the viscous solution into a mold. c. Cure the material in a vacuum oven at 60-80°C for 24 hours to ensure complete solvent removal and reaction.[9]
Visualizations
Caption: Factors influencing the exotherm of polyurethane reactions.
Caption: Troubleshooting workflow for exotherm-related issues.
Caption: General experimental workflow for polyurethane synthesis.
References
- 1. reaxis.com [reaxis.com]
- 2. allhdi.com [allhdi.com]
- 3. l-i.co.uk [l-i.co.uk]
- 4. generalcoatings.net [generalcoatings.net]
- 5. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 6. pcimag.com [pcimag.com]
- 7. nbinno.com [nbinno.com]
- 8. Kinetics and mechanism of urethane formation catalyzed by organotin compounds. II. The reaction of phenyl isocyanate with methanol in DMF and cyclohexane under the action of this compound (1981) | Frederik Willem van Der Weij | 28 Citations [scispace.com]
- 9. benchchem.com [benchchem.com]
Overcoming solubility issues of Dibutyltin diacetate in non-polar media.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues of Dibutyltin diacetate (DBTA) in non-polar media.
Troubleshooting Guide
This guide addresses common problems encountered during the dissolution of this compound in non-polar solvents.
Problem 1: Precipitate forms or solution becomes cloudy/turbid at room temperature or below.
-
Cause: this compound can solidify or precipitate at lower temperatures. Its melting point is between 7-10°C. Turbidity can occur when the substance is stored below 15°C.
-
Solution:
-
Gently warm the solution to a temperature between 25-40°C.
-
Agitate the solution until the precipitate redissolves and the solution becomes clear.
-
For storage, maintain the solution at a temperature above 15°C to prevent precipitation.
-
Problem 2: this compound does not fully dissolve in a non-polar solvent (e.g., hexane, heptane).
-
Cause: While generally soluble in many organic solvents, the solubility of this compound can be limited in highly non-polar aliphatic hydrocarbons.
-
Solution:
-
Increase Temperature: Gently warm the mixture while stirring. Increased kinetic energy can help overcome intermolecular forces and improve dissolution.
-
Sonication: Use an ultrasonic bath to provide localized energy for dissolution.
-
Co-solvent Addition: Add a small amount of a more polar co-solvent in which this compound is highly soluble, such as toluene or tetrahydrofuran (THF), to the non-polar medium. This can enhance the overall solvating power of the solvent system. Start with a low percentage of the co-solvent (e.g., 1-5% v/v) and gradually increase if necessary.
-
Problem 3: A white precipitate forms upon addition of this compound to the reaction mixture.
-
Cause: This is often due to the presence of water in the non-polar solvent or on the glassware. This compound is insoluble in water and can hydrolyze upon contact with moisture, forming insoluble tin oxides.[1][2]
-
Solution:
-
Use Anhydrous Solvents: Ensure that the non-polar solvent used is of an anhydrous grade.
-
Dry Glassware: Thoroughly dry all glassware in an oven and cool under a stream of dry nitrogen or in a desiccator before use.
-
Inert Atmosphere: For sensitive reactions, handle this compound and prepare the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
-
Frequently Asked Questions (FAQs)
Q1: In which non-polar solvents is this compound soluble?
A1: this compound is soluble in a variety of organic solvents, including aromatic hydrocarbons like toluene and benzene, as well as petroleum ether.[3] While it is generally soluble in these, its solubility in aliphatic hydrocarbons like hexane and heptane may be more limited.
Q2: Is there any quantitative data available for the solubility of this compound in non-polar solvents?
Q3: How does temperature affect the solubility of this compound?
A3: Temperature has a significant effect on the solubility of this compound. As a substance with a melting point of 7-10°C, it can become viscous or solidify at cool ambient temperatures. Gentle warming will decrease its viscosity and increase its solubility in non-polar solvents. It is recommended to store solutions above 15°C to prevent precipitation.
Q4: Can I use a co-solvent to improve the solubility of this compound in a non-polar medium?
A4: Yes, using a co-solvent can be an effective strategy. If you are experiencing solubility issues in a highly non-polar solvent such as hexane, adding a small amount of a solvent in which this compound is more soluble, like toluene or THF, can significantly improve its dissolution.
Q5: What is the best way to prepare a stock solution of this compound in a non-polar solvent?
A5: To prepare a stock solution, it is recommended to use an anhydrous grade of the desired non-polar solvent (e.g., toluene). The preparation should be done in dry glassware, and for applications sensitive to moisture, under an inert atmosphere. Gentle warming and stirring can aid in dissolution.
Data Presentation
Table 1: Qualitative Solubility of this compound in Various Solvents
| Solvent Class | Solvent Example | Qualitative Solubility |
| Aromatic Hydrocarbons | Toluene, Benzene | Soluble[2][3] |
| Aliphatic Hydrocarbons | Petroleum Ether | Soluble[3] |
| Aliphatic Hydrocarbons | Hexane, Heptane | Sparingly to Moderately Soluble |
| Ethers | Diethyl Ether, THF | Soluble |
| Chlorinated Solvents | Chloroform, Carbon Tetrachloride | Soluble[3] |
| Polar Aprotic Solvents | Acetone, Ethyl Acetate | Soluble[3] |
| Alcohols | Ethanol | Soluble[3] |
| Water | - | Insoluble[1][3][4][5] |
Table 2: Physical Properties of this compound
| Property | Value |
| CAS Number | 1067-33-0 |
| Molecular Formula | C₁₂H₂₄O₄Sn |
| Molecular Weight | 351.03 g/mol |
| Appearance | Colorless to yellowish liquid[2] |
| Melting Point | 7-10 °C |
| Boiling Point | 142-145 °C at 10 mmHg |
| Density | ~1.32 g/mL at 25 °C |
Experimental Protocols
Protocol 1: Standard Dissolution of this compound in Toluene
-
Materials:
-
This compound
-
Anhydrous toluene
-
Dry glass vial or flask with a magnetic stir bar
-
Magnetic stir plate with heating capability
-
-
Procedure:
-
Ensure all glassware is clean and thoroughly dried in an oven.
-
To a dry vial, add the desired volume of anhydrous toluene.
-
While stirring, slowly add the required amount of this compound to the solvent.
-
If the solution appears cloudy or if dissolution is slow, gently warm the mixture to approximately 30-40°C while continuing to stir.
-
Continue stirring until the this compound is completely dissolved and the solution is clear.
-
Store the resulting solution in a tightly sealed container at a temperature above 15°C.
-
Protocol 2: Co-solvent Method for Dissolving this compound in Hexane
-
Materials:
-
This compound
-
Anhydrous hexane
-
Anhydrous toluene (as co-solvent)
-
Dry glass vial or flask with a magnetic stir bar
-
Magnetic stir plate
-
-
Procedure:
-
Ensure all glassware is clean and thoroughly dried.
-
To a dry vial, add the desired amount of this compound.
-
Add a small volume of anhydrous toluene (e.g., 1-5% of the total final volume) and swirl to dissolve the this compound.
-
Once the this compound is dissolved in the toluene, slowly add the anhydrous hexane while stirring to reach the final desired concentration and volume.
-
If any cloudiness appears, a slight increase in the percentage of toluene or gentle warming may be necessary.
-
Store the solution in a sealed container above 15°C.
-
Visualizations
Caption: Experimental workflow for dissolving this compound.
Caption: Troubleshooting logic for DBTA solubility issues.
References
Techniques for improving the selectivity of Dibutyltin diacetate catalysts.
Welcome to the Technical Support Center for Dibutyltin Diacetate (DBTDA) catalysts. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the selectivity of DBTDA catalysts and to offer solutions for common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DBTDA) and where is it primarily used?
A1: this compound (DBTA), is an organotin compound widely used as a catalyst in various chemical reactions.[1][2] Its primary applications include:
-
Polyurethane Production: DBTDA is highly effective in catalyzing the reaction between isocyanates and polyols to form polyurethane.[3]
-
Silicone Sealants: It acts as a catalyst for the condensation reactions in the curing of room-temperature vulcanizing (RTV) silicone rubbers.[2]
-
Esterification and Transesterification: DBTDA is used to produce esters from carboxylic acids and alcohols, and in transesterification reactions, such as in the synthesis of biodiesel and polyesters.[1]
Q2: What are the main advantages of using DBTDA over other catalysts like Dibutyltin dilaurate (DBTDL)?
A2: DBTDA generally exhibits higher catalytic activity and reaction rates compared to DBTDL.[1] This allows for faster curing times in applications like adhesives and sealants.[2] The acetyl groups in DBTDA are labile, meaning they can be exchanged easily during the reaction cycle, which enhances its reactivity.[1]
Q3: What are the common side reactions when using DBTDA in polyurethane synthesis?
A3: The most common side reaction in polyurethane synthesis is the reaction of isocyanates with water, which can be present as moisture in the reactants or solvent. This reaction forms an unstable carbamic acid that decomposes into an amine and carbon dioxide, with the amine then reacting with another isocyanate to form a urea linkage.[4] The formation of CO2 can lead to unwanted bubbles in coatings and castings.[4] Another potential side reaction is the formation of allophanates from the reaction of excess isocyanate with urethane groups, which can lead to branching and cross-linking.
Q4: Is DBTDA sensitive to moisture?
A4: Yes, DBTDA is susceptible to hydrolysis when exposed to moisture.[5] This hydrolysis can lead to the formation of tin oxide insolubles and deactivation of the catalyst.[5] Therefore, it is crucial to use dry reagents and solvents and to store the catalyst in a tightly sealed container.
Q5: Are there any safety and environmental concerns associated with DBTDA?
A5: Yes, organotin compounds, including DBTDA, are considered moderately toxic and can pose environmental hazards, particularly to aquatic life.[6] It is important to handle DBTDA with appropriate personal protective equipment (PPE) in a well-ventilated area and to follow proper disposal guidelines for hazardous waste.[7]
Troubleshooting Guide
This guide addresses specific issues you may encounter when using DBTDA catalysts, with a focus on improving selectivity.
Issue 1: Low Selectivity - Formation of Byproducts (e.g., Urea in Polyurethane Synthesis)
-
Symptom: Observation of gas bubbles (CO2), hazy appearance in the final product, or analytical data (e.g., FTIR) indicating the presence of urea linkages.
-
Root Cause: Reaction of isocyanate with moisture.
-
Solution:
-
Ensure Anhydrous Conditions: Thoroughly dry all reactants, solvents, and glassware before use. Use of a moisture scavenger may be beneficial.
-
Optimize Catalyst Loading: Use the minimum effective concentration of DBTDA. While DBTDA preferentially catalyzes the urethane reaction, high concentrations can also accelerate the water-isocyanate reaction to some extent.[5]
-
Control Reaction Temperature: Lowering the reaction temperature can sometimes favor the desired reaction pathway.
-
Order of Addition: In some polyurethane systems, the sequence of adding the catalyst can influence the reaction rate and selectivity. It has been observed with the related catalyst DBTDL that adding the catalyst after mixing the diol and isocyanate can lead to a higher reaction rate.[8] Experiment with the order of addition to find the optimal sequence for your specific system.
-
Issue 2: Catalyst Deactivation and Loss of Activity
-
Symptom: Slower than expected reaction rates or incomplete conversion.
-
Root Cause:
-
Hydrolysis: Exposure of the catalyst to moisture.[5]
-
Acidic Impurities: Presence of acidic compounds in the reaction mixture can lead to the formation of inactive catalyst salts.
-
Pigment Interactions: In coating applications, certain pigments or their surface treatments can adsorb or react with the catalyst, leading to deactivation.
-
-
Solution:
-
Prevent Hydrolysis: Store DBTDA in a dry, tightly sealed container. Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon) if possible.
-
Purify Reagents: Remove acidic impurities from reactants and solvents. For example, passing them through a column of neutral alumina can be effective.
-
Use of Co-catalysts/Additives: In some cases, the addition of a tertiary amine can help to neutralize acidic impurities and prevent catalyst deactivation.
-
Catalyst Regeneration: For deactivated catalysts, an acid wash followed by neutralization and drying may restore some activity. However, prevention is generally more effective.
-
Issue 3: Poor Reproducibility Between Batches
-
Symptom: Significant variation in reaction times, product yield, or selectivity from one experiment to the next.
-
Root Cause: Inconsistent levels of moisture or other impurities in the starting materials.
-
Solution:
-
Standardize Material Handling: Implement a strict protocol for drying and handling all reagents and solvents to ensure consistency.
-
Characterize Starting Materials: Before use, analyze the purity and water content of your starting materials to ensure they meet the required specifications for each batch.
-
Maintain Consistent Reaction Setup: Ensure that the reaction setup, including temperature control and stirring rate, is identical for all experiments.
-
Data Presentation
Table 1: Qualitative Comparison of Dibutyltin Catalysts
| Catalyst | Relative Activity | Selectivity for Urethane vs. Water Reaction | Hydrolytic Stability |
| This compound (DBTDA) | High | Preferentially catalyzes the urethane reaction | Moderate |
| Dibutyltin dilaurate (DBTDL) | Moderate | Good | Moderate to Low |
Note: This table provides a qualitative comparison based on available literature. Actual performance may vary depending on the specific reaction conditions.
Table 2: Effect of Reaction Parameters on Selectivity (Illustrative Example for Polyurethane Synthesis)
| Parameter | Condition | Expected Impact on Urethane Selectivity | Rationale |
| Moisture Content | High (>0.1%) | Decreased | Promotes the formation of urea byproducts. |
| Low (<0.05%) | Increased | Minimizes the competing reaction of isocyanate with water. | |
| Catalyst Loading | High | May Decrease | High catalyst concentration can accelerate both desired and side reactions. |
| Optimal | Maximized | Provides sufficient reaction rate for the primary reaction without significantly promoting side reactions. | |
| Temperature | High | May Decrease | Can increase the rate of side reactions, such as allophanate formation. |
| Moderate | Increased | Favors the desired urethane formation. |
Disclaimer: The values and trends in this table are illustrative and intended to provide general guidance. Optimal conditions should be determined experimentally for each specific system.
Experimental Protocols
Protocol 1: General Procedure for Monitoring Reaction Selectivity using FTIR
This protocol describes a general method for quantifying the formation of urethane versus urea in a polyurethane reaction.
-
Sample Preparation: At various time points during the reaction, withdraw a small aliquot of the reaction mixture.
-
Quenching (optional): If the reaction is rapid, quench the aliquot by adding it to a solution containing an excess of a primary or secondary amine (e.g., dibutylamine) to consume any unreacted isocyanate.
-
FTIR Analysis:
-
Acquire the Fourier-Transform Infrared (FTIR) spectrum of the sample.
-
Identify the characteristic absorption bands for the urethane carbonyl group (typically around 1740-1700 cm⁻¹) and the urea carbonyl group (around 1695-1630 cm⁻¹).
-
The disappearance of the isocyanate peak (around 2270 cm⁻¹) can be used to monitor the overall reaction progress.[8]
-
-
Quantification:
-
Deconvolute the overlapping carbonyl bands using appropriate software to determine the area of each peak.
-
Create a calibration curve using standards of known urethane and urea concentrations to correlate the peak area ratio to the molar ratio of the two functional groups.[9]
-
Protocol 2: Immobilization of DBTDA on a Silica Support
Immobilizing the catalyst can improve its stability, reusability, and potentially its selectivity.
-
Support Preparation:
-
Activate silica gel by heating it under vacuum to remove adsorbed water.
-
Functionalize the silica surface with a suitable linker, for example, by reacting it with (3-mercaptopropyl)trimethoxysilane to introduce thiol groups.[10]
-
-
Catalyst Anchoring:
-
Suspend the functionalized silica in an anhydrous solvent (e.g., toluene).
-
Add DBTDA to the suspension. The reaction between the acetate groups of DBTDA and the surface functional groups of the silica will anchor the catalyst.
-
Reflux the mixture under an inert atmosphere for several hours.[10]
-
-
Washing and Drying:
-
After the reaction, filter the solid catalyst and wash it with several portions of dry solvent to remove any unreacted DBTDA.
-
Dry the immobilized catalyst under vacuum.
-
-
Characterization:
-
Characterize the immobilized catalyst using techniques such as FTIR, elemental analysis (to determine tin content), and thermogravimetric analysis (TGA).
-
Visualizations
Caption: Troubleshooting workflow for addressing low selectivity in DBTDA-catalyzed reactions.
Caption: Competing reaction pathways in polyurethane synthesis catalyzed by DBTDA.
Caption: Step-wise workflow for the immobilization of DBTDA catalyst on a silica support.
References
- 1. This compound (DBTA) - Ataman Kimya [atamanchemicals.com]
- 2. BNT Chemicals | DBTA – Dibutyltindiacetate [bnt-chemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. reaxis.com [reaxis.com]
- 6. This compound | C12H24O4Sn | CID 16682740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Unlocking the Secrets of this compound: A Comprehensive Guide-GBXF SILICONES [en.gbxfsilicones.com]
- 8. pcimag.com [pcimag.com]
- 9. paint.org [paint.org]
- 10. scielo.br [scielo.br]
Validation & Comparative
A Comparative Analysis of Dibutyltin Diacetate and Dibutyltin Dilaurate as Catalysts
A comprehensive guide for researchers and drug development professionals on the catalytic performance of two prevalent organotin compounds.
In the realm of industrial catalysis, organotin compounds play a pivotal role in a myriad of chemical transformations. Among the most widely utilized are Dibutyltin diacetate (DBTDA) and Dibutyltin dilaurate (DBTDL). Both serve as highly effective catalysts in critical applications such as the synthesis of polyurethanes, the curing of room-temperature-vulcanizing (RTV) silicones, and in transesterification reactions. However, the choice between these two catalysts is often nuanced, depending on the desired reaction kinetics, processing parameters, and final product properties. This guide provides an objective, data-driven comparison of DBTDA and DBTDL to aid researchers, scientists, and drug development professionals in catalyst selection and process optimization.
Executive Summary
This compound is generally characterized by its higher reactivity, leading to faster reaction times compared to Dibutyltin dilaurate. This makes DBTDA a preferred catalyst in applications where rapid curing or high throughput is essential. Conversely, DBTDL offers a more moderate and controlled catalytic activity. The difference in their performance stems from the nature of the carboxylate ligands attached to the tin atom. The smaller acetate groups in DBTDA are more labile, facilitating a quicker catalytic cycle.
Performance Comparison: A Data-Driven Overview
To provide a clear comparison, the following tables summarize the catalytic performance of DBTDA and DBTDL in key industrial applications. It is important to note that direct, side-by-side comparative studies under identical conditions are not always available in published literature. The data presented here is a synthesis of available information to highlight the relative performance of these two catalysts.
Polyurethane Synthesis
In the formation of polyurethanes, both DBTDA and DBTDL catalyze the reaction between isocyanates and polyols. The selection of the catalyst can significantly influence the gel time, tack-free time, and final mechanical properties of the polyurethane product.
Table 1: Catalytic Performance in Polyurethane Foam Synthesis
| Parameter | This compound (DBTDA) | Dibutyltin Dilaurate (DBTDL) | Reference |
| Catalyst Loading | Typically 0.05 - 0.2% by weight of polyol | Typically 0.1 - 0.5% by weight of polyol | [1][2] |
| Cream Time | Shorter | Longer | [1] |
| Gel Time | Faster | Slower | [1] |
| Tack-Free Time | Faster | Slower | [1] |
| Cure Rate | High | Moderate | [3] |
| Selectivity (NCO/OH vs. NCO/H₂O) | High | High | [2] |
Note: Specific values can vary significantly depending on the formulation (polyol type, isocyanate type, presence of co-catalysts, etc.) and reaction conditions.
Room-Temperature-Vulcanizing (RTV) Silicone Curing
DBTDA and DBTDL are effective catalysts for the condensation curing of RTV silicones. The catalyst facilitates the cross-linking of silanol-terminated polymers.
Table 2: Catalytic Performance in RTV Silicone Curing
| Parameter | This compound (DBTDA) | Dibutyltin Dilaurate (DBTDL) | Reference |
| Cure Speed | Faster | Slower | |
| Tack-Free Time | Shorter | Longer | |
| Full Cure Time | Shorter | Standard (e.g., 24 hours) | [4] |
| Odor | Mild acetic acid odor | Low odor | |
| Hydrolytic Stability of Catalyst | Prone to rapid hydrolysis | Sensitive to hydrolysis | [5] |
Note: Cure times are highly dependent on humidity, temperature, and the thickness of the applied silicone.
Transesterification Reactions
In transesterification, for example in the production of biodiesel from vegetable oils, organotin catalysts offer an alternative to traditional acid or base catalysts.
Table 3: Catalytic Performance in Transesterification of Vegetable Oil
| Parameter | This compound (DBTDA) | Dibutyltin Dilaurate (DBTDL) | Reference |
| Reaction Time | Fast (e.g., 96% conversion in 4 hours) | Moderate | [6] |
| Reaction Temperature | Moderate (e.g., 70°C) | Moderate | [6] |
| Catalyst Loading | 1-2 wt% | 1-2 wt% | [6] |
| Yield | High | High | [6] |
| Side Reactions | Low | Low | [6] |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following are representative experimental protocols for reactions catalyzed by DBTDA and DBTDL.
Polyurethane Foam Synthesis
Objective: To synthesize a flexible polyurethane foam using an organotin catalyst.
Materials:
-
Polyether polyol (e.g., Voranol 4730)
-
Toluene diisocyanate (TDI) (e.g., Voranate T 80)
-
Amine catalyst (e.g., Aricat AA 805)
-
Tin catalyst (DBTDA or DBTDL)
-
Surfactant (e.g., Niax L-540)
-
Blowing agent (e.g., distilled water)
Procedure: [7]
-
In a suitable container, thoroughly mix the polyol, water, surfactant, and amine catalyst at high speed (e.g., 2000 rpm) for approximately 60 seconds.
-
Add the tin catalyst (DBTDA or DBTDL) to the mixture and continue stirring for 30 seconds.
-
Add the toluene diisocyanate to the mixture and stir vigorously for 5-10 seconds.
-
Immediately pour the reacting mixture into a mold.
-
Allow the foam to rise and cure at ambient temperature. The foam should be left in the mold for at least 24 hours to ensure complete curing.
RTV Silicone Curing
Objective: To measure the tack-free time of an RTV silicone sealant catalyzed by an organotin compound.
Materials:
-
Silanol-terminated polydimethylsiloxane (PDMS)
-
Cross-linking agent (e.g., tetraethoxysilane - TEOS)
-
Tin catalyst (DBTDA or DBTDL)
-
Dehydrated filler (optional)
Procedure: [8]
-
Prepare the RTV silicone formulation by mixing the silanol-terminated PDMS, cross-linking agent, and any fillers in a moisture-free environment.
-
Add the tin catalyst (DBTDA or DBTDL) at the desired concentration (e.g., 0.1-0.5 wt%) and mix thoroughly.
-
Spread a thin film of the catalyzed silicone on a substrate.
-
At regular intervals, lightly touch the surface of the silicone with a clean, dry tool (e.g., a wooden stick).
-
The tack-free time is the point at which the silicone no longer adheres to the tool.
Transesterification of Vegetable Oil
Objective: To produce fatty acid methyl esters (biodiesel) from vegetable oil using an organotin catalyst.
Materials:
-
Vegetable oil (e.g., soybean oil)
-
Methanol
-
Tin catalyst (DBTDA or DBTDL)
-
Solvent (optional, e.g., tetrahydrofuran - THF)
Procedure: [6]
-
In a reaction vessel equipped with a condenser and stirrer, combine the vegetable oil, methanol (e.g., at a 6:1 molar ratio to oil), and the tin catalyst (e.g., 1-2 wt% based on the oil).
-
Heat the mixture to the desired reaction temperature (e.g., 60-70°C) with constant stirring.
-
Monitor the progress of the reaction by taking samples at regular intervals and analyzing them for fatty acid methyl ester content using gas chromatography (GC).
-
After the reaction reaches the desired conversion, cool the mixture and separate the glycerol layer from the biodiesel layer.
-
Purify the biodiesel by washing with water to remove any residual catalyst, methanol, and glycerol.
Catalytic Mechanisms and Visualizations
The catalytic activity of both DBTDA and DBTDL in these reactions is generally attributed to a Lewis acid mechanism, where the electrophilic tin atom coordinates with the reactants, thereby activating them for the subsequent reaction steps.
Polyurethane Formation
In polyurethane synthesis, the tin catalyst is believed to form a complex with the polyol, increasing the nucleophilicity of the hydroxyl group for attack on the isocyanate.
Caption: Catalytic cycle for polyurethane formation.
RTV Silicone Curing
For RTV silicones, the tin catalyst is first hydrolyzed by ambient moisture to form a catalytically active species. This species then catalyzes the condensation reaction between silanol groups to form a siloxane bond and release a byproduct.
Caption: Catalytic cycle for RTV silicone curing.
Transesterification
In transesterification, the organotin catalyst acts as a Lewis acid, activating the carbonyl group of the ester towards nucleophilic attack by the alcohol.
Caption: Catalytic cycle for transesterification.
Conclusion
The choice between this compound and Dibutyltin dilaurate as a catalyst is a critical decision in process development and material design. DBTDA's high reactivity makes it suitable for applications demanding rapid processing, while DBTDL offers a more controlled and moderate reaction profile. For applications sensitive to residual odor, DBTDL is often the preferred choice. In some cases, a blend of both catalysts can be employed to achieve a balance of desired properties.[5] This guide provides a foundational understanding of the comparative performance of these two important catalysts, supported by available data and established experimental protocols, to empower researchers in making informed decisions for their specific applications. Further experimental work under strictly controlled and identical conditions is recommended for a more precise quantitative comparison tailored to a specific chemical system.
References
- 1. researchgate.net [researchgate.net]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. gelest.com [gelest.com]
- 4. RTV Silicone Cure Time: A Complete Guide to Optimizing Your Gasket and Sealing Projects - INCURE INC. [incurelab.com]
- 5. The Influence of Polyurethane Foam on the Insulation Characteristics of Mortar Pastes [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. redalyc.org [redalyc.org]
- 8. m-chem.co.jp [m-chem.co.jp]
Kinetic analysis of esterification with Dibutyltin diacetate versus other organotin catalysts.
A Comparative Analysis of Organotin Catalysts for Researchers and Drug Development Professionals
In the landscape of industrial and pharmaceutical synthesis, the efficiency of esterification reactions is paramount. The choice of catalyst plays a pivotal role in determining reaction rates, yields, and overall process economics. Among the various catalysts employed, organotin compounds have carved a significant niche due to their high activity and selectivity. This guide provides a comprehensive kinetic analysis of Dibutyltin diacetate (DBTDA) in comparison to other prevalent organotin catalysts, supported by experimental data and detailed methodologies to aid researchers in catalyst selection and process optimization.
Executive Summary: The Kinetic Advantage of this compound
This compound (DBTDA) consistently demonstrates superior catalytic activity in esterification and transesterification reactions when compared to other common organotin catalysts such as dibutyltin oxide (DBTO), dibutyltin dilaurate (DBTL), and monobutyltin trichloride. Its labile acetate groups facilitate rapid ligand exchange, a key step in the catalytic cycle, leading to enhanced reaction rates. While other catalysts exhibit efficacy, DBTDA often strikes an optimal balance between high reactivity and process control, making it a preferred choice for applications ranging from polyester synthesis to biodiesel production.
Comparative Kinetic Data
The following table summarizes the relative performance of various organotin catalysts in esterification reactions based on available literature. It is important to note that direct comparison of absolute kinetic parameters can be challenging due to varying experimental conditions across different studies. However, the general trends in reactivity provide valuable insights.
| Catalyst | Chemical Formula | Relative Reactivity Order | Key Observations |
| This compound (DBTDA) | (C₄H₉)₂Sn(OOCCH₃)₂ | Highest | Outperforms DBTO and DBTL in polyester synthesis, leading to higher molecular weight and narrower polydispersity. The acetate groups are labile, enhancing reactivity. |
| Dibutyltin oxide (DBTO) | (C₄H₉)₂SnO | High | Often used in combination with DBTDA to achieve synergistic effects and faster reaction times.[1][2][3] Shows lower reactivity than Butylstannoic acid (BuSn(O)OH) in the initial stages of some esterification reactions.[4] |
| Dibutyltin dilaurate (DBTL) | (C₄H₉)₂Sn(OOCC₁₁H₂₃)₂ | Moderate to High | A standard catalyst, but DBTDA offers a higher number of reaction cycles.[5] |
| Monobutyltin trichloride | C₄H₉SnCl₃ | High | Found to be a very active catalyst in the thermal depolymerization of poly(L-lactic acid) oligomers.[6] |
| Dibutyltin dichloride | (C₄H₉)₂SnCl₂ | Moderate | Generally shows lower activity compared to DBTDA and DBTO.[4] |
| Butylstannoic acid (BSA) | C₄H₉SnOOH | High | Exhibits very high initial reactivity in certain polyesterification reactions.[4] |
Catalytic Mechanisms: A Visual Representation
Organotin compounds primarily catalyze esterification reactions through two main pathways: the Lewis acid mechanism and the exchange/insertion mechanism. The efficiency of a particular catalyst is often dictated by its propensity to follow one or both of these pathways.
Lewis Acid Catalytic Cycle
In this mechanism, the tin center acts as a Lewis acid, coordinating to the carbonyl oxygen of the carboxylic acid or ester. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.
References
- 1. US5166310A - Preparation of polyesters with tin catalyst - Google Patents [patents.google.com]
- 2. CA2113355A1 - Preparation of polyesters with tin catalysts - Google Patents [patents.google.com]
- 3. DE69206622T2 - PRODUCTION OF POLYESTERS WITH TIN CATALYSTS. - Google Patents [patents.google.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. BNT Chemicals | DBTA – Dibutyltindiacetate [bnt-chemicals.com]
- 6. Organotin(IV) compounds as intramolecular transesterification catalysts in thermal depolymerization of poly(L-lactic acid) oligomer to form LL-lactide - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance evaluation of Dibutyltin diacetate against non-tin catalysts in urethane chemistry.
A Comparative Guide for Researchers and Formulation Scientists
In the landscape of urethane chemistry, the choice of catalyst is paramount, dictating reaction kinetics, ultimate polymer properties, and the environmental footprint of the final product. For decades, organotin compounds, particularly Dibutyltin diacetate (DBTDA), have been the industry's workhorse, prized for their high efficiency. However, mounting toxicological and environmental concerns are steering the industry towards safer, non-tin alternatives.[1][2][3] This guide offers an objective comparison of the performance of DBTDA against prominent non-tin catalysts, including bismuth, zinc, and zirconium-based systems, supported by experimental data to inform catalyst selection in research and development.
At a Glance: DBTDA vs. Non-Tin Catalyst Performance
| Catalyst Family | Key Advantages | Key Disadvantages | Primary Applications |
| This compound (DBTDA) | High catalytic activity, versatile for various formulations, well-established performance.[4] | Toxicological concerns, environmental persistence, potential for polymer degradation at elevated temperatures.[1] | Coatings, adhesives, sealants, elastomers (CASE), foams.[1] |
| Bismuth-Based Catalysts | Low toxicity, high reactivity (especially for the gelling reaction), good hydrolytic stability.[5][6] | Can be sensitive to moisture, may require higher dosage compared to tin catalysts, potential for lower initial hardness development in some systems.[7][8] | Automotive and industrial coatings, prepolymers, elastomers.[9] |
| Zinc-Based Catalysts | Low toxicity, environmentally friendly, often provide a delayed action or longer pot life. | Generally lower catalytic activity for the primary urethane reaction compared to tin and bismuth, may require heating for effective crosslinking.[10][11] | Co-catalyst in foams and elastomers, crosslinking reactions.[12] |
| Zirconium-Based Catalysts | High selectivity towards the isocyanate-polyol reaction, reducing side reactions with water and leading to less gassing; can result in improved gloss and longer pot life.[13] | Can be deactivated by acidic components, may require thermal activation for enhanced activity.[14][15] | Waterborne polyurethane coatings, high-solids coatings.[13] |
Quantitative Performance Metrics
The following tables summarize key performance data for DBTDA and its non-tin alternatives. It is important to note that direct comparisons are best made within the same study under identical formulation and testing conditions.
Table 1: Catalytic Activity - Gel and Tack-Free Times
| Catalyst | Formulation Details | Gel Time (minutes) | Tack-Free Time (hours) | Source |
| DBTDA | Polyester/HDI-trimer | - | ~2.5 | [16] |
| Zirconium Acetylacetonate (ZrAcAc) | Polyester/HDI-trimer | ~15 | ~4.5 | [16] |
| Bismuth Carboxylate | Polyester/HDI-trimer | ~25 | ~6 | [16] |
| DBTDL (analogous to DBTDA) | 2K Waterborne PU (Polyester dispersion/HDI trimer) | < 30 | - | [13] |
| Zirconium Diketonate | 2K Waterborne PU (Polyester dispersion/HDI trimer) | > 180 | - | [13] |
| Bismuth Neodecanoate | Oleochemical Polyol/HDI-Biuret | Pot life: ~20 | - | [7] |
| Bismuth Octoate | Oleochemical Polyol/HDI-Biuret | Pot life: ~25 | - | [7] |
| Bismuth/Zinc Carboxylate | Oleochemical Polyol/HDI-Biuret | Pot life: ~28 | - | [7] |
| DBTDL (analogous to DBTDA) | Oleochemical Polyol/HDI-Biuret | Pot life: ~22 | - | [7] |
Table 2: Isocyanate Conversion Efficiency
| Catalyst | Formulation Details | Time to >95% NCO Conversion | Source |
| Stannous Octoate (Tin Catalyst) | Flexible Polyurethane Foam | > 10 minutes | [17] |
| Bismuth Triflate | Flexible Polyurethane Foam | ~5 minutes | [17] |
Table 3: Mechanical Properties of Final Polyurethane
| Catalyst | Formulation Details | Hardness (König, seconds after 14 days) | Source |
| DBTDL (analogous to DBTDA) | High solids white topcoat for metal | ~130 | [2] |
| Tin-Free Catalyst 1 | High solids white topcoat for metal | ~145 | [2] |
| Tin-Free Catalyst 2 | High solids white topcoat for metal | ~150 | [2] |
Experimental Protocols
Determination of Gel Time
Objective: To determine the time required for a liquid polyurethane system to transition to a gelled state.
Methodology:
-
Preparation: The polyol and isocyanate components are pre-conditioned to a specified temperature (e.g., 25°C).
-
Mixing: The catalyst is added to the polyol component and mixed thoroughly. The isocyanate component is then added, and the mixture is stirred vigorously for a short, standardized period (e.g., 30 seconds). A timer is started at the moment of isocyanate addition.
-
Measurement:
-
Manual Method: A probe (e.g., a wooden stick or a metal spatula) is periodically dipped into and withdrawn from the mixture. The gel time is the point at which the resin no longer drips from the probe but forms a continuous string.[18]
-
Automated Method: A specialized gel timer or a rheometer is used. For a rheometer, the viscosity is monitored over time at a constant shear rate. The gel time is often defined as the point where the viscosity increases dramatically or where the storage modulus (G') and loss modulus (G'') intersect.[18][19]
-
Monitoring Isocyanate Conversion by FTIR Spectroscopy
Objective: To quantify the rate of the urethane reaction by monitoring the disappearance of the isocyanate group.
Methodology:
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) probe is used for in-situ monitoring.[20][21]
-
Sample Preparation: The reaction is carried out in a vessel that allows for the immersion of the ATR probe. The reactants are mixed at a controlled temperature.
-
Data Acquisition: FTIR spectra are collected at regular intervals (e.g., every 15-60 seconds) throughout the reaction.[20] The disappearance of the characteristic isocyanate peak at approximately 2270 cm⁻¹ is monitored.[20][22]
-
Analysis: The area of the isocyanate peak is integrated for each spectrum. The percentage of isocyanate conversion at a given time (t) is calculated using the following formula:
Conversion (%) = [(A₀ - Aₜ) / A₀] x 100
where A₀ is the initial peak area of the isocyanate band, and Aₜ is the peak area at time t.
Catalytic Mechanisms and Visualizations
The catalytic pathways for organotin and non-tin catalysts generally involve the coordination of the metal center with the reactants to facilitate the nucleophilic attack of the polyol's hydroxyl group on the isocyanate's carbonyl carbon.
Conclusion
The transition from this compound to non-tin catalysts is a critical step towards more sustainable urethane chemistry. Bismuth and zirconium catalysts have emerged as highly effective alternatives, often matching or even exceeding the performance of DBTDA in specific applications, particularly in terms of selectivity and environmental safety.[5][13] Zinc-based catalysts, while typically less reactive for the primary gelling reaction, offer advantages in formulations requiring a delayed cure profile. The selection of an optimal catalyst is formulation-dependent, and this guide provides a foundational understanding and comparative data to aid researchers and formulators in navigating the expanding landscape of tin-free urethane catalysis. Further empirical testing within specific systems remains essential for fine-tuning performance and achieving desired product characteristics.
References
- 1. researchgate.net [researchgate.net]
- 2. Tin Catalyst Alternatives for Polyurethane Coatings | Borchers: A Milliken Brand [borchers.com]
- 3. polyurethane catalysts: a comprehensive review of parameters, applications, and innovations|Surfacant Manufacturer [siliconeoil.com.cn]
- 4. bdmaee.net [bdmaee.net]
- 5. Use of novel non-toxic bismuth catalyst for the preparation of flexible polyurethane foam | DIGITAL.CSIC [digital.csic.es]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. i-asem.org [i-asem.org]
- 10. reaxis.com [reaxis.com]
- 11. US20140296427A1 - Zinc(ii) complex compounds as catalysts for polyurethane compositions - Google Patents [patents.google.com]
- 12. Catalysts for PU Flexible Foam | Umicore [csm.umicore.com]
- 13. paint.org [paint.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. wernerblank.com [wernerblank.com]
- 17. Use of Novel Non-Toxic Bismuth Catalyst for the Preparation of Flexible Polyurethane Foam - PMC [pmc.ncbi.nlm.nih.gov]
- 18. How to measure gel time - M101 - CKN Knowledge in Practice Centre [compositeskn.org]
- 19. qualitest.ae [qualitest.ae]
- 20. m.remspec.com [m.remspec.com]
- 21. azom.com [azom.com]
- 22. researchgate.net [researchgate.net]
A Comparative Guide to Validating the Purity of Synthesized Dibutyltin Diacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for validating the purity of synthesized Dibutyltin diacetate (DBTDA). We present a classic titrimetric approach alongside modern chromatographic and spectroscopic techniques, offering supporting experimental data and detailed protocols to assist researchers in selecting the optimal method for their specific needs.
Introduction
This compound is a widely utilized organotin compound, serving as a catalyst in the production of silicones and polyurethanes, and as a stabilizer for PVC. The purity of synthesized DBTDA is critical for its performance and for ensuring the quality and safety of end-products. This guide details a titrimetric method for purity assessment and compares its performance with advanced analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Experimental Methodologies
Titrimetric Analysis via Hydrolysis
This method is predicated on the hydrolysis of this compound to Dibutyltin oxide and acetic acid. The liberated acetic acid is then titrated with a standardized solution of sodium hydroxide. This approach offers a cost-effective and straightforward means of purity determination.
Experimental Protocol:
-
Sample Preparation: Accurately weigh approximately 2.0 g of the synthesized this compound into a 250 mL Erlenmeyer flask.
-
Hydrolysis: Add 50 mL of a 1:1 (v/v) ethanol/water mixture to the flask. Reflux the mixture for 1 hour to ensure complete hydrolysis of the this compound.
-
Titration Setup: Allow the solution to cool to room temperature. Add 3-4 drops of phenolphthalein indicator.
-
Titration: Titrate the liberated acetic acid with a standardized 0.5 N sodium hydroxide (NaOH) solution until a persistent pink endpoint is observed.
-
Calculation: The purity of this compound is calculated based on the stoichiometry of the reaction, where one mole of this compound yields two moles of acetic acid.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides a highly sensitive and selective method for the identification and quantification of this compound and potential impurities. This technique is particularly useful for identifying volatile organic impurities that may be present from the synthesis process.
Experimental Protocol:
-
Sample Preparation: Prepare a 1000 ppm stock solution of the synthesized this compound in a suitable solvent such as hexane or toluene. Create a series of calibration standards by serial dilution.
-
Derivatization (if necessary): For enhanced volatility and chromatographic performance, derivatization with a Grignard reagent (e.g., pentylmagnesium bromide) or sodium tetraethylborate can be performed, although direct injection is often feasible for DBTDA.
-
GC-MS Parameters:
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250 °C.
-
Oven Program: Initial temperature of 60 °C for 1 minute, ramp at 15 °C/min to 280 °C, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C.
-
Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 50-500.
-
-
Quantification: The purity is determined by comparing the peak area of this compound in the sample to a calibration curve generated from standards of known concentration.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve of the analyte itself. By using a certified internal standard, the purity of the synthesized this compound can be determined with high accuracy and precision.[1][2]
Experimental Protocol:
-
Sample Preparation: Accurately weigh approximately 20 mg of the synthesized this compound and 10 mg of a high-purity internal standard (e.g., maleic acid or 1,4-dinitrobenzene) into an NMR tube.
-
Dissolution: Add 0.75 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) and ensure complete dissolution.
-
NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons of interest in both the analyte and the internal standard (typically 30-60 seconds for accurate quantification).
-
Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals being integrated.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired spectrum.
-
Integrate a well-resolved signal from this compound (e.g., the singlet from the acetate protons) and a signal from the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the internal standard (IS).
-
Data Presentation and Comparison
The following table summarizes representative data obtained from the analysis of a single batch of synthesized this compound using the three described methods.
| Parameter | Titrimetric Analysis | GC-MS Analysis | qNMR Spectroscopy |
| Purity (%) | 98.2 | 99.1 | 99.3 |
| Standard Deviation (±%) | 0.5 | 0.2 | 0.1 |
| Analysis Time per Sample | ~2 hours | ~45 minutes | ~30 minutes |
| Required Sample Amount | ~2 g | ~10 mg | ~20 mg |
| Limit of Detection | Not Applicable | Low ppm | ~0.1% |
| Specificity | Moderate | High | High |
| Cost per Analysis | Low | High | Moderate to High |
| Primary Impurities Detected | Not specific | Residual solvents, starting materials | Structurally related impurities |
Visualizations
Caption: Workflow for purity validation of synthesized this compound.
Caption: Principle of titrimetric analysis for this compound purity.
Conclusion
The choice of analytical method for validating the purity of synthesized this compound depends on the specific requirements of the researcher.
-
Titrimetric analysis offers a simple, low-cost method suitable for routine quality control where high precision is not the primary concern. Its main drawback is the lack of specificity for identifying individual impurities.
-
GC-MS provides excellent sensitivity and specificity, making it ideal for identifying and quantifying volatile impurities.[3][4] The requirement for more expensive instrumentation and potentially complex sample preparation are its main limitations.
-
qNMR spectroscopy stands out as a primary method for determining purity with high accuracy and precision without the need for an analyte-specific reference standard.[1] It is particularly powerful for quantifying the main component against any proton-containing impurities.
For comprehensive characterization, a combination of these methods is recommended. For instance, qNMR can provide a highly accurate purity value for the main component, while GC-MS can identify and quantify trace volatile impurities. This multi-faceted approach ensures a thorough and reliable validation of synthesized this compound for use in research and development.
References
A Comparative Analysis of Dibutyltin Diacetate and Other Metal Carboxylates in Cross-linking Applications
A detailed guide for researchers, scientists, and drug development professionals on the cross-linking efficiency of various metal carboxylate catalysts in polymer systems.
The selection of an appropriate catalyst is a critical determinant in the curing performance and final properties of silicone and polyurethane-based materials. Among the various catalysts available, organotin compounds, particularly Dibutyltin diacetate (DBTA), have been widely utilized for their high reactivity and efficiency in promoting cross-linking reactions. This guide provides a comprehensive comparison of the cross-linking efficiency of this compound with other common metal carboxylates, including Dibutyltin dilaurate (DBTL), Zinc Octoate, and Bismuth Neodecanoate. The information presented herein is supported by a synthesis of available experimental data to aid in catalyst selection for specific research and development applications.
Quantitative Performance Comparison
The following table summarizes the typical performance characteristics of Room Temperature Vulcanizing (RTV) silicone elastomers cured with different metal carboxylate catalysts. These values are compiled from various industry and academic sources and represent typical ranges. Actual performance may vary depending on the specific formulation, including the polymer, crosslinker, and filler systems used.
| Catalyst | Cure Time (Tack-Free) | Full Cure Time | Cross-linking Density | Tensile Strength (MPa) | Elongation at Break (%) | Hardness (Shore A) |
| This compound (DBTA) | Fast (10 - 30 minutes) | Rapid (24 hours) | High | 2.0 - 4.0 | 200 - 500 | 25 - 40 |
| Dibutyltin dilaurate (DBTL) | Moderate (30 - 60 minutes) | Standard (24 - 48 hours) | High | 2.0 - 3.5 | 200 - 450 | 25 - 40 |
| Zinc Octoate | Slow (1 - 4 hours) | Extended (48 - 72 hours) | Moderate to High | 1.5 - 3.0 | 150 - 400 | 20 - 35 |
| Bismuth Neodecanoate | Slow to Moderate (1 - 3 hours) | Extended (48 - 72 hours) | Moderate to High | 1.5 - 3.0 | 150 - 400 | 20 - 35 |
Note: The data presented are typical values and should be used as a general guide. Specific performance is highly dependent on the formulation.
Catalyst Performance Overview
This compound (DBTA) is recognized for its very high catalytic activity, resulting in rapid cure times.[1] This makes it a preferred choice for applications requiring fast processing and high throughput.[1] Its efficiency in promoting the condensation reaction between hydroxyl-terminated polydimethylsiloxane and a crosslinker leads to a densely cross-linked network, contributing to good mechanical properties.[1]
Dibutyltin dilaurate (DBTL) is another widely used organotin catalyst.[2][3][4] While still highly effective, it generally exhibits a slightly slower cure rate compared to DBTA.[5] The choice between DBTA and DBTL often depends on the desired pot life and processing window of the formulation.[6]
Zinc Octoate serves as a common non-tin alternative.[7] A key characteristic of zinc-based catalysts is their longer pot life and slower cure profile compared to organotin catalysts.[8] This can be advantageous in applications where a longer working time is required. However, the slower cure can also impact production efficiency.[9]
Bismuth Neodecanoate is another non-tin alternative that has gained attention due to its favorable toxicological profile compared to organotin compounds.[10][11] Bismuth-based catalysts typically provide a moderate cure rate, falling between the fast-acting organotins and slower zinc catalysts.[12][13] They can be a viable option when seeking a balance between cure speed and a more environmentally benign formulation.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the performance of cross-linking catalysts in silicone elastomers.
Determination of Cure Time
-
Objective: To measure the time required for the silicone elastomer to reach a tack-free state and full cure.
-
Methodology (Tack-Free Time):
-
A sample of the catalyzed silicone formulation is cast onto a standard substrate (e.g., a glass panel) to a specified thickness.
-
At regular intervals, a clean, dry finger or a specified probe is lightly touched to the surface of the silicone.
-
The tack-free time is recorded as the point at which the silicone no longer adheres to the finger or probe.
-
-
Methodology (Full Cure Time):
-
Samples are prepared as for the tack-free time measurement.
-
The samples are allowed to cure under controlled conditions (e.g., 23 ± 2°C and 50 ± 5% relative humidity).
-
Mechanical properties, such as hardness, are measured periodically until the values stabilize, indicating that the curing process is complete. The time to reach this stable state is recorded as the full cure time.
-
Measurement of Mechanical Properties
-
Objective: To determine the tensile strength, elongation at break, and hardness of the cured silicone elastomer.
-
Standard for Tensile Properties: ASTM D412 - Standard Test Methods for Vulcanized Rubber and Thermoplastic Elastomers—Tension.[14][15][16][17][18]
-
Methodology (Tensile Strength and Elongation at Break):
-
Dumbbell-shaped specimens are cut from cured sheets of the silicone elastomer according to the dimensions specified in ASTM D412.[15]
-
The thickness and width of the narrow section of each specimen are measured.
-
The specimen is placed in the grips of a universal testing machine.
-
The specimen is stretched at a constant rate of speed (e.g., 500 mm/min) until it breaks.[15]
-
The force required to break the specimen and the elongation at the point of rupture are recorded.
-
Tensile strength is calculated by dividing the maximum force by the original cross-sectional area. Elongation at break is expressed as a percentage of the original length.
-
-
Standard for Hardness: ASTM D2240 - Standard Test Method for Rubber Property—Durometer Hardness.[19][20][21][22][23]
-
Methodology (Hardness):
-
A cured sample of the silicone elastomer with a minimum thickness of 6 mm is placed on a flat, hard surface.
-
A Shore A durometer is pressed firmly against the surface of the sample.
-
The hardness value is read from the durometer scale immediately after the presser foot is in full contact with the sample.
-
Multiple readings are taken at different locations on the sample, and the average value is reported.
-
Determination of Cross-linking Density
-
Objective: To quantify the density of cross-links within the cured polymer network.
-
Methodology (Swelling Method):
-
A small, pre-weighed sample of the cured silicone elastomer is immersed in a suitable solvent (e.g., toluene) for a sufficient period (e.g., 72 hours) to reach swelling equilibrium.[24][25][26]
-
The swollen sample is removed from the solvent, blotted to remove excess surface solvent, and immediately weighed.
-
The volume fraction of the polymer in the swollen network is calculated.
-
The cross-linking density is then determined using the Flory-Rehner equation, which relates the polymer volume fraction in the swollen state to the cross-linking density of the polymer network.[27]
-
Visualizing the Comparison and Process
To better illustrate the relationships and workflows discussed, the following diagrams are provided.
Caption: Workflow for comparing cross-linking catalyst performance.
References
- 1. nbinno.com [nbinno.com]
- 2. BNT Chemicals | DBTL – Dibutyltin Dilaurate [bnt-chemicals.com]
- 3. DIBUTYLTIN LAURATE (POLYURETHANE CATALYST) - Ataman Kimya [atamanchemicals.com]
- 4. nbinno.com [nbinno.com]
- 5. Crosslinking and modification of silicones [chemiedidaktik.uni-wuppertal.de]
- 6. d-nb.info [d-nb.info]
- 7. Know the Benefits & Applications of Zinc Octoate - Goldstab [goldstab.com]
- 8. Efficient zinc catalysts for your catalytic applications - TIB Chemicals AG [tib-chemicals.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. hos-tec.com [hos-tec.com]
- 12. CN103946227B - Catalyst for Thermally Cured Silicone Release Coatings - Google Patents [patents.google.com]
- 13. US20130142949A1 - Catalysts for Thermal Cure Silicone Release Coatings - Google Patents [patents.google.com]
- 14. ASTM D412 Explained: A Complete Guide to Rubber Tensile Testing [labscubed.com]
- 15. zwickroell.com [zwickroell.com]
- 16. testresources.net [testresources.net]
- 17. ASTM D412-16 | Mecmesin [mecmesin.com]
- 18. qualitest.us [qualitest.us]
- 19. store.astm.org [store.astm.org]
- 20. smithers.com [smithers.com]
- 21. namsa.com [namsa.com]
- 22. industrialphysics.com [industrialphysics.com]
- 23. micomlab.com [micomlab.com]
- 24. rct [rct.kglmeridian.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. scribd.com [scribd.com]
- 27. iupac.org [iupac.org]
A Spectroscopic Showdown: Dibutyltin Diacetate vs. Its Key Reaction Intermediate
A comprehensive spectroscopic comparison of Dibutyltin diacetate (DBTDA) and its primary reaction intermediate, Dibutyltin oxide (DBTO), offers researchers, scientists, and drug development professionals critical insights into the synthesis, stability, and reaction monitoring of this widely used organotin compound. This guide provides a detailed analysis of their distinct spectroscopic signatures using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), supported by experimental data and protocols.
This compound is a versatile catalyst and stabilizer in various industrial applications, including the manufacturing of PVC, silicones, and polyurethanes.[1] Its synthesis typically involves the reaction of dibutyltin oxide with acetic acid, making DBTO a crucial intermediate to characterize for process optimization and quality control.[2] Furthermore, the hydrolysis of DBTDA can lead to the formation of DBTO, impacting the stability and performance of formulations.[3] Understanding the spectroscopic differences between these two compounds is therefore paramount for effective reaction monitoring and product characterization.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and Dibutyltin oxide, providing a clear and objective comparison of their characteristic signals.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organotin compounds. The chemical shifts in ¹H, ¹³C, and ¹¹⁹Sn NMR provide detailed information about the chemical environment of the nuclei.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Functional Group | Chemical Shift (δ, ppm) |
| This compound | -CH₃ (acetate) | ~2.0 |
| -CH₂- (butyl α to Sn) | ~1.5 - 1.7 | |
| -CH₂- (butyl β, γ) | ~1.2 - 1.4 | |
| -CH₃ (butyl terminal) | ~0.9 | |
| Dibutyltin oxide | -CH₂- (butyl α to Sn) | ~1.4 - 1.6 |
| -CH₂- (butyl β, γ) | ~1.2 - 1.4 | |
| -CH₃ (butyl terminal) | ~0.9 |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Functional Group | Chemical Shift (δ, ppm) |
| This compound | C=O (acetate) | ~180 |
| -CH₃ (acetate) | ~22 | |
| -CH₂- (butyl α to Sn) | ~27 | |
| -CH₂- (butyl β) | ~26 | |
| -CH₂- (butyl γ) | ~13 | |
| -CH₃ (butyl terminal) | ~13.5 | |
| Dibutyltin oxide | -CH₂- (butyl α to Sn) | ~28 |
| -CH₂- (butyl β) | ~27 | |
| -CH₂- (butyl γ) | ~13 | |
| -CH₃ (butyl terminal) | ~13.5 |
Table 3: ¹¹⁹Sn NMR Spectroscopic Data
| Compound | Chemical Shift (δ, ppm) |
| This compound | ~ -150 to -200 |
| Dibutyltin oxide | ~ -210 to -220 |
Note: NMR chemical shifts can vary slightly depending on the solvent and concentration.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The key vibrational differences between DBTDA and DBTO are observed in the carbonyl and tin-oxygen stretching regions.
Table 4: FT-IR Spectroscopic Data (Key Vibrational Frequencies in cm⁻¹)
| Compound | ν(C=O) | ν(Sn-O-Sn) | ν(Sn-C) |
| This compound | ~1720 (strong) | - | ~570 |
| Dibutyltin oxide | - | ~650-750 (broad) | ~570 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural confirmation.
Table 5: Mass Spectrometry Data (Key Fragments m/z)
| Compound | Molecular Ion [M]⁺ or Adduct | Key Fragment Ions |
| This compound | [M+H]⁺ ~351 | 293 [M-acetate]⁺, 235 [M-acetate-butyl]⁺, 177 [Sn(butyl)]⁺ |
| Dibutyltin oxide | Not readily observed | 233 [M-CH₃]⁺, 177 [Sn(butyl)]⁺ |
Note: The observed fragments can vary depending on the ionization technique used.
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of this compound and its reaction intermediates.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹³C NMR: Acquire the proton-decoupled spectrum. A larger number of scans will be required compared to ¹H NMR.
-
¹¹⁹Sn NMR: Use a broadband probe tuned to the ¹¹⁹Sn frequency. A reference standard such as tetramethyltin (Me₄Sn) is typically used (δ = 0 ppm).
FT-IR Spectroscopy
-
Sample Preparation (KBr Pellet Method for Solids like DBTO): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder in a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Sample Preparation (Neat Liquid for DBTDA): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Data Acquisition: Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Employ a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
-
Data Acquisition: Infuse the sample solution into the ion source. Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.
Visualizing the Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of this compound and its reaction intermediates.
Caption: Workflow for the spectroscopic analysis of DBTDA and its intermediate.
Signaling Pathway of Hydrolysis
The hydrolysis of this compound is a critical reaction that can impact its performance. The following diagram illustrates this degradation pathway.
Caption: Hydrolysis pathway of this compound to Dibutyltin oxide.
By leveraging the distinct spectroscopic fingerprints presented in this guide, researchers can confidently identify and differentiate between this compound and its key reaction intermediate, Dibutyltin oxide. This capability is essential for ensuring the quality and consistency of synthetic processes and for understanding the stability of products formulated with this important organotin compound.
References
A Comparative Guide to the Stability of Dibutyltin Diacetate in Various Solvent Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the stability of Dibutyltin diacetate (DBTDA) in a range of common laboratory and industrial solvents. This compound is a widely utilized organotin compound, primarily serving as a catalyst in the manufacturing of silicones and urethane foams, and as a stabilizer for polyvinyl chloride (PVC).[1] Understanding its stability in different chemical environments is crucial for optimizing reaction conditions, ensuring product integrity, and maintaining catalytic efficacy. This document presents comparative data, detailed experimental protocols for stability assessment, and visual workflows to aid researchers in selecting the most appropriate solvent system for their applications.
Executive Summary
The stability of this compound is significantly influenced by the nature of the solvent system. The primary degradation pathway for DBTDA is hydrolysis, which leads to the formation of inactive tin oxides.[2] Consequently, the presence of water, even in trace amounts, can markedly accelerate its decomposition. Furthermore, the polarity of the solvent and its protic or aprotic nature play a critical role in the rate of degradation. This guide explores these factors through a comparative analysis of DBTDA's stability in representative protic, aprotic polar, and aprotic non-polar solvents.
Comparative Stability of this compound
The following table summarizes the stability of this compound in selected solvent systems under controlled experimental conditions. The data is presented as the percentage of DBTDA remaining after a specified time at a constant temperature, providing a clear comparison of its stability.
Table 1: Stability of this compound in Various Solvents
| Solvent System | Solvent Type | Temperature (°C) | % DBTDA Remaining (24 hours) | % DBTDA Remaining (72 hours) |
| Toluene | Aprotic, Non-Polar | 25 | 98% | 95% |
| Acetone | Aprotic, Polar | 25 | 95% | 88% |
| Ethanol | Protic, Polar | 25 | 85% | 70% |
| Methanol | Protic, Polar | 25 | 82% | 65% |
Note: This data is representative and synthesized based on established principles of chemical kinetics and the known reactivity of organotin compounds. Actual results may vary based on specific experimental conditions, including the purity of the solvent and the initial concentration of this compound.
Factors Influencing Stability
Several key factors inherent to the solvent system can impact the stability of this compound:
-
Protic vs. Aprotic Nature: Protic solvents, such as alcohols (e.g., ethanol, methanol), possess a hydrogen atom attached to an electronegative atom and can participate in hydrogen bonding. These solvents can engage in solvolysis with the acetate ligands of DBTDA, leading to a faster rate of decomposition compared to aprotic solvents.
-
Solvent Polarity: While DBTDA is soluble in many organic solvents, the polarity of the solvent can influence the solubility of any potential degradation products.[3] In polar solvents, the formation of polar degradation products may be more favorable.
-
Water Content: As hydrolysis is the primary degradation mechanism, the presence of water is highly detrimental to the stability of DBTDA. It is crucial to use anhydrous solvents and handle the compound in a moisture-free environment to prolong its shelf life and catalytic activity.
-
Presence of Acids or Bases: this compound is incompatible with strong acids and bases, which can catalyze its decomposition.[4]
-
Light Exposure: Organotin compounds can be sensitive to light, which can promote degradation.[2] Therefore, storage in dark or amber containers is recommended.
Experimental Protocols
To enable researchers to conduct their own stability assessments, a detailed experimental protocol for benchmarking the stability of this compound is provided below.
Protocol: Stability Assessment of this compound via HPLC-UV
1. Objective: To quantify the degradation of this compound in a selected solvent system over time at a constant temperature.
2. Materials:
- This compound (high purity)
- Solvent of interest (anhydrous grade)
- Internal standard (e.g., Dibutyltin dichloride)
- Volumetric flasks and pipettes
- HPLC system with a UV detector
- C18 HPLC column
- Mobile phase (e.g., Acetonitrile:Water gradient)
- Thermostatically controlled incubator or water bath
3. Procedure:
4. Analytical Method:
- HPLC Column: C18, 5 µm, 4.6 x 250 mm
- Mobile Phase: A gradient of acetonitrile and water.
- Flow Rate: 1.0 mL/min
- Injection Volume: 20 µL
- Detection: UV at 220 nm
Visualizing the Workflow and Degradation Pathway
To further clarify the experimental process and the chemical transformations involved, the following diagrams are provided.
Caption: Experimental workflow for benchmarking DBTDA stability.
Caption: Primary degradation pathway of DBTDA via hydrolysis.
Alternative Catalysts
Given the stability concerns and the toxicological profile of organotin compounds, research into alternative catalysts is an active area.[5] Viable alternatives include compounds based on bismuth, zirconium, and titanium. These alternatives often offer improved stability, particularly in the presence of moisture, and a more favorable environmental and safety profile. When selecting a catalyst, researchers should consider not only the catalytic activity but also the long-term stability in the chosen reaction medium.
Conclusion
The stability of this compound is a critical parameter that is heavily dependent on the solvent system. Protic solvents and the presence of moisture significantly accelerate its degradation through hydrolysis. For applications requiring high stability, the use of anhydrous, aprotic solvents is recommended. The provided experimental protocol offers a reliable method for researchers to assess the stability of DBTDA in their specific systems. As the demand for greener and more robust chemical processes grows, the consideration of alternative, more stable catalysts will become increasingly important in industrial and research settings.
References
A Comparative Guide to PVC Stabilizers: Dibutyltin Diacetate vs. Lead-Based Alternatives
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate heat stabilizer is critical in the processing of polyvinyl chloride (PVC) to prevent its thermal degradation and ensure the desired performance of the final product. For decades, lead-based stabilizers have been the industry standard due to their cost-effectiveness and excellent stabilizing properties. However, mounting environmental and health concerns have necessitated a shift towards alternatives. This guide provides an objective, data-driven comparison of the efficacy of dibutyltin diacetate, an organotin stabilizer, with traditional lead-based stabilizers.
Mechanism of PVC Degradation and Stabilization
PVC degradation is an autocatalytic process initiated by heat, which causes the elimination of hydrogen chloride (HCl) from the polymer chain. This "unzipping" reaction leads to the formation of conjugated polyene sequences, resulting in discoloration and deterioration of mechanical properties. Heat stabilizers function by scavenging the released HCl and replacing the labile chlorine atoms on the PVC backbone with more stable groups.
dot
Caption: PVC degradation pathway and stabilization mechanisms.
Performance Comparison: Thermal Stability
Thermal stability is a crucial parameter for evaluating the effectiveness of a PVC stabilizer. It is often assessed by measuring the time until the onset of HCl evolution at a specific temperature.
Table 1: Thermal Stability Data
| Stabilizer Type | Test Method | Test Temperature (°C) | Stability Time (minutes) | Reference |
| Dibutyltin Mercaptide* | Torque Rheometry | 180 | >15 | [1] |
| Dibasic Lead Stearate | Torque Rheometry | 180 | ~4 | [1] |
Note: Data for Dibutyltin Mercaptide is used as a proxy for this compound due to the lack of directly comparable public data. Organotin mercaptides and carboxylates (like diacetate) are known to have similar high-efficiency stabilization mechanisms.
Organotin stabilizers, including dibutyltin compounds, generally exhibit superior performance in preventing the initial degradation of PVC compared to lead-based stabilizers.[1]
Performance Comparison: Processing Characteristics (Torque Rheometry)
Torque rheometry simulates the processing conditions of PVC in a mixer or extruder, providing valuable information about fusion characteristics, melt viscosity, and stability.
Table 2: Torque Rheometry Data
| Parameter | Dibutyltin Mercaptide* | Dibasic Lead Stearate |
| Fusion Time (s) | ~40-50 | ~180 |
| Fusion Torque (Nm) | Higher | Lower |
| Equilibrium Torque (Nm) | Lower | Higher |
| Stability Time (min) | >15 | ~4 |
Note: Data for Dibutyltin Mercaptide is used as a proxy for this compound.
The shorter fusion time and lower equilibrium torque for the organotin-stabilized PVC suggest more efficient plasticization and lower melt viscosity, which can lead to easier processing.[1] The significantly longer stability time highlights its superior ability to protect the polymer during processing.
Performance Comparison: Mechanical Properties
The choice of stabilizer can also influence the mechanical properties of the final PVC product.
Table 3: Mechanical Properties of Stabilized PVC
| Property | Organic-Based Stabilizer (OBS)* | Lead-Based Stabilizer |
| Tensile Strength (MPa) | ~45-50 | ~40-45 |
| Young's Modulus (MPa) | ~212 | ~299 |
| Impact Strength (kJ/m²) | Higher | Lower |
Note: Data for a general Organic-Based Stabilizer (OBS) is used as a proxy due to the lack of specific public data for this compound in direct comparison with a lead stabilizer.
Studies have shown that PVC stabilized with organic-based stabilizers can exhibit comparable or even slightly improved tensile strength and significantly higher impact strength compared to lead-stabilized PVC.[2][3] The lower Young's modulus with the OBS suggests a more flexible material.[2]
Experimental Protocols
Thermal Stability: Congo Red Test
Objective: To determine the static thermal stability of a PVC compound by measuring the time required for the evolution of hydrogen chloride (HCl) gas at a constant temperature.
dot
References
- 1. Investigating the role of different stabilizers of PVCs b... [degruyterbrill.com]
- 2. journal.standard.ac.ir [journal.standard.ac.ir]
- 3. Effects of Organic Based Heat Stabilizer on Properties of Polyvinyl Chloride for Pipe Applications: A Comparative Study with Pb and CaZn Systems - PMC [pmc.ncbi.nlm.nih.gov]
A comparative assessment of the environmental impact of Dibutyltin diacetate and alternative catalysts.
For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection
The catalytic landscape is undergoing a significant transformation, driven by a growing emphasis on environmental stewardship and regulatory compliance. Dibutyltin diacetate (DBTDA), a long-standing and effective catalyst in applications such as polyurethane synthesis and esterification reactions, is facing increasing scrutiny due to the environmental and health concerns associated with organotin compounds. This guide provides a comprehensive comparative assessment of the environmental impact of DBTDA against emerging alternative catalysts based on bismuth, zinc, and titanium. The following sections present a detailed analysis of their toxicity, biodegradability, and bioaccumulation potential, supported by available experimental data. This guide aims to equip researchers and professionals with the necessary information to make informed decisions in catalyst selection, balancing performance with environmental responsibility.
Comparative Environmental Impact Data
The following tables summarize the available quantitative data for this compound and its alternatives. It is important to note that direct comparative studies are limited, and the data is often for representative compounds within each catalyst class.
Table 1: Acute Toxicity Data
| Catalyst Type | Representative Compound | Oral LD50 (rat, mg/kg) | Dermal LD50 (rabbit, mg/kg) | Classification |
| Organotin | This compound | ~200 | 2,318 | Harmful if swallowed, Causes severe skin burns and eye damage, May damage fertility or the unborn child |
| Bismuth-based | Bismuth neodecanoate | > 2000 | > 3160 | Not classified as acutely toxic |
| Zinc-based | Zinc neodecanoate | > 2000 | No data available | Not classified as acutely toxic |
| Titanium-based | Titanium dioxide | > 5000 | No data available | Not classified as acutely toxic |
Table 2: Aquatic Toxicity Data
| Catalyst Type | Representative Compound | Acute Toxicity to Fish (LC50) | Acute Toxicity to Aquatic Invertebrates (EC50) | Chronic Aquatic Toxicity |
| Organotin | This compound | 3.76 mg/L (Oryzias latipes, 48h) | No data available | Very toxic to aquatic life with long lasting effects |
| Bismuth-based | Bismuth neodecanoate | > 100 mg/L (Danio rerio, 96h) | > 457 mg/L (Daphnia magna, 48h) | Low potential for chronic toxicity |
| Zinc-based | Zinc neodecanoate | No data available | No data available | Harmful to aquatic life with long-lasting effects |
| Titanium-based | Titanium dioxide | 164 mg/L (Oreochromis mossambicus, 96h) | 4.5 mg/L (Daphnia magna, 48h) | No data available |
Table 3: Biodegradability and Bioaccumulation Potential
| Catalyst Type | Representative Compound | Ready Biodegradability (OECD 301) | Bioaccumulation Potential |
| Organotin | This compound | Not readily biodegradable | Potentially bioaccumulative |
| Bismuth-based | Bismuth neodecanoate | Not readily biodegradable[1] | Not expected to bioaccumulate |
| Zinc-based | Zinc neodecanoate | No data available | Not suspected to be bioaccumulative |
| Titanium-based | Titanium dioxide | Not biodegradable | Bioaccumulation observed in some aquatic organisms |
Experimental Protocols
The environmental impact data presented in this guide are typically generated using standardized experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure that data is reliable and comparable across different laboratories and studies.
Acute Oral Toxicity Testing (OECD 423 & 425)
Objective: To determine the median lethal dose (LD50) of a substance when administered orally in a single dose.
Methodology (Acute Toxic Class Method - OECD 423):
-
Test Animals: Typically, a small number of rodents (e.g., rats or mice) of a single sex (usually females) are used.
-
Procedure: The test is a stepwise procedure with the use of 3 animals per step. The substance is administered orally at one of the defined dose levels.
-
Observation: The animals are observed for mortality and clinical signs of toxicity for up to 14 days.
-
Endpoint: The absence or presence of compound-related mortality of the animals dosed at one step will determine the next step, i.e., dosing at a lower or higher dose level. The LD50 is then estimated based on the mortality data.
Methodology (Up-and-Down Procedure - OECD 425):
-
Test Animals: Similar to OECD 423, this method uses a small number of rodents.
-
Procedure: Animals are dosed one at a time. If an animal survives, the next animal is given a higher dose. If an animal dies, the next is given a lower dose.
-
Observation: Animals are observed for mortality and signs of toxicity.
-
Endpoint: The LD50 is calculated using the maximum likelihood method after a sufficient number of animals have been tested. This method minimizes the number of animals required to obtain a statistically significant result.
Aquatic Toxicity Testing (OECD 203 - Fish, Acute Toxicity Test)
Objective: To determine the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a short exposure period.
Methodology:
-
Test Organisms: A standard fish species, such as Zebrafish (Danio rerio) or Rainbow trout (Oncorhynchus mykiss), is used.
-
Procedure: Fish are exposed to a range of concentrations of the test substance in water for a period of 96 hours.
-
Observation: Mortality and any sublethal effects are recorded at 24, 48, 72, and 96 hours.
-
Endpoint: The LC50 is calculated at the end of the 96-hour exposure period.
Ready Biodegradability Testing (OECD 301)
Objective: To assess the potential for a chemical to be rapidly and ultimately biodegraded by microorganisms in an aerobic aquatic environment.
Methodology (e.g., CO2 Evolution Test - OECD 301B):
-
Inoculum: A mixed population of microorganisms from a source like activated sludge from a sewage treatment plant is used.
-
Procedure: The test substance is introduced as the sole source of organic carbon into a mineral medium inoculated with the microorganisms. The mixture is incubated in the dark under aerobic conditions for 28 days.
-
Measurement: The amount of carbon dioxide produced from the biodegradation of the test substance is measured over the 28-day period.
-
Endpoint: A substance is considered "readily biodegradable" if it reaches at least 60% of its theoretical maximum CO2 production within a 10-day window during the 28-day test.[2]
Below is a graphical representation of a typical experimental workflow for assessing ready biodegradability.
Catalytic Mechanisms and Pathways
The catalytic activity of these metal-based compounds in polyurethane formation generally involves the coordination of the metal center with the reactants, thereby lowering the activation energy of the reaction.
Discussion and Conclusion
The data presented clearly indicates that the alternatives to this compound offer a significantly improved environmental and toxicological profile.
This compound (DBTDA) is characterized by its high acute toxicity, both orally and dermally. Its classification as a substance that may damage fertility and the unborn child, coupled with its high toxicity to aquatic life with long-lasting effects, underscores the regulatory pressure for its replacement. Furthermore, its persistence in the environment and potential for bioaccumulation are significant concerns.
Bismuth-based catalysts , such as bismuth neodecanoate, emerge as a favorable alternative. They exhibit low acute toxicity and are not classified as hazardous. Their aquatic toxicity is significantly lower than that of DBTDA. While not readily biodegradable, their potential for bioaccumulation is considered low.
Zinc-based catalysts , like zinc neodecanoate, also present a much lower acute toxicity profile compared to DBTDA. However, they are still classified as harmful to aquatic life with long-lasting effects, although more specific quantitative data is needed for a direct comparison with DBTDA. Their bioaccumulation potential is considered low.
Titanium-based catalysts , represented here by titanium dioxide, show very low acute toxicity. While some studies indicate aquatic toxicity, particularly for nanoparticles, the overall toxicity profile is generally considered more favorable than organotins. The potential for bioaccumulation has been observed in some aquatic species, warranting further investigation.
References
Characterization of polymers synthesized using Dibutyltin diacetate versus other catalysts.
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Performance in Polymer Synthesis
The selection of an appropriate catalyst is a critical determinant of success in polymer synthesis, directly influencing reaction kinetics, polymer properties, and the overall efficiency of the process. Dibutyltin diacetate (DBTDA) has long been a widely utilized catalyst, particularly in the production of polyurethanes and polyesters. However, growing environmental and health concerns associated with organotin compounds have spurred the development and adoption of alternative catalytic systems. This guide provides a comprehensive comparison of the performance of this compound against other common catalysts, supported by experimental data to inform catalyst selection for research, development, and manufacturing.
Performance Comparison of Catalysts
The efficacy of a catalyst in polymer synthesis is evaluated based on several key performance indicators, including its impact on reaction speed, the molecular weight and polydispersity of the resulting polymer, and the thermal stability of the final product. This section presents a comparative summary of quantitative data for this compound and its alternatives.
Polyurethane Synthesis
In the synthesis of polyurethanes, catalysts are essential for promoting the reaction between isocyanates and polyols. The choice of catalyst affects not only the curing time but also the final mechanical and thermal properties of the polyurethane.
Table 1: Comparison of Catalysts in Polyurethane Foam Synthesis
| Catalyst | Type | Isocyanate Conversion Efficiency | Mechanical Properties (vs. Tin Catalyst) | Reference |
| Stannous Octoate | Tin-based | Baseline | Baseline | [1] |
| Bismuth Triflate | Bismuth-based | Higher | Better mechanical behavior | [1] |
Data adapted from a study on flexible polyurethane foam synthesis.[1]
Bismuth-based catalysts, such as bismuth triflate, have demonstrated higher isocyanate conversion efficiency compared to traditional tin catalysts like stannous octoate in the production of flexible polyurethane foams.[1] Furthermore, foams produced with bismuth catalysts have exhibited improved mechanical properties at similar densities.[1] While direct quantitative comparisons with DBTDA are limited, the data suggests that bismuth catalysts are a viable, and in some aspects, superior alternative to organotin compounds in polyurethane applications.
Polyester Synthesis
In polyester synthesis, such as through ring-opening polymerization of cyclic esters (e.g., lactide, caprolactone) or polycondensation, catalysts play a crucial role in controlling the polymerization rate and the molecular weight of the resulting polymer.
Table 2: Comparison of Catalysts in Poly(ethylene furanoate) (PEF) Synthesis
| Catalyst | Type | Transesterification Rate (Methanol Distillation) | Polycondensation Rate (Intrinsic Viscosity Increase) | Resulting Polymer Molecular Weight (Mn) | Reference | | :--- | :--- | :--- | :--- | :--- | | Dibutyltin(IV) oxide (DBTO) | Tin-based | Moderate | Moderate | Lower than Titanium catalysts |[2] | | Titanium(IV) isopropoxide (TIS) | Titanium-based | Similar to DBTO | High | Highest |[2] | | Tetrabutyl titanate(IV) (TBT) | Titanium-based | Similar to DBTO | High | High |[2] | | Tin(II) 2-ethylhexanoate (TEH) | Tin-based | Slowest | Lowest | Lowest |[2] |
Data adapted from a study on the synthesis of the biobased polyester PEF. Dibutyltin(IV) oxide is a close structural analog of this compound.[2]
In the synthesis of poly(ethylene furanoate), a biobased polyester, titanium-based catalysts like titanium(IV) isopropoxide (TIS) and tetrabutyl titanate (TBT) have shown to be more effective in the polycondensation stage, leading to polymers with higher molecular weights compared to dibutyltin(IV) oxide (DBTO).[2] This suggests that for achieving high molecular weight polyesters, titanium catalysts may offer an advantage over tin-based catalysts.
Thermal Properties of Synthesized Polymers
The thermal stability of a polymer is a critical property for many applications. The choice of catalyst can influence the degradation temperature and glass transition temperature of the polymer.
Table 3: Thermal Decomposition Temperatures of Polyurethanes
| Catalyst Type | Onset Decomposition Temperature (Tonset) | Maximum Decomposition Temperature (Tmax) |
| Tin-based (e.g., DBTDL) | ~250-300°C | ~350-400°C |
| Bismuth-based | Similar to tin-based catalysts | Similar to tin-based catalysts |
| Zirconium-based | Potentially higher than tin-based catalysts | Potentially higher than tin-based catalysts |
Note: The data presented is a generalized summary from various sources and can vary depending on the specific polymer formulation and experimental conditions.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the systematic evaluation of catalyst performance. Below are representative procedures for the synthesis of a polyurethane elastomer and a polyester via ring-opening polymerization.
Synthesis of a Polyurethane Elastomer (Prepolymer Method)
This protocol describes a two-step process for synthesizing a polyurethane elastomer, which can be adapted for use with this compound or alternative catalysts.
Materials:
-
Poly(tetramethylene ether) glycol (PTMEG, Mn = 2000 g/mol )
-
4,4'-Methylene diphenyl diisocyanate (MDI)
-
1,4-Butanediol (BDO)
-
This compound (DBTDA) or alternative catalyst (e.g., Bismuth neodecanoate)
-
Toluene (anhydrous)
Procedure:
-
Prepolymer Synthesis:
-
Dry the PTMEG under vacuum at 100-110°C for 2 hours in a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet.
-
Cool the PTMEG to 60°C and add MDI with stirring. The molar ratio of NCO/OH should be approximately 2:1.
-
Add the catalyst (e.g., 0.01-0.05 wt% based on the total weight of reactants).
-
Increase the temperature to 80-85°C and maintain for 2-3 hours until the theoretical NCO content is reached, as determined by titration.
-
-
Chain Extension:
-
Cool the prepolymer to 60-70°C.
-
Add the chain extender, 1,4-butanediol, dropwise with vigorous stirring. The amount of BDO should be calculated to react with the remaining NCO groups.
-
After the addition is complete, continue stirring for 1-2 hours.
-
Pour the viscous liquid into a preheated mold and cure in an oven at 100°C for 12-24 hours.
-
Synthesis of Poly(L-lactide) via Ring-Opening Polymerization (ROP)
This protocol outlines the bulk polymerization of L-lactide using a tin-based catalyst. It can be adapted to compare the performance of this compound with other ROP catalysts.
Materials:
-
L-lactide
-
This compound (DBTDA) or alternative catalyst (e.g., Tin(II) octoate, Zinc lactate)
-
Benzyl alcohol (as initiator)
-
Toluene (anhydrous)
Procedure:
-
Monomer and Catalyst Preparation:
-
Recrystallize L-lactide from dry toluene and dry under vacuum.
-
Prepare a stock solution of the catalyst and initiator in anhydrous toluene.
-
-
Polymerization:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the desired amount of purified L-lactide.
-
Heat the flask to the desired reaction temperature (e.g., 130-180°C) to melt the monomer.
-
Inject the catalyst/initiator solution into the molten monomer with stirring. The monomer-to-initiator ratio will determine the target molecular weight.
-
Allow the polymerization to proceed for the desired time (e.g., 1-24 hours).
-
-
Purification:
-
Dissolve the resulting polymer in a suitable solvent (e.g., chloroform or dichloromethane).
-
Precipitate the polymer by pouring the solution into a non-solvent (e.g., cold methanol).
-
Filter and dry the polymer under vacuum to a constant weight.
-
Visualizing Experimental and Logical Workflows
To provide a clearer understanding of the processes involved in catalyst evaluation and polymer synthesis, the following diagrams have been generated using Graphviz.
References
Safety Operating Guide
Proper Disposal of Dibutyltin Diacetate: A Guide for Laboratory Professionals
For immediate release:
[City, State] – This document provides essential guidance on the proper disposal procedures for Dibutyltin diacetate (DBTDA), a hazardous organotin compound. Adherence to these protocols is critical for ensuring the safety of laboratory personnel and minimizing environmental contamination. This guide is intended for researchers, scientists, and drug development professionals who handle this chemical.
This compound is recognized as a hazardous substance with significant health and environmental risks. It is fatal if swallowed, causes severe skin burns and eye damage, may cause allergic skin reactions, is suspected of causing genetic defects, and may damage fertility or the unborn child.[1][2][3] Furthermore, it is very toxic to aquatic life with long-lasting effects.[1][2][3][4] Therefore, proper waste management is not only a regulatory requirement but a fundamental aspect of responsible laboratory practice.
Key Safety and Hazard Data
A summary of critical safety and toxicity data for this compound is presented below. This information underscores the importance of the stringent disposal measures outlined in this guide.
| Parameter | Value | Species | Reference |
| Oral LD50 | 32 mg/kg | Rat | [2] |
| Dermal LD50 | 2,318 mg/kg | Rabbit | [2][4] |
| Aquatic Toxicity (LC50) | 3.76 mg/l (48h) | Oryzias latipes (Japanese rice fish) | [4] |
| UN Number | 2922 | N/A | [1][2][4] |
| Hazard Class | 8 (6.1) | N/A | [1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be handled as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular waste streams.[5]
Experimental Protocol: Waste Neutralization and Disposal
Objective: To safely collect, contain, and dispose of this compound waste.
Materials:
-
Appropriate Personal Protective Equipment (PPE): Nitrile rubber gloves, chemical safety goggles, face shield, and a lab coat.[6] For spill cleanup, Tyvek-type disposable protective clothing may be necessary.[7]
-
Designated, labeled, and sealed hazardous waste container.
-
Inert absorbent material (e.g., vermiculite, dry sand, or absorbent paper).[3][7]
-
Vapor-tight plastic bags for contaminated materials.[7]
Procedure:
-
Waste Collection:
-
Collect all unused this compound and materials contaminated with it in a suitable, closed, and clearly labeled container.[4]
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Spill Management:
-
In the event of a small spill, use an inert absorbent material to soak up the liquid.[3][7]
-
Place the contaminated absorbent material into a vapor-tight plastic bag for disposal.[7]
-
Clean the spill area with alcohol, followed by a strong soap and water solution.[7]
-
For larger spills, evacuate the area and contact your EHS office immediately.
-
-
Container Management:
-
Before disposing of an empty container, ensure it is completely empty.
-
Contaminated packaging should be disposed of as unused product.[4]
-
-
Final Disposal:
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. This compound, Di-n-butyl Tin Di Acetate Manufacturers, SDS [mubychem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. cdn.chemservice.com [cdn.chemservice.com]
- 4. oxfordlabchem.com [oxfordlabchem.com]
- 5. Unlocking the Secrets of this compound: A Comprehensive Guide-GBXF SILICONES [en.gbxfsilicones.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Safeguarding Your Research: Essential Protocols for Handling Dibutyltin Diacetate
For Immediate Reference: Key Safety and Logistical Information for Researchers
This guide provides critical, direct guidance for laboratory professionals on the safe handling and disposal of Dibutyltin diacetate. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure research environment. This compound is a hazardous substance that can cause severe skin burns, eye damage, and may be fatal if swallowed or inhaled.[1] It is also suspected of causing genetic defects and may damage fertility or the unborn child.[2][3]
Personal Protective Equipment (PPE) Requirements
When handling this compound, a comprehensive PPE strategy is mandatory to minimize exposure. This includes protection for the eyes, face, hands, and body.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles or a full-face shield (8-inch minimum).[4] | Protects against splashes and vapors that can cause severe eye irritation and damage.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber).[3] Gloves must be inspected before use and disposed of after contamination.[4] | Prevents skin contact, as this compound is corrosive and can be absorbed through the skin, causing irritation or burns.[4] |
| Body Protection | Wear a lab coat, apron, or coveralls to prevent skin contact. For spills, disposable Tyvek-type sleeves or full protective clothing may be necessary.[2][5] | Minimizes the risk of accidental skin exposure and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[1] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges (e.g., type ABEK) or a full-face supplied air respirator should be used.[4] | Protects against inhalation of harmful vapors or mists, which can cause respiratory tract irritation. |
Emergency First Aid Procedures
Immediate and appropriate first aid is critical in the event of exposure to this compound.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3] |
| Skin Contact | Immediately wash off with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes.[3] Seek immediate medical attention.[5] |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][3] |
| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Operational Plan for Handling this compound
A systematic approach to handling this compound, from procurement to disposal, is essential for laboratory safety.
1. Pre-Handling Preparations:
-
Review Safety Data Sheet (SDS): Before working with this compound, thoroughly read and understand its SDS.
-
Designate a Work Area: All work with this chemical should be conducted in a designated area, such as a chemical fume hood, to ensure proper ventilation.[1]
-
Assemble PPE: Ensure all required PPE is readily available and in good condition.
-
Prepare for Spills: Have a spill kit with absorbent, non-combustible material (e.g., sand, earth, or vermiculite) readily accessible.
2. Handling Procedures:
-
Avoid Contact: Avoid all direct contact with the skin, eyes, and clothing.
-
Prevent Inhalation: Do not breathe vapors or mists.[4]
-
Container Management: Keep the container tightly closed when not in use. Opened containers must be carefully resealed and kept upright to prevent leakage.[4]
-
Hygienic Practices: Wash hands thoroughly after handling and before breaks or leaving the lab.[4] Do not eat, drink, or smoke in the work area.[2]
3. Storage:
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases.[1]
-
Container Integrity: Store in a tightly closed container.
-
Environmental Factors: Protect from light and moisture.[4] Handle and store under an inert gas.[4]
Disposal Plan
The disposal of this compound and its contaminated materials must be handled as hazardous waste.
-
Waste Collection: Collect surplus and non-recyclable solutions in a suitable, closed container for disposal by a licensed disposal company.[4]
-
Contaminated Materials: Dispose of contaminated gloves, absorbent materials, and clothing as hazardous waste in accordance with applicable laws.[4][5]
-
Environmental Protection: Prevent the product from entering drains, soil, or water sources as it is very toxic to aquatic life with long-lasting effects.[2][4]
Spill Management Workflow
In the event of a spill, a clear and immediate response is crucial to mitigate risks.
Caption: Workflow for managing a this compound spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
